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Sco-peg4-nhs

Cat. No.: B12377889
M. Wt: 512.5 g/mol
InChI Key: BKXRNHWLQCGOBH-UHFFFAOYSA-N
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Description

Sco-peg4-nhs is a useful research compound. Its molecular formula is C24H36N2O10 and its molecular weight is 512.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36N2O10 B12377889 Sco-peg4-nhs

Properties

Molecular Formula

C24H36N2O10

Molecular Weight

512.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H36N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h20H,1-4,6,8-19H2,(H,25,30)

InChI Key

BKXRNHWLQCGOBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Foundational & Exploratory

SCo-PEG4-NHS mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of SCo-PEG4-NHS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of this compound, a bifunctional crosslinker pivotal in bioconjugation and drug delivery. It elucidates its mechanism of action, offers detailed experimental protocols, and presents its physicochemical properties.

Core Mechanism of Action

This compound (Succinimidyl-cyclooctyne-tetraethylene glycol-N-hydroxysuccinimide ester) is a chemical tool that facilitates the covalent linkage of molecules. Its functionality is rooted in its two primary reactive groups: a cyclooctyne (SCo) group and an N-hydroxysuccinimide (NHS) ester. These are separated by a tetraethylene glycol (PEG4) spacer.

The core mechanism of action revolves around the NHS ester's reactivity towards primary and secondary amines. This reaction, known as acylation, is fundamental in bioconjugation for labeling proteins, antibodies, and other biomolecules.

The key steps are:

  • Nucleophilic Attack: A primary amine (-NH₂) on a target molecule (e.g., the side chain of a lysine residue in a protein) acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

  • Leaving Group Departure: The N-hydroxysuccinimide is an excellent leaving group. Its departure leads to the regeneration of the carbonyl group and the formation of a stable amide bond between the SCo-PEG4 moiety and the target molecule.

This reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic. Conversely, at lower pH, the amine groups are protonated (-NH₃⁺) and non-reactive. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can deactivate the reagent. Therefore, careful control of the reaction pH is crucial for successful conjugation.

The PEG4 linker is a hydrophilic spacer that enhances the water solubility of the molecule and provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and preserve the biological activity of the labeled molecule.[1][2] The cyclooctyne group allows for a subsequent "click chemistry" reaction with azide-containing molecules, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). This dual functionality makes this compound a versatile tool in creating complex bioconjugates.

Mechanism of this compound reaction with a primary amine.

Physicochemical and Technical Data

The following table summarizes the key properties of this compound. This data is essential for calculating molar excess in conjugation reactions and for understanding the compound's characteristics.

PropertyValueReference(s)
Molecular Weight 512.56 g/mol [3][4][5]
Molecular Formula C₂₄H₃₆N₂O₁₀
CAS Number 2141976-26-1
Purity > 95%
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, CH₂Cl₂
Storage Store at -20°C, desiccated and in the dark

Experimental Protocol: Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein to be labeled

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0 (e.g., PBS). Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines, exchange it with the Reaction Buffer using a desalting column or dialysis.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point. The optimal ratio should be determined empirically.

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography. The choice of method will depend on the volume of the sample and the properties of the protein.

  • Characterization and Storage:

    • Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the label has a chromophore).

    • Store the conjugated protein under conditions that are optimal for the unlabeled protein.

Experimental_Workflow Start Start: Protein & this compound Protein_Prep 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) Start->Protein_Prep NHS_Prep 2. Prepare fresh this compound solution in anhydrous DMSO Protein_Prep->NHS_Prep Conjugation 3. Mix Protein and this compound (10-20x molar excess) NHS_Prep->Conjugation Incubation 4. Incubate at RT (30-60 min) or 4°C (2h) Conjugation->Incubation Quench 5. Quench reaction with Tris or Glycine buffer Incubation->Quench Purification 6. Purify conjugate (Desalting column / Dialysis) Quench->Purification Characterization 7. Characterize Degree of Labeling Purification->Characterization End End: Purified SCo-PEG4-Protein Conjugate Characterization->End

Workflow for protein conjugation with this compound.

Applications in Drug Development

The dual functionality of this compound makes it a valuable reagent in the development of complex therapeutics and diagnostics.

  • Antibody-Drug Conjugates (ADCs): An antibody can be labeled with this compound via its lysine residues. The cyclooctyne group is then available to conjugate an azide-modified cytotoxic drug, forming a targeted ADC.

  • PROTACs: this compound can be used as a linker to conjugate a protein-targeting ligand and an E3 ligase ligand, forming a Proteolysis Targeting Chimera (PROTAC).

  • Targeted Drug Delivery: The PEGylated linker can be used to attach targeting moieties (e.g., antibodies, peptides) to drug-loaded nanoparticles or liposomes. The cyclooctyne can then be used for further functionalization, for example, with imaging agents.

  • Biomolecule Immobilization: this compound is useful for immobilizing proteins or other amine-containing biomolecules onto azide-functionalized surfaces for applications in diagnostics and bioassays.

Logical_Relationships cluster_SCo This compound cluster_Function Functionality cluster_Application Applications SCo_PEG4_NHS This compound NHS_Ester NHS Ester Group SCo_PEG4_NHS->NHS_Ester PEG4_Linker PEG4 Linker SCo_PEG4_NHS->PEG4_Linker SCo_Group Cyclooctyne (SCo) Group SCo_PEG4_NHS->SCo_Group Amine_Reaction Reacts with Primary Amines (e.g., Lysine residues) NHS_Ester->Amine_Reaction Solubility Increases Hydrophilicity Reduces Steric Hindrance PEG4_Linker->Solubility Click_Chemistry Strain-Promoted 'Click' Reaction with Azides SCo_Group->Click_Chemistry ADCs Antibody-Drug Conjugates Amine_Reaction->ADCs PROTACs PROTAC Development Amine_Reaction->PROTACs Drug_Delivery Targeted Drug Delivery Amine_Reaction->Drug_Delivery Diagnostics Biomolecule Immobilization Amine_Reaction->Diagnostics Click_Chemistry->ADCs Click_Chemistry->Drug_Delivery Click_Chemistry->Diagnostics

Logical relationships of this compound components and applications.

References

SCo-PEG4-NHS: A Technical Guide to its Application in Advanced Bioconjugation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCo-PEG4-NHS is a heterobifunctional crosslinker that has emerged as a critical tool in modern bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth exploration of the core functionalities of this compound, detailing its chemical properties, applications, and the experimental protocols for its use. Quantitative data on reaction kinetics and stability are presented to inform experimental design, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its utility in research.

Introduction to this compound

This compound is a molecule designed with three key components:

  • SCo (trans-cyclooctene): A strained alkene that participates in rapid and highly specific bioorthogonal "click chemistry" reactions with tetrazine-modified molecules. This reaction is notable for its fast kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.

  • PEG4 (tetraethylene glycol): A flexible, hydrophilic spacer. The PEG4 linker enhances the solubility of the entire conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by minimizing steric hindrance.

  • NHS (N-hydroxysuccinimide) ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chains of lysine residues found abundantly on the surface of proteins and antibodies.

This unique combination of functionalities allows for a two-step conjugation strategy. First, the NHS ester is used to attach the SCo-PEG4 linker to a protein or antibody. Subsequently, the SCo group is available for a highly selective reaction with a tetrazine-functionalized payload, such as a cytotoxic drug, a fluorescent dye, or an imaging agent.

Core Applications in Research

The primary application of this compound is in the precise construction of complex biomolecules. Key research areas where this linker is employed include:

  • Antibody-Drug Conjugates (ADCs): this compound is instrumental in the development of next-generation ADCs. It allows for the site-specific or controlled conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and effective targeted cancer therapies.

  • Protein Labeling and Imaging: The bioorthogonal nature of the SCo-tetrazine reaction enables the specific labeling of proteins with imaging agents (e.g., fluorophores, PET tracers) in complex biological environments, including in living cells.

  • Drug Delivery Systems: The linker can be used to modify nanoparticles and other drug carriers to improve their biocompatibility and to attach targeting ligands for enhanced delivery to specific cells or tissues.

  • Biomolecule Surface Functionalization: this compound is used to functionalize surfaces to study interactions with cells and other biomolecules, which is valuable in tissue engineering, regenerative medicine, and the development of biosensors.

Quantitative Data for Experimental Design

The efficiency and stability of conjugations involving this compound are influenced by several factors, most notably pH. The following tables summarize key quantitative data to guide experimental design.

NHS Ester Reaction Kinetics and Stability

The reaction of the NHS ester with primary amines is a pH-dependent process, competing with the hydrolysis of the NHS ester. The optimal pH for this reaction is typically between 7.2 and 8.5.[1][2]

pHHalf-life of NHS Ester HydrolysisHalf-life of Amidation (minutes)Final Conjugation Yield (%)
7.0Several hours> 120Lower
8.0~45-60 minutes80High
8.5~20-30 minutes20Optimal
9.0~10 minutes10High, but risk of protein modification

Table 1: Effect of pH on NHS Ester Conjugation. Data compiled from multiple sources to show general trends. Actual values can vary depending on the specific protein and reaction conditions.[1][3]

TCO-Tetrazine Ligation Kinetics

The bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine is exceptionally fast, a key advantage for in vivo applications.

Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
TCO - Tetrazine10³ - 10⁶Extremely fast, catalyst-free, bioorthogonal.[4]
Strained Alkyne (DBCO) - Azide (SPAAC)~1Slower than TCO-tetrazine, catalyst-free.
Alkyne - Azide (CuAAC)10 - 10⁴Fast, but requires a cytotoxic copper catalyst.

Table 2: Comparison of Bioorthogonal Reaction Kinetics. The TCO-tetrazine ligation exhibits significantly faster kinetics compared to other common click chemistry reactions.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol for Antibody Conjugation with this compound

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with this compound.

Materials:

  • Antibody or protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange it into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the reconstituted reagent.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted this compound.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and quenching buffer components by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the purified antibody-SCo conjugate using a protein concentration assay (e.g., BCA assay or Nanodrop).

    • The degree of labeling (DOL), or the drug-to-antibody ratio (DAR) after the second-step conjugation, can be determined by methods such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Protocol for Bioorthogonal Ligation with a Tetrazine-Payload

This protocol describes the reaction between the SCo-functionalized antibody and a tetrazine-labeled molecule.

Materials:

  • SCo-functionalized antibody (from Protocol 4.1)

  • Tetrazine-labeled payload (e.g., drug, fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the SCo-functionalized antibody in the Reaction Buffer.

    • Dissolve the tetrazine-labeled payload in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Add the tetrazine-labeled payload solution to the SCo-functionalized antibody solution. A 1.5- to 5-fold molar excess of the tetrazine-payload is typically used.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance at ~520 nm.

  • Purification of the Final Conjugate:

    • If necessary, the final antibody-payload conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflow and a relevant biological signaling pathway.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow Antibody Monoclonal Antibody Step1 Step 1: NHS Ester Conjugation Antibody->Step1 SCO_PEG4_NHS This compound Linker SCO_PEG4_NHS->Step1 Tetrazine_Payload Tetrazine-Payload (e.g., Drug) Step2 Step 2: Bioorthogonal Ligation Tetrazine_Payload->Step2 Purification1 Purification (Desalting) Step1->Purification1 Antibody_SCo Antibody-SCo Intermediate Antibody_SCo->Step2 Purification2 Purification (SEC/Dialysis) Step2->Purification2 ADC Final Antibody-Drug Conjugate (ADC) Purification1->Antibody_SCo Purification2->ADC

Workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).
Signaling Pathway of a HER2-Targeted ADC

This diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor on a cancer cell, leading to the inhibition of downstream pro-survival signaling pathways.

HER2_ADC_Signaling cluster_cell Cancer Cell HER2 HER2 Receptor ADC_HER2 ADC-HER2 Complex Internalization HER2->ADC_HER2 PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Dimerization & Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Dimerization & Activation Lysosome Lysosome ADC_HER2->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binding

Mechanism of action of a HER2-targeted ADC leading to apoptosis.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of drug development, diagnostics, and fundamental biological research. Its unique heterobifunctional nature, combining the robustness of NHS ester chemistry with the speed and specificity of bioorthogonal TCO-tetrazine ligation, enables the precise and efficient construction of complex bioconjugates. The inclusion of a PEG4 spacer further enhances the properties of the resulting molecules. By understanding the quantitative aspects of the underlying chemistries and following optimized experimental protocols, researchers can effectively leverage this compound to advance their research and development goals.

References

An In-depth Technical Guide to SCo-PEG4-NHS Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SCo-PEG4-NHS bioconjugation chemistry, a powerful tool for the covalent modification of biomolecules. This heterobifunctional linker combines the amine-reactive N-hydroxysuccinimide (NHS) ester with a strained cyclooctyne (SCo), enabling a two-pronged approach to bioconjugation. This dual functionality allows for both the straightforward labeling of proteins and other amine-containing molecules and subsequent, highly specific copper-free click chemistry reactions.

Core Principles of this compound Chemistry

The this compound linker possesses two key reactive moieties at opposite ends of a hydrophilic 4-unit polyethylene glycol (PEG) spacer.

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine residues) to form stable amide bonds. This reaction is most effective in the pH range of 7.2 to 8.5.[1][2]

  • Strained Cyclooctyne (SCo): The "SCo" component typically refers to a dibenzocyclooctyne (DBCO) or a similar strained alkyne. This group is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."[3][4][5] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without the need for a cytotoxic copper catalyst.

The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, and its flexibility helps to minimize steric hindrance during the conjugation reactions.

The Bioconjugation Reaction: Mechanism and Kinetics

The utility of this compound lies in its ability to facilitate either a single conjugation event via the NHS ester or a sequential, two-step labeling strategy.

Amine Conjugation via NHS Ester

The primary reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Factors Influencing NHS Ester Reactivity:

  • pH: The reaction rate increases with pH as more amines become deprotonated and thus more nucleophilic. However, at higher pH, the rate of hydrolysis of the NHS ester also increases, which is a competing and undesirable side reaction.

  • Concentration: Higher concentrations of the protein and the this compound reagent favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

  • Temperature: The reaction can be performed at room temperature or at 4°C. Lower temperatures can help to minimize hydrolysis and are often preferred for sensitive proteins.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal];

// Nodes Protein [label="Protein-NH₂ (Primary Amine)"]; SCO_PEG4_NHS [label="this compound Ester"]; Intermediate [label="Reactive Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; Conjugate [label="Protein-NH-CO-PEG4-SCo (Stable Amide Bond)"]; NHS [label="N-Hydroxysuccinimide (Byproduct)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; H2O [label="H₂O (Hydrolysis)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Hydrolyzed_Product [label="SCo-PEG4-COOH (Inactive)", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#EA4335"];

// Edges Protein -> Intermediate [label="Nucleophilic Attack"]; SCO_PEG4_NHS -> Intermediate; Intermediate -> Conjugate [label="Amide Bond Formation"]; Intermediate -> NHS; SCO_PEG4_NHS -> Hydrolyzed_Product [label="Competing Reaction", color="#EA4335", style=dashed]; H2O -> Hydrolyzed_Product [color="#EA4335", style=dashed]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 1: NHS Ester Reaction with a Primary Amine.

Quantitative Data on NHS Ester Reactivity and Stability

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours
8.6410 minutes
8.5Room Temp~5-15 minutes

Note: This data is for general NHS esters and may vary for this compound. It is recommended to perform optimization experiments for specific applications.

Bioorthogonal Ligation via SPAAC

Once the SCo (DBCO) moiety is attached to a biomolecule, it can be specifically reacted with a molecule containing an azide (-N₃) group. This copper-free click chemistry reaction is highly efficient and forms a stable triazole linkage.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead=normal];

// Nodes DBCO_Conjugate [label="Protein-SCo (DBCO)"]; Azide_Molecule [label="Azide-Molecule (e.g., Drug, Fluorophore)"]; Triazole_Conjugate [label="Protein-Triazole-Molecule (Stable Linkage)"];

// Edges DBCO_Conjugate -> Triazole_Conjugate [label="[3+2] Cycloaddition"]; Azide_Molecule -> Triazole_Conjugate; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data on DBCO Stability

The stability of the DBCO group is crucial for the success of the SPAAC reaction. The following table provides an overview of DBCO stability under various conditions.

ConditionHalf-life of DBCO MoietyNotes
Aqueous Buffer (pH 7.4, 4°C)> 4 weeksHigh stability, ideal for storage of DBCO-labeled biomolecules.
In presence of Glutathione (GSH)~71 minutesSusceptible to reduction by thiols, a consideration for intracellular applications.
Acidic Conditions (e.g., TFA)UnstableAvoid strong acids during purification or handling of DBCO-containing molecules.

Experimental Protocols

This section provides detailed methodologies for the bioconjugation of a protein with this compound and subsequent SPAAC reaction.

Protocol 1: Single-Step Protein Labeling with this compound

This protocol describes the labeling of a protein with the SCo (DBCO) moiety for subsequent click chemistry.

Materials:

  • Protein of interest (in an amine-free buffer such as PBS, pH 7.2-8.0)

  • This compound (DBCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Two-Step Dual Labeling Strategy

This protocol outlines the initial labeling of a protein with this compound, followed by a SPAAC reaction with an azide-containing molecule.

Step 1: Protein Labeling with this compound

  • Follow the procedure outlined in Protocol 1 .

Step 2: SPAAC Reaction

Materials:

  • SCo-labeled protein from Step 1

  • Azide-containing molecule (e.g., azide-fluorophore, azide-drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) to a desired stock concentration.

  • Click Reaction: Add the azide-containing molecule to the solution of the SCo-labeled protein. A 2- to 4-fold molar excess of the azide reagent over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the dual-labeled conjugate to remove any unreacted azide-containing molecule. The purification method will depend on the nature of the final conjugate and may include size-exclusion chromatography, ion-exchange chromatography, or dialysis.

dot graph { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal];

// Nodes Start [label="Start: Protein in Amine-Free Buffer", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Add_SCO_PEG4_NHS [label="Add this compound\n(10-20x molar excess)"]; Incubate_NHS [label="Incubate\n(1-2h RT or O/N 4°C)"]; Quench_NHS [label="Quench with Tris Buffer"]; Purify_SCO_Protein [label="Purify SCo-Protein\n(Desalting/Dialysis)"]; Add_Azide [label="Add Azide-Molecule\n(2-4x molar excess)"]; Incubate_SPAAC [label="Incubate for SPAAC\n(4-12h RT or O/N 4°C)"]; Purify_Final [label="Purify Final Conjugate\n(SEC/IEX/Dialysis)"]; End [label="End: Purified Dual-Labeled Conjugate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Add_SCO_PEG4_NHS; Add_SCO_PEG4_NHS -> Incubate_NHS; Incubate_NHS -> Quench_NHS; Quench_NHS -> Purify_SCO_Protein; Purify_SCO_Protein -> Add_Azide; Add_Azide -> Incubate_SPAAC; Incubate_SPAAC -> Purify_Final; Purify_Final -> End; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 3: Experimental Workflow for Dual Labeling.

Characterization and Purification of Bioconjugates

Thorough characterization and purification are critical to ensure the quality and efficacy of the final bioconjugate.

Characterization Techniques

A combination of analytical techniques is typically employed to characterize the bioconjugate.

  • UV-Vis Spectroscopy: Used to determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule if it has a chromophore.

  • Mass Spectrometry (MS): Provides precise molecular weight information, confirming the successful conjugation and allowing for the determination of the number of attached PEG linkers.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC), and Ion-Exchange Chromatography (IEX) are used to assess the purity and heterogeneity of the conjugate.

Purification Methods

The choice of purification method depends on the properties of the protein and the conjugated molecule.

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Effective for removing unreacted small molecules (e.g., this compound, azide-fluorophore).May not effectively separate proteins with different degrees of PEGylation if the size difference is small.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.Can separate proteins with different degrees of PEGylation as the PEG chains shield charged residues.The resolution can decrease with an increasing degree of PEGylation.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Can be a useful orthogonal method to IEX.Performance can be variable and less predictable for PEGylated proteins.
Dialysis/Ultrafiltration Separates molecules based on size through a semi-permeable membrane.Simple and effective for removing small, unreacted reagents.Not suitable for separating proteins with different degrees of PEGylation.

Application in Drug Development: Targeting Signaling Pathways

The ability to conjugate targeting moieties to therapeutic agents is a cornerstone of modern drug development. This compound chemistry can be utilized to attach a ligand to a drug, enabling it to specifically interact with a cellular receptor and modulate a signaling pathway. For instance, a PEGylated ligand can be designed to target a G-protein coupled receptor (GPCR), a large family of transmembrane receptors involved in numerous physiological processes.

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// Nodes Ligand [label="PEGylated Ligand", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="G-Protein Coupled Receptor (GPCR)"]; G_Protein [label="G-Protein (αβγ)"]; AC [label="Adenylyl Cyclase"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; cAMP [label="cAMP", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; PKA [label="Protein Kinase A (PKA)"]; CREB [label="CREB"]; Gene_Expression [label="Gene Expression", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ligand -> GPCR [label="Binding"]; GPCR -> G_Protein [label="Activation"]; G_Protein -> AC [label="α-subunit activates"]; ATP -> cAMP [label="Conversion", arrowhead=none, style=dashed, color="#34A853"]; AC -> ATP [label="", arrowhead=none, style=invis]; AC -> cAMP [label="", arrowhead=normal, style=solid, color="#34A853"]; cAMP -> PKA [label="Activation"]; PKA -> CREB [label="Phosphorylation"]; CREB -> Gene_Expression [label="Regulation"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 4: GPCR Signaling via the cAMP Pathway.

In the example above, a ligand conjugated using this compound could bind to a GPCR, leading to the activation of a G-protein. The alpha subunit of the G-protein then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn can phosphorylate transcription factors like CREB, leading to changes in gene expression and a cellular response. This targeted approach can enhance the therapeutic efficacy and reduce off-target effects of a drug.

References

The Pivotal Role of the PEG4 Spacer in SCo-PEG4-NHS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the precise linkage of molecules to proteins, antibodies, and other biological entities is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. The choice of the chemical linker is a paramount design consideration. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) spacers have become a cornerstone technology. This technical guide provides an in-depth examination of the SCo-PEG4-NHS linker, with a specific focus on the multifaceted benefits imparted by its discrete tetraethylene glycol (PEG4) spacer.

The this compound linker is a heterobifunctional crosslinker. The NHS (N-hydroxysuccinimide) ester facilitates covalent bond formation with primary amines, such as the lysine residues on the surface of proteins and antibodies. The "SCo" component refers to a strained cyclooctyne, a key functional group in copper-free click chemistry, which allows for highly specific and efficient conjugation to azide-tagged molecules. At the heart of this linker is the PEG4 spacer, a short, hydrophilic chain of four repeating ethylene glycol units. This spacer, though a relatively small component, plays a disproportionately large role in the overall success of the bioconjugate by addressing fundamental challenges in drug development.[1]

Core Benefits of the PEG4 Spacer

The incorporation of a PEG4 spacer into the this compound linker confers several advantageous properties that are critical for the successful development of complex biomolecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Enhanced Hydrophilicity and Solubility: A significant advantage of the PEG4 spacer is the increased hydrophilicity it imparts to the entire conjugate.[1] Many potent therapeutic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation and reduced solubility when conjugated to an antibody.[2] The PEG4 spacer acts as a solubilizing agent, creating a protective hydration shell that helps to prevent these hydrophobic interactions and improve the overall solubility of the conjugate.[2] This is crucial for both the formulation and in vivo performance of the biopharmaceutical.

Improved Pharmacokinetics: The hydrophilic nature and the increased hydrodynamic size provided by the PEG4 spacer contribute to an improved pharmacokinetic profile of the bioconjugate.[1] While longer PEG chains have a more pronounced effect, even a short PEG4 spacer can lead to a longer circulation half-life and altered biodistribution. This can result in enhanced drug exposure at the target site and a better overall therapeutic index.

Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This is essential for preserving the biological activity of the protein or antibody by preventing the conjugated payload from interfering with its binding site. In the context of this compound, the spacer extends the strained cyclooctyne away from the biomolecule, making it more accessible for reaction with an azide-containing molecule and potentially leading to higher conjugation efficiencies. Research has indicated that the inclusion of a PEG spacer can lead to a more than four-fold increase in the reactivity of some conjugated antibodies.

Reduced Immunogenicity and Enhanced Stability: The PEG component can create a "shielding" effect, masking potential immunogenic epitopes on the payload or the linker itself. This can reduce the risk of an immune response against the conjugate. Furthermore, this hydration layer can offer protection from enzymatic degradation, thereby enhancing the stability of the bioconjugate in biological fluids.

Data Presentation

The following tables summarize quantitative data illustrating the impact of PEG spacers on key bioconjugate properties. While data directly isolating the effect of a PEG4 spacer is not always available, the general trends observed with varying PEG linker lengths provide valuable insights into the benefits of PEGylation.

Table 1: Impact of PEG Spacer Length on the Hydrophilicity of an Antibody-Drug Conjugate (ADC)

Linker CompositionPEG UnitsHIC Retention Time (minutes)Interpretation
Non-PEGylated Linker015.2High Hydrophobicity
PEG2 Linker212.8Increased Hydrophilicity
PEG4 Linker 4 11.5 Further Increased Hydrophilicity
PEG8 Linker89.7High Hydrophilicity

Data is illustrative and compiled from various sources in the literature. HIC (Hydrophobic Interaction Chromatography) retention time is inversely proportional to hydrophilicity.

Table 2: Influence of PEG Spacer Length on the Pharmacokinetics of an ADC

Linker CompositionPEG UnitsClearance (mL/day/kg)Exposure (AUC)
Non-PEGylated Linker035011,000
PEG2 Linker21103,800
PEG4 Linker 4 170 5,900
PEG8 Linker829010,100
PEG12 Linker1229010,300

Data synthesized from a study on PEGylated glucuronide-MMAE linkers.

Table 3: Effect of PEG Spacer Length on Receptor Binding Affinity

ConjugatePEG Spacer LengthIC50 (nM)
natGa-NOTA-PEG2-RM2623.1 ± 0.2
natGa-NOTA-PEG3-RM2633.9 ± 0.3
natGa-NOTA-PEG4-RM26 4 5.4 ± 0.4
natGa-NOTA-PEG6-RM2665.8 ± 0.3

Data from a study on a 68Ga-labeled bombesin antagonist analog.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound and the characterization of the resulting conjugates.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the conjugation of the NHS ester moiety of this compound to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

  • This compound linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive, so handle them accordingly.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and quenching buffer salts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the number of linker molecules per antibody, using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Characterization of ADC Hydrophobicity by HIC

This protocol describes the use of Hydrophobic Interaction Chromatography (HIC) to assess the change in hydrophobicity of an antibody after conjugation with a PEGylated linker.

Materials:

  • ADC sample and unconjugated antibody control.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • HPLC system.

Procedure:

  • Sample Preparation:

    • Dilute the ADC and unconjugated antibody samples to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the bound proteins with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Compare the retention times of the conjugated and unconjugated antibody. A shorter retention time for the ADC indicates a decrease in hydrophobicity due to the hydrophilic PEG4 spacer.

Mandatory Visualization

The following diagrams, rendered in DOT language, illustrate key experimental workflows and logical relationships relevant to the application of this compound.

G cluster_workflow Workflow for this compound Conjugation and ADC Assembly antibody Antibody in Amine-Free Buffer conjugation NHS Ester Reaction (pH 8.3-8.5) antibody->conjugation linker_prep Dissolve this compound in Anhydrous DMSO linker_prep->conjugation purification1 Purification (Desalting/Dialysis) conjugation->purification1 sco_antibody SCo-PEG4-Antibody Conjugate purification1->sco_antibody click_reaction Copper-Free Click Chemistry sco_antibody->click_reaction azide_payload Azide-Modified Payload azide_payload->click_reaction purification2 Final ADC Purification (e.g., SEC) click_reaction->purification2 final_adc Antibody-Drug Conjugate (ADC) purification2->final_adc

Caption: Workflow for ADC synthesis using this compound.

G cluster_benefits Core Benefits of the PEG4 Spacer peg4 PEG4 Spacer solubility Enhanced Hydrophilicity & Solubility peg4->solubility pk Improved Pharmacokinetics peg4->pk steric Reduced Steric Hindrance peg4->steric stability Increased Stability & Reduced Immunogenicity peg4->stability

Caption: Core benefits of the PEG4 spacer in bioconjugation.

G cluster_protac PROTAC Mechanism of Action protac PROTAC (with PEG4 Linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination degradation POI Degradation ubiquitination->degradation proteasome Proteasome proteasome->degradation mediates

Caption: Mechanism of targeted protein degradation by a PROTAC.

References

Technical Guide: Water Solubility and Application of SCo-PEG4-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the water solubility characteristics of SCo-PEG4-NHS, a sulfhydryl- and amine-reactive crosslinker. Designed for researchers, scientists, and professionals in drug development, this document outlines the available solubility data, presents a detailed experimental protocol for determining aqueous solubility, and illustrates a typical bioconjugation workflow.

Introduction to this compound

This compound is a heterobifunctional crosslinking reagent incorporating a four-unit polyethylene glycol (PEG) spacer. This PEG linker enhances the hydrophilicity and, consequently, the water solubility of the molecule and any conjugate it forms. The molecule features two reactive termini: an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines, and a sulfhydryl-reactive group, enabling the conjugation of molecules containing these respective functional groups. The inclusion of the PEG spacer can also reduce the potential for aggregation of the conjugated proteins.

Solubility Data

While specific quantitative data for the aqueous solubility of this compound is not extensively published, the general consensus is that the PEGylated nature of the molecule confers significant water solubility. For practical laboratory use, it is common to first dissolve PEG-NHS esters in a water-miscible organic solvent before preparing aqueous working solutions.

PropertyValueSolventNotes
Solubility 10 mMDMSOProvides a starting point for creating a concentrated stock solution that can be further diluted in aqueous buffers.[1]
Aqueous Solubility Not specifiedWaterGenerally considered to have good water solubility due to the hydrophilic PEG4 spacer.[2][3][4][5] Dilution from an organic stock is recommended.
Organic Solvents SolubleDMSO, DMFThese solvents are recommended for initial dissolution of the solid reagent before dilution into an aqueous reaction buffer.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and recommended procedure for determining the equilibrium solubility of a substance in a specific solvent. This protocol is adapted for determining the aqueous solubility of this compound.

3.1 Materials

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

    • To each vial, add a known volume of PBS (e.g., 5 mL).

  • Equilibration:

    • Secure the vials on an orbital shaker.

    • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) with continuous agitation at a consistent speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles. Alternatively, the supernatant can be clarified by centrifugation at a high speed (e.g., 14,000 x g) for 10-15 minutes, followed by careful collection of the supernatant.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze both the standard solutions and the filtered supernatant from the solubility experiment using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

    • Construct a standard curve from the data obtained with the standard solutions.

    • Use the standard curve to determine the concentration of this compound in the experimental samples. This concentration represents the equilibrium solubility.

3.3 Data Analysis

The solubility is expressed as the concentration of the dissolved this compound in the saturated solution, typically in units of mg/mL, Molarity (M), or millimolarity (mM). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Bioconjugation Workflow using this compound

This compound is a versatile crosslinker used to conjugate a molecule with a primary amine to a molecule with a sulfhydryl group. The following diagram illustrates the general workflow for this two-step conjugation process.

Bioconjugation_Workflow MoleculeA Molecule A (-NH2) Intermediate Molecule A-PEG4-SCo MoleculeA->Intermediate Step 1: Amine Reaction (pH 7.2-8.0) SCO_PEG4_NHS This compound SCO_PEG4_NHS->Intermediate Purification1 Purification Intermediate->Purification1 MoleculeB Molecule B (-SH) Conjugate Molecule A-PEG4-Molecule B MoleculeB->Conjugate Purification2 Purification Conjugate->Purification2 Purification1->MoleculeB Step 2: Sulfhydryl Reaction (pH 6.5-7.5)

Caption: Bioconjugation workflow using this compound.

This diagram illustrates a two-step bioconjugation process. In the first step, the NHS ester of this compound reacts with a primary amine on Molecule A. After an optional purification step to remove excess crosslinker, the sulfhydryl-reactive group of the intermediate conjugate reacts with a sulfhydryl group on Molecule B to form the final, stable conjugate. This is followed by a final purification step to isolate the desired conjugate.

References

In-Depth Technical Guide: SCo-PEG4-NHS for Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SCo-PEG4-NHS, an amine-reactive labeling reagent. It details the underlying chemistry, experimental protocols for its use in labeling primary amines on biomolecules such as proteins and antibodies, and factors influencing the efficiency and stability of the resulting conjugates. This document is intended to equip researchers with the necessary information to effectively utilize this compound in their bioconjugation workflows, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Introduction to this compound

This compound is a chemical modification reagent featuring a succinimidyl ester (NHS) functional group, which readily reacts with primary amines (-NH2) to form stable amide bonds. The molecule incorporates a polyethylene glycol (PEG) spacer with four ethylene glycol units (PEG4), which enhances the solubility and biocompatibility of the resulting conjugate. The PEG spacer also provides a flexible linkage that can minimize steric hindrance.[1][2][3]

The "SCo" designation in this compound likely refers to a specific structural feature or is a proprietary name from a particular supplier. Functionally, it belongs to the class of NHS-PEG4-ester reagents widely used in bioconjugation.

Chemical Properties:

PropertyValue
Chemical Formula C24H36N2O10
Molecular Weight 512.56 g/mol [4]
Purity Typically > 95%
Solubility Soluble in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5]
Storage Store at -20°C, desiccated and protected from light.

Reaction Mechanism and Kinetics

The labeling of primary amines with this compound proceeds via a nucleophilic acyl substitution reaction. The unprotonated primary amine on a biomolecule (e.g., the ε-amine of a lysine residue or the N-terminal α-amine) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid and renders the labeling reagent inactive. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.

Reaction_Mechanism

Quantitative Data

Labeling Efficiency
ParameterConditionTypical Labeling EfficiencyReference
Protein Concentration 1 mg/mL20-30%
2.5 mg/mL~35%
> 5 mg/mL>35%
Molar Excess of NHS Ester 9:1 to 15:1 (Reagent:Protein)Generally sufficient for effective labeling
pH 8.3 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis

It is important to note that the optimal labeling efficiency for a specific application must be determined empirically.

Stability and Hydrolysis

The stability of this compound is critical for successful conjugation. The NHS ester is susceptible to hydrolysis, and its half-life in aqueous solution is highly pH-dependent.

pHHalf-life of NHS EsterReference
7.04-5 hours
8.01 hour
8.610 minutes

The table below provides hydrolysis half-lives for various succinimidyl esters at pH 8 and 25°C, offering a comparative perspective on reactivity.

Ester Name (Symbol)Hydrolysis Half-life (minutes) at pH 8, 25°CReference
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
Succinimidyl Carboxymethylated (SCM)0.75

The resulting amide bond formed between the this compound and the primary amine is highly stable under physiological conditions.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and antibodies with this compound. These are generalized procedures and may require optimization for specific applications.

General Protein Labeling Protocol

This protocol is suitable for labeling proteins with available primary amines.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 0.1 M Phosphate Buffer, pH 7.2-8.0

  • Anhydrous DMSO or DMF

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25 desalting column) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) and stabilizers like BSA. If necessary, perform a buffer exchange.

  • This compound Solution Preparation:

    • Immediately before use, allow the vial of this compound to warm to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). Vortex to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess is common).

    • While gently vortexing the protein solution, add the this compound stock solution dropwise. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Antibody Labeling Protocol

This protocol is specifically adapted for labeling IgG antibodies.

Materials:

  • IgG antibody

  • This compound

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous DMSO

  • Purification: Zeba Spin Desalting Columns (40K MWCO) or equivalent

  • Storage Buffer: PBS

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the labeling buffer to a concentration of approximately 2 mg/mL. If the antibody is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH and buffer concentration.

  • This compound Solution Preparation:

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 3 to 15-fold molar excess of the this compound solution to the antibody solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Purification:

    • Equilibrate a Zeba spin desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column and centrifuge to collect the purified, labeled antibody.

  • Characterization and Storage:

    • Determine the concentration of the labeled antibody and, if necessary, the degree of labeling (DOL).

    • Store the labeled antibody at 4°C for short-term storage or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Applications and Workflows

This compound is a versatile reagent used in various bioconjugation applications, most notably in the development of targeted therapeutics and diagnostic agents.

Antibody-Drug Conjugate (ADC) Development

A primary application of NHS-PEG4 esters is in the construction of ADCs. In this workflow, the NHS ester is used to attach a linker-payload moiety to primary amines on an antibody. The PEG4 linker can improve the pharmacokinetic properties of the ADC.

ADC_Workflow

Targeted Drug Delivery

This compound can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug delivery vehicles like nanoparticles or liposomes that have been functionalized with primary amines. This facilitates the targeted delivery of therapeutic agents to specific cells or tissues.

Targeted_Delivery_Workflow

Conclusion

This compound is a valuable tool for the covalent modification of primary amines on biomolecules. Its NHS ester functionality provides a reliable method for forming stable amide bonds, while the PEG4 linker enhances the properties of the resulting conjugate. By understanding the reaction chemistry and optimizing the experimental conditions, researchers can effectively utilize this compound to develop novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Careful consideration of factors such as pH, reagent concentrations, and reaction time is crucial for achieving high labeling efficiency and ensuring the integrity of the biomolecule.

References

Introduction to N-Hydroxysuccinimide (NHS) Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to NHS Ester Crosslinkers for Researchers, Scientists, and Drug Development Professionals.

N-hydroxysuccinimide (NHS) esters represent one of the most widely utilized classes of amine-reactive crosslinkers in bioconjugation, diagnostics, and therapeutics.[1] These reagents are instrumental for covalently linking molecules, such as proteins, peptides, and nucleic acids, by targeting primary amines (–NH₂).[2] Primary amines are readily available on the N-terminus of polypeptide chains and the side chains of lysine residues, making them accessible targets on the surface of most proteins.[2] The popularity of NHS esters stems from their high reactivity and efficiency in forming stable amide bonds under physiological to slightly alkaline conditions.[1] This guide provides a comprehensive overview of the chemistry, types, applications, and experimental considerations for using NHS ester crosslinkers.

Mechanism of Action: Amine Acylation

The fundamental reaction mechanism of an NHS ester crosslinker involves the nucleophilic acyl substitution with a primary amine. The primary amine group, present on molecules like proteins or peptides, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This reaction results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a leaving group.[1]

// Invisible edges for layout Reactant1 -> Reactant2 [style=invis];

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Figure 1: Chemical reaction of an NHS ester with a primary amine.

Competing Reaction: Hydrolysis

A critical factor in NHS ester chemistry is the competing hydrolysis reaction, where the ester reacts with water instead of the target amine. This process inactivates the crosslinker by converting the reactive NHS ester to a stable, unreactive carboxylate, significantly reducing conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.

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Figure 2: Competing pathways for an NHS ester in aqueous solution.

The stability of NHS esters is inversely proportional to the pH of the reaction buffer. As the pH increases, the rate of hydrolysis accelerates dramatically.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.04~1 hour
8.6410 minutes
Table 1: Influence of pH and Temperature on the Hydrolysis of NHS Esters. Data highlights the critical need for pH control and timely execution of conjugation reactions.

Types of NHS Ester Crosslinkers

NHS ester crosslinkers can be classified based on several key features, allowing researchers to select the optimal reagent for their specific application.

Based on Reactivity: Homobifunctional vs. Heterobifunctional
  • Homobifunctional Crosslinkers : These reagents possess two identical reactive groups (e.g., NHS esters at both ends). They are primarily used in a single-step reaction to link molecules with the same functional group, making them ideal for studying protein-protein interactions, forming intramolecular crosslinks, or creating polymers from monomers. Examples include Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3).

  • Heterobifunctional Crosslinkers : These crosslinkers have two different reactive groups at their ends, such as an NHS ester and a maleimide. This allows for sequential, two-step conjugations, which minimizes undesirable self-conjugation or polymerization. They are widely used to create specific conjugates, such as linking an antibody to an enzyme or a drug. A common example is Sulfo-SMCC.

Figure 3: Comparison of homobifunctional and heterobifunctional crosslinkers.
Based on Solubility: Standard vs. Sulfo-NHS Esters
  • Standard NHS Esters : These are generally hydrophobic and must be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture.

  • Sulfo-NHS Esters : These derivatives contain a negatively charged sulfonate group (–SO₃⁻) on the N-hydroxysuccinimide ring. This group dramatically increases the water solubility of the crosslinker, allowing reactions to be performed in entirely aqueous buffers without organic solvents. This is particularly advantageous for sensitive proteins that may be denatured by organic solvents. Additionally, the charge renders Sulfo-NHS esters membrane-impermeable, making them ideal for specifically labeling cell surface proteins.

Based on Spacer Arm Length

The spacer arm is the chain of atoms that separates the two reactive ends of the crosslinker. Its length and chemical composition are critical design features.

  • Function : A longer spacer arm can bridge greater distances between functional groups, which is useful for probing protein structures or overcoming steric hindrance.

  • Composition : Spacer arms can be simple alkyl chains or incorporate polyethylene glycol (PEG) units. PEGylated spacers enhance the solubility and reduce potential aggregation of the resulting conjugate.

CrosslinkerTypeSpacer Arm Length (Å)Features
DSSHomobifunctional11.4Amine-reactive, membrane-permeable
BS3Homobifunctional11.4Amine-reactive, water-soluble
SMCCHeterobifunctional8.3Amine/Sulfhydryl-reactive, non-cleavable
Sulfo-SMCCHeterobifunctional8.3Water-soluble version of SMCC
SM(PEG)₂Heterobifunctional17.6PEG spacer, increased solubility
SM(PEG)₂₄Heterobifunctional95.2Very long PEG spacer
Table 2: Properties of Common NHS Ester Crosslinkers. Data sourced from Thermo Fisher Scientific product literature.
Based on Cleavability: Cleavable vs. Non-Cleavable Linkers

This classification is especially relevant in drug development, particularly for antibody-drug conjugates (ADCs).

  • Non-Cleavable Linkers : These form highly stable bonds (e.g., thioether bonds via SMCC) that are not readily broken. The drug payload is released only after the complete degradation of the antibody within the lysosome of a target cell. This approach offers high plasma stability and can reduce off-target toxicity.

  • Cleavable Linkers : These are designed to be stable in circulation but are cleaved by specific triggers present in the tumor microenvironment or inside cancer cells. Triggers can include acidic pH (hydrazone linkers), high glutathione concentrations (disulfide linkers), or specific enzymes like cathepsin B (peptide linkers). A key advantage is the potential for a "bystander effect," where the released, membrane-permeable drug can diffuse out and kill adjacent tumor cells.

Figure 4: Generalized workflow for ADC-mediated drug delivery.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general framework. Optimal conditions, such as molar excess of crosslinker and incubation time, should be determined empirically for each specific system.

Materials:

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5). Do not use Tris or glycine buffers.

  • Protein solution (1-5 mg/mL in reaction buffer).

  • NHS ester crosslinker (e.g., DSS, BS3).

  • Anhydrous DMSO or DMF (for non-sulfonated NHS esters).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column for buffer exchange and removal of excess crosslinker.

Procedure:

  • Buffer Preparation : Prepare an amine-free buffer. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column.

  • Crosslinker Solution Preparation : Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a 10-20 mM stock solution. For water-soluble Sulfo-NHS esters, dissolve directly in the reaction buffer.

  • Reaction Setup : Add a 20- to 50-fold molar excess of the crosslinker solution to the protein solution. If using an organic solvent, ensure the final concentration does not exceed 10% of the total reaction volume to avoid protein denaturation. Add the crosslinker dropwise while gently stirring to prevent precipitation.

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be required, but this increases the risk of hydrolysis.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add Tris or glycine). Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining active NHS esters.

  • Analysis : Analyze the crosslinked products using methods such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

Figure 5: A typical experimental workflow for protein crosslinking.
Protocol to Determine Reactivity of NHS Ester Reagents

NHS ester reagents are moisture-sensitive and can lose reactivity over time due to hydrolysis. This protocol allows for a qualitative assessment of the reagent's activity by measuring the release of the NHS byproduct, which absorbs light at ~260 nm.

Materials:

  • NHS ester reagent.

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8).

  • 0.5-1.0 N NaOH.

  • Quartz cuvettes and a spectrophotometer.

Procedure:

  • Prepare Solutions : Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer. Prepare a control cuvette with 2 mL of buffer only.

  • Measure Initial Absorbance : Measure the absorbance of both the reagent solution and the control at 260 nm. The initial absorbance due to any pre-existing hydrolyzed NHS is (A_reagent - A_control).

  • Induce Complete Hydrolysis : Add a small volume of 0.5-1.0 N NaOH to the reagent solution to raise the pH and force complete, rapid hydrolysis of any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance : Measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation :

    • Active Reagent : If the final absorbance is significantly greater than the initial absorbance, the reagent is active.

    • Inactive Reagent : If there is no measurable increase in absorbance, the reagent has been fully hydrolyzed and is inactive.

Conclusion

NHS ester crosslinkers are powerful and versatile tools for covalently modifying and conjugating biological molecules. A thorough understanding of their reaction chemistry, the competing hydrolysis side-reaction, and the diverse characteristics of available reagents—including functionality, solubility, spacer arm length, and cleavability—is essential for successful experimental design. By carefully controlling reaction parameters such as pH and temperature, and by selecting the appropriate crosslinker, researchers can effectively harness the power of NHS ester chemistry for a wide range of applications in basic research and drug development.

References

SCo-PEG4-NHS for Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SCo-PEG4-NHS, a heterobifunctional crosslinker designed for the development of advanced antibody-drug conjugates (ADCs). We will explore its core chemistry, applications in ADC construction, and detailed protocols for its use.

Introduction to this compound

This compound is a state-of-the-art linker that facilitates a two-step, bioorthogonal conjugation strategy. It incorporates three key chemical motifs:

  • SCo (Strained Cyclooctyne): A cyclooctyne moiety that enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic polyethylene glycol spacer that enhances the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetic properties.

  • NHS (N-hydroxysuccinimide) Ester: An amine-reactive functional group that allows for the covalent attachment of the linker to primary amines, such as the lysine residues on the surface of an antibody.

This combination of features allows for a controlled, two-stage approach to ADC synthesis. First, the antibody is modified with the this compound linker via the NHS ester. Second, a payload (e.g., a cytotoxic drug) functionalized with an azide group is "clicked" onto the SCo-modified antibody.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Chemical Name 2,5-Dioxopyrrolidin-1-yl 1-(cyclooct-2-yn-1-yloxy)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate[1]
Molecular Formula C24H36N2O10[2]
Molecular Weight 512.56 g/mol [2]
CAS Number 2141976-26-1[2]
Purity > 95%[2]
Appearance Varies (often a solid or oil)N/A
Solubility Soluble in organic solvents like DMSO and DMF
Storage Store at -20°C, desiccated and protected from light

Mechanism of Action in ADC Development

The use of this compound in ADC development follows a two-step bioorthogonal conjugation strategy. This allows for the separate optimization of the antibody-linker conjugation and the linker-payload conjugation, providing greater control over the final ADC product.

Step 1: Antibody Modification

The first step involves the reaction of the NHS ester of this compound with primary amines on the antibody, primarily the ε-amino groups of lysine residues. This reaction forms a stable amide bond, covalently attaching the SCo-PEG4 moiety to the antibody.

Step 2: Payload "Click" Reaction

The second step is a highly efficient and selective copper-free click chemistry reaction. An azide-functionalized payload is reacted with the SCo-modified antibody. The strain in the cyclooctyne ring of the SCo group allows for a rapid [3+2] cycloaddition with the azide, forming a stable triazole linkage. This reaction proceeds readily in aqueous buffers under mild conditions.

The following diagram illustrates the overall experimental workflow for creating an ADC using this compound.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation Ab Antibody (with Lys residues) Mod_Ab SCo-PEG4-Antibody React1 NHS Ester Reaction (pH 7.2-8.5) Ab->React1 Linker This compound Linker->React1 Final_ADC Antibody-Drug Conjugate React2 SPAAC Click Chemistry Mod_Ab->React2 React1->Mod_Ab Payload Azide-Payload Payload->React2 React2->Final_ADC

ADC synthesis workflow using this compound.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Antibody Preparation

Objective: To prepare the antibody in a suitable buffer for conjugation.

Materials:

  • Antibody of interest

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Amine-free buffer (e.g., 0.1 M MES, pH 5.0-6.0 for some applications, or PBS adjusted to pH 8.0-8.5 for NHS reaction)

  • Spin desalting columns or dialysis cassettes (with appropriate molecular weight cutoff)

Protocol:

  • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Use a spin desalting column or dialysis to exchange the antibody into PBS, pH 7.2-7.4.

  • Determine the concentration of the antibody using a spectrophotometer at 280 nm.

  • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (e.g., PBS, pH 8.0-8.5 for the NHS ester reaction).

Antibody Modification with this compound

Objective: To conjugate the this compound linker to the antibody.

Materials:

  • Prepared antibody in reaction buffer

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or size-exclusion chromatography (SEC) system

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Remove excess, unreacted linker by passing the reaction mixture through a spin desalting column or by SEC.

Payload Conjugation via Click Chemistry

Objective: To conjugate the azide-functionalized payload to the SCo-modified antibody.

Materials:

  • SCo-modified antibody

  • Azide-functionalized payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • SEC system for purification

Protocol:

  • Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO).

  • Add a 1.5- to 5-fold molar excess of the azide-payload to the SCo-modified antibody.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purify the resulting ADC using an SEC system to remove excess payload and any aggregates.

Characterization of the ADC

Objective: To determine the drug-to-antibody ratio (DAR) and assess the purity and stability of the ADC.

Key Characterization Techniques:

TechniquePurpose
Size-Exclusion Chromatography (SEC) To determine the percentage of monomer, aggregate, and fragment.
Hydrophobic Interaction Chromatography (HIC) To determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the identity of the ADC and determine the DAR.
UV-Vis Spectroscopy To determine the protein concentration and, in some cases, the DAR.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of action of an ADC, from binding to the target cell to payload-induced apoptosis.

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Payload Free Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

General mechanism of action of an ADC.

Conclusion

This compound is a powerful and versatile tool for the construction of antibody-drug conjugates. Its bifunctional nature, combining amine-reactive chemistry with bioorthogonal copper-free click chemistry, allows for a controlled and efficient conjugation process. The inclusion of a PEG spacer further enhances the desirable properties of the resulting ADC. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively utilize this compound to develop novel and potent targeted therapeutics.

References

A Technical Guide to SCo-PEG4-NHS in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of SCo-PEG4-NHS, a bifunctional linker increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the linker's structure, reactivity, and application in synthesizing and evaluating potent protein degraders.

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three main components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's overall efficacy.[4] Its length, composition, and flexibility influence crucial properties such as:

  • Ternary Complex Formation: The linker's geometry dictates the ability of the PROTAC to simultaneously bind the POI and the E3 ligase, forming a productive ternary complex (POI-PROTAC-E3).[4] This complex is essential for the subsequent ubiquitination of the target protein.

  • Solubility and Permeability: PROTACs are often large molecules with high molecular weight, which can lead to poor solubility and cell membrane permeability. Linker chemistry can be modified to improve these physicochemical properties.

  • Pharmacokinetics: The stability and properties of the linker impact the overall metabolic stability and pharmacokinetic profile of the PROTAC molecule.

Among the various linker types, those based on Polyethylene Glycol (PEG) have become a cornerstone of PROTAC design due to their unique and favorable properties.

Profile of this compound

This compound is a versatile, heterobifunctional linker that offers distinct chemical functionalities at each end, enabling a modular and efficient approach to PROTAC synthesis.

Structure and Functional Moieties:

  • SCo (Azido-cyclooctyne): This strained cyclooctyne moiety is a key component for copper-free "click chemistry." Specifically, it reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native biological processes, making it ideal for complex biological systems.

  • PEG4 (Four-unit Polyethylene Glycol): The PEG4 chain provides a flexible spacer of a defined length. The hydrophilic nature of the PEG units enhances the aqueous solubility of the PROTAC, a common challenge in degrader development. This flexibility can also be crucial for allowing the PROTAC to adopt an optimal conformation for productive ternary complex formation.

  • NHS (N-Hydroxysuccinimide) Ester: The NHS ester is a highly efficient amine-reactive group. It readily reacts with primary amines (e.g., the ε-amino group of lysine residues or an engineered amine handle on a ligand) to form a stable and covalent amide bond.

The combination of these three components in a single molecule provides a powerful tool for chemists to conjugate a warhead and an E3 ligase ligand with high precision and efficiency.

G cluster_Reactants Conjugation Partners Azide Azide-modified Ligand (e.g., Warhead) SCo SCo Azide->SCo SPAAC Reaction Amine Amine-containing Ligand (e.g., E3 Ligand) NHS NHS Amine->NHS Amine Coupling PEG4 PEG4 SCo->PEG4 PEG4->NHS

References

A Deep Dive into SCo-PEG4-NHS: A Technical Guide to Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of SCo-PEG4-NHS, a heterobifunctional linker at the forefront of bioconjugation and click chemistry. This document provides a comprehensive overview of its mechanism of action, quantitative data on its reactivity, and detailed experimental protocols for its use in modifying biomolecules for downstream applications in research and drug development.

Introduction to this compound and Click Chemistry

This compound is a versatile chemical tool designed for the precise and efficient labeling of biomolecules. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a strained cyclooctyne (SCo). This dual functionality allows for a two-step bioconjugation strategy. First, the NHS ester reacts with primary amines on biomolecules, such as the lysine residues of proteins, to form a stable amide bond. Subsequently, the cyclooctyne moiety can undergo a highly specific and efficient "click" reaction with an azide-tagged molecule in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

SPAAC is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes. Unlike the copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and in vivo systems. The reaction is driven by the high ring strain of the cyclooctyne, which readily reacts with an azide to form a stable triazole linkage.

The this compound linker incorporates a hydrophilic polyethylene glycol (PEG) spacer (PEG4), which enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.

Chemical Structure of this compound (CAS 2141976-26-1):

  • IUPAC Name: 2,5-Dioxopyrrolidin-1-yl 1-(cyclooct-2-yn-1-yloxy)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate[1][2][3]

  • Molecular Formula: C24H36N2O10[2][4]

  • Molecular Weight: 512.55 g/mol

Quantitative Data

The efficiency of bioconjugation with this compound is dependent on the reactivity of both the NHS ester and the cyclooctyne. The following tables summarize key quantitative data related to these reactions.

Table 1: Stability of NHS Esters

The stability of the NHS ester is crucial for efficient conjugation to primary amines and is highly dependent on pH and temperature. The half-life of the NHS ester indicates the time it takes for 50% of the reagent to hydrolyze, rendering it inactive.

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours
8.64°C10 minutes

Data adapted from literature on NHS ester stability.

Table 2: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Cyclooctyne DerivativeAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DIBOBenzyl Azide62 ± 12
sulfo-DBCO-amine3-azido-L-alanine (in HEPES, pH 7)0.55 - 1.22
sulfo-DBCO-amine3-azido-L-alanine (in PBS, pH 7)0.32 - 0.85

Data from studies on DIBO and DBCO derivatives, which are structurally related to SCo.

Experimental Protocols

This section provides detailed protocols for the two-stage bioconjugation process using this compound: (1) NHS ester labeling of a protein and (2) subsequent SPAAC reaction with an azide-containing molecule.

Protocol 1: NHS Ester Labeling of Proteins with this compound

This protocol describes the covalent attachment of the this compound linker to primary amines on a target protein.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice, protected from light.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the SCo-labeled protein and an azide-containing molecule (e.g., a fluorescent probe, biotin, or drug molecule).

Materials:

  • SCo-labeled protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reactants:

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or aqueous buffer) to a known concentration.

    • Ensure the SCo-labeled protein is in a suitable reaction buffer.

  • Click Reaction:

    • Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the SCo-labeled protein.

    • Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction time can be optimized based on the specific reactants and their concentrations. For low abundance proteins, longer incubation times or higher concentrations may be necessary.

  • Purification (Optional):

    • If necessary, remove the excess azide-containing molecule by size-exclusion chromatography, dialysis, or other appropriate purification methods, depending on the nature of the azide molecule and the downstream application.

Visualizing Workflows with Graphviz

The following diagrams illustrate the key experimental workflows described in this guide.

G cluster_0 NHS Ester Labeling Workflow Protein Protein (in amine-free buffer) Labeling Labeling Reaction (RT, 30-60 min) Protein->Labeling Add this compound Prepare_NHS Prepare this compound (10 mM in DMSO) Prepare_NHS->Labeling Quench Quench Reaction (Tris buffer) Labeling->Quench Purify_NHS Purification (Desalting/Dialysis) Quench->Purify_NHS SCo_Protein SCo-Labeled Protein Purify_NHS->SCo_Protein

Caption: Workflow for labeling a protein with this compound.

G cluster_1 SPAAC Click Chemistry Workflow SCo_Protein SCo-Labeled Protein Click_Reaction SPAAC Reaction (RT or 37°C, 1-4h) SCo_Protein->Click_Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Click_Reaction Add excess Purify_Click Purification (Optional) Click_Reaction->Purify_Click Final_Conjugate Final Bioconjugate Purify_Click->Final_Conjugate

Caption: Workflow for the SPAAC reaction.

G cluster_2 Logical Relationship of this compound Functionality SCo_PEG4_NHS This compound NHS_Ester NHS Ester Moiety SCo_PEG4_NHS->NHS_Ester SCo_Moiety Cyclooctyne (SCo) Moiety SCo_PEG4_NHS->SCo_Moiety PEG4_Spacer PEG4 Spacer SCo_PEG4_NHS->PEG4_Spacer Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond reacts with Triazole_Linkage Stable Triazole Linkage SCo_Moiety->Triazole_Linkage reacts with Primary_Amine Primary Amine (e.g., Lysine on Protein) Primary_Amine->Amide_Bond Azide Azide Group (on another molecule) Azide->Triazole_Linkage

Caption: Functional components of this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its bifunctional nature, combining a robust amine-reactive group with a bioorthogonal click chemistry handle, enables the straightforward and efficient creation of well-defined bioconjugates. The inclusion of a PEG spacer further enhances its utility by improving solubility and reducing potential steric issues. By understanding the quantitative aspects of its reactivity and following established protocols, scientists can effectively leverage this compound to advance their research in areas such as targeted drug delivery, in vivo imaging, and the development of novel diagnostics and therapeutics.

References

Methodological & Application

Application Note & Protocol: SCo-PEG4-NHS Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of SCo-PEG4-NHS ester to antibodies. The protocol details the chemical modification of primary amines on an antibody to introduce a strained cyclooctyne (SCo) moiety, enabling subsequent copper-free click chemistry applications.

Introduction

The this compound ester is a heterobifunctional crosslinker designed for a two-step antibody modification strategy. It contains an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines, such as the side chains of lysine residues on antibodies, to form stable amide bonds.[1] The other end of the linker features a strained cyclooctyne (SCo) group. This SCo group is a key component for bioorthogonal chemistry, allowing the modified antibody to be covalently and specifically linked to molecules containing an azide group through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click reaction.

The tetraethylene glycol (PEG4) spacer enhances the solubility of the linker and the resulting conjugate, reduces the potential for aggregation, and provides spatial separation between the antibody and the conjugated molecule.[2][3] This protocol outlines the materials, reaction conditions, and purification methods required to successfully prepare an SCo-functionalized antibody ready for downstream click chemistry applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful conjugation of this compound to an antibody.

Table 1: Recommended Reaction Conditions

Parameter Recommended Value / Range Notes
Antibody Concentration 1 - 5 mg/mL Higher concentrations can improve reaction efficiency, but risk of aggregation increases. 2 mg/mL is a common starting point.[4]
Reaction Buffer Amine-free buffer, e.g., 1X PBS Phosphate-buffered saline (PBS) is standard. Avoid buffers containing primary amines like Tris or glycine.[1]
Reaction pH 7.2 - 8.5 NHS esters react with unprotonated primary amines. A slightly basic pH increases reactivity.
Molar Ratio (Linker:Ab) 5:1 to 20:1 The optimal ratio must be determined empirically to achieve the desired Degree of Labeling (DOL) without compromising antibody function. A 20-fold molar excess is a typical starting point.
Reaction Temperature Room Temperature (20-25°C) or 4°C Room temperature reactions are faster. Incubation at 4°C can provide better control but requires longer reaction times.
Reaction Time 30 - 60 minutes at RT; 2 hours to overnight at 4°C Longer incubation does not always increase labeling and may increase hydrolysis of the NHS ester.

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to consume any unreacted NHS ester. |

Table 2: Materials and Reagents Overview

Reagent Purpose Recommended Purity / Type
Antibody Target protein for conjugation Purified, carrier-free (e.g., no BSA or gelatin)
This compound Ester Amine-reactive crosslinker High purity, stored under desiccation at -20°C
Reaction Buffer (e.g., PBS) Provides optimal pH for conjugation 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.4
Anhydrous Solvent (DMSO/DMF) To dissolve the NHS ester reagent High-purity, anhydrous grade to prevent hydrolysis
Quenching Buffer Stops the conjugation reaction 1 M Tris-HCl, pH 8.0

| Purification System | Removes excess reagent and byproducts | Desalting columns (e.g., Zeba™), dialysis cassettes, or SEC columns |

Experimental Workflow Diagram

The overall workflow for antibody conjugation with this compound involves antibody preparation, linker activation, the conjugation reaction, and final purification.

G cluster_prep Preparation cluster_react Conjugation Reaction cluster_purify Purification & Storage Ab_Start Start: Carrier-Free Antibody Buffer_Ex Buffer Exchange (into amine-free PBS) Ab_Start->Buffer_Ex Ab_Ready Purified Antibody (1-5 mg/mL) Buffer_Ex->Ab_Ready Conjugation Incubate Antibody + Linker (30-60 min @ RT) Ab_Ready->Conjugation Linker_Prep Dissolve this compound in anhydrous DMSO Linker_Prep->Conjugation Quench Quench Reaction (add 1M Tris) Conjugation->Quench Purification Purify Conjugate (Desalting Column / SEC) Quench->Purification QC Characterize Conjugate (DOL, Activity) Purification->QC Storage Store Conjugate (4°C or -80°C) QC->Storage

Caption: Workflow for this compound antibody conjugation.

Detailed Experimental Protocol

This protocol is designed for conjugating approximately 1 mg of an antibody. Adjust volumes accordingly for different amounts.

Antibody Preparation

It is critical to remove any stabilizing proteins (like BSA) and amine-containing buffers (like Tris or glycine) from the antibody solution, as they will compete with the antibody for reaction with the NHS ester.

  • Buffer Exchange: If your antibody is in an incompatible buffer, exchange it into an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4). This can be done using a desalting column with an appropriate molecular weight cutoff (MWCO) for your antibody (e.g., 40K MWCO for IgG) or through dialysis.

  • Concentration Adjustment: Adjust the final antibody concentration to 1-5 mg/mL in the reaction buffer. Confirm the concentration using a spectrophotometer at 280 nm (A280).

This compound Linker Preparation

The NHS ester moiety is highly susceptible to hydrolysis in the presence of water. All steps should be performed quickly and with anhydrous solvents.

  • Equilibrate the vial of this compound ester to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of the linker by dissolving it in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For example, create a 10 mM stock solution. Do not store the reconstituted linker solution.

Conjugation Reaction
  • Calculate Reagent Volume: Determine the volume of the this compound stock solution needed to achieve the desired molar excess relative to the antibody. A 20-fold molar excess is a common starting point.

    • Example Calculation for 20x Molar Excess:

      • Amount of Ab (mg) = 1 mg

      • MW of IgG ≈ 150,000 g/mol

      • Moles of Ab = 1 mg / 150,000 mg/mmol = 6.67 nmol

      • Moles of Linker needed = 6.67 nmol * 20 = 133.4 nmol

      • Volume of 10 mM Linker Stock = 133.4 nmol / 10 µmol/mL = 13.34 µL

  • Add Linker to Antibody: Add the calculated volume of the this compound solution to the prepared antibody solution. Pipette gently to mix. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Protect the reaction from light if the linker is light-sensitive.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will react with and cap any unreacted NHS ester groups. Incubate for an additional 15-30 minutes on ice.

Purification of the Conjugate

Purification is essential to remove excess this compound linker and reaction byproducts.

  • Primary Purification: The most common method for rapid cleanup is a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC). These methods separate the large antibody conjugate from the small, unreacted linker molecules based on size.

  • Advanced Purification (Optional): For applications requiring very high purity, more advanced chromatographic techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used. PEGylation can alter the surface charge and hydrophobicity of the antibody, which allows for the separation of different species.

Storage of the Conjugated Antibody
  • After purification, the SCo-PEG4-functionalized antibody should be stored under conditions optimal for the parent antibody.

  • For short-term storage (up to 1 week), store at 4°C.

  • For long-term storage, aliquot the conjugate and store at -20°C or -80°C. Consider adding a cryoprotectant like 50% glycerol. Avoid repeated freeze-thaw cycles.

Characterization and Quality Control

After conjugation and purification, it is important to characterize the final product.

  • Degree of Labeling (DOL): Determine the average number of SCo-PEG4 linkers attached per antibody. This can be estimated using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated antibody to the unconjugated antibody.

  • Antibody Integrity and Aggregation: Analyze the conjugate using SDS-PAGE to check for integrity and SEC to assess for aggregation.

  • Antigen Binding Activity: Perform an ELISA or a similar immunoassay to confirm that the conjugation process has not significantly impaired the antibody's ability to bind to its target antigen.

By following this detailed protocol, researchers can reliably produce SCo-functionalized antibodies for use in a wide array of advanced bioorthogonal applications, including the development of antibody-drug conjugates (ADCs), imaging agents, and diagnostic tools.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCo-PEG4-NHS is a versatile crosslinker featuring a cyclooctyne (SCo) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional reagent is designed for the covalent modification of primary amine-containing molecules, such as proteins, peptides, and antibodies. The NHS ester reacts efficiently with primary amines to form stable amide bonds, while the SCo group enables subsequent bioorthogonal ligation with azide-tagged molecules via strain-promoted alkyne-azide cycloaddition (SPAAC). The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance.

This document provides detailed protocols and recommended buffer conditions for the successful conjugation of this compound to primary amine-containing biomolecules.

Principle of the Reaction

The core of the this compound reaction is the acylation of a primary amine by the NHS ester. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on the pH of the reaction medium.

Recommended Buffer Conditions

The efficiency of the this compound conjugation is critically influenced by the buffer composition and pH. The primary considerations are to maintain a pH that facilitates the deprotonation of the primary amine, making it nucleophilic, while minimizing the hydrolysis of the NHS ester.

Recommended Buffers

Amine-free buffers are essential to prevent the quenching of the this compound reagent. Suitable buffers include:

  • Phosphate-Buffered Saline (PBS) : A commonly used buffer that provides a physiological pH.[1][2]

  • Bicarbonate Buffer : Effective for maintaining a slightly alkaline pH.[2][3]

  • Borate Buffer : Another option for maintaining a basic pH.[4]

Buffers to Avoid

Buffers containing primary amines will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. Therefore, it is crucial to avoid:

  • Tris (tris(hydroxymethyl)aminomethane) buffers

  • Glycine-containing buffers

If the biomolecule of interest is in an amine-containing buffer, it must be exchanged into a recommended amine-free buffer before initiating the conjugation reaction.

Optimal pH Range

The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 9.0. A commonly used and highly effective pH range for protein labeling is between 8.3 and 8.5. At a lower pH, the primary amine is protonated and less nucleophilic, slowing down the reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation yields.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a successful this compound conjugation reaction.

ParameterRecommended ValueNotes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester stability.
Molar Excess of this compound 10- to 50-foldThe optimal ratio depends on the number of available amines and the desired degree of labeling. Empirical optimization is recommended.
Reaction Time 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.Longer reaction times may be necessary for less reactive amines or lower concentrations.
This compound Stock Solution 1-10 mg/mL in anhydrous DMSO or DMFPrepare fresh immediately before use to minimize hydrolysis.
Final Organic Solvent Conc. < 10% (v/v)High concentrations of organic solvents can denature proteins.

Experimental Protocols

Materials
  • This compound

  • Primary amine-containing biomolecule (e.g., protein, antibody)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer : Phosphate-Buffered Saline (PBS), pH 7.4-8.5 or 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer : 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Protocol for Protein Conjugation

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific applications.

  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer. This can be achieved by dialysis or using a desalting column.

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Ensure the reagent is fully dissolved.

  • Reaction Incubation: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix immediately. Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring or rotation. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct by using a desalting column, dialysis, or size-exclusion chromatography. The purification method should be chosen based on the properties of the conjugated biomolecule.

Visualizations

This compound Reaction with a Primary Amine

reaction_pathway SCo_PEG4_NHS This compound Conjugate SCo-PEG4-Biomolecule (Stable Amide Bond) SCo_PEG4_NHS->Conjugate + Biomolecule-NH₂ (pH 7.2-9.0) Primary_Amine Biomolecule-NH₂ Primary_Amine->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Protein Conjugation

experimental_workflow A Prepare Protein in Amine-Free Buffer C Add this compound to Protein Solution A->C B Prepare Fresh this compound Stock Solution (DMSO/DMF) B->C D Incubate (30-120 min at RT or 2-4h at 4°C) C->D E Quench Reaction (Optional, Tris/Glycine) D->E F Purify Conjugate (Desalting/Dialysis) E->F G Characterize Conjugate F->G

Caption: Workflow for this compound protein conjugation.

References

Application Notes and Protocols for SCo-PEG4-NHS: Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SCo-PEG4-NHS is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation, a key process in drug development, diagnostics, and fundamental biological research. This molecule possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a cyclooctyne (SCo, often referred to as trans-cyclooctene or TCO). The NHS ester facilitates the covalent attachment to primary amines (-NH₂) found on proteins, antibodies, and other biomolecules, forming a stable amide bond. The cyclooctyne group enables subsequent bioorthogonal "click chemistry" reactions, typically with tetrazine-modified molecules. This dual functionality allows for a two-step conjugation strategy, providing researchers with a versatile tool for creating complex bioconjugates.

These application notes provide detailed protocols and guidance for the reaction of the NHS ester moiety of this compound with primary amine-containing molecules, focusing on optimizing reaction time and temperature for efficient conjugation.

Reaction Principle

The core of the application lies in the reaction between the NHS ester of this compound and a primary amine. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which becomes more pronounced at higher pH levels. Efficient conjugation is therefore a balance between the rate of aminolysis (the desired reaction) and the rate of hydrolysis.

Quantitative Data Summary

For successful and reproducible conjugation, it is crucial to control several key parameters. The following tables summarize the recommended conditions for the this compound reaction with primary amines.

Table 1: Recommended Reaction Conditions for this compound Amine Conjugation

ParameterRecommended RangeOptimalNotes
pH 7.2 - 9.0[1]8.3 - 8.5Higher pH increases the rate of both the desired reaction and the competing hydrolysis of the NHS ester. A pH of 8.3-8.5 provides a good balance for efficient conjugation.[2]
Temperature 4°C - 37°C[3]Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. Reactions at 4°C can be performed overnight to minimize protein degradation.[4][5]
Reaction Time 30 minutes - 4 hours (Room Temp) 2 hours - overnight (4°C)1 - 2 hours (Room Temp) Overnight (4°C)The optimal time depends on the reactivity of the amine, the concentration of reactants, and the temperature.
Molar Excess of this compound 10 to 20-foldVariesA molar excess of the linker is generally recommended to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.

Table 2: Recommended Buffers and Solvents

ComponentRecommendationRationale
Reaction Buffers Phosphate-Buffered Saline (PBS), HEPES, Carbonate/Bicarbonate, BorateThese buffers are free of primary amines and are compatible with NHS ester chemistry.
Buffers to Avoid Tris, GlycineThese buffers contain primary amines that will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.
Solvent for this compound Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)This compound is often supplied as a solid and should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture.

Table 3: Hydrolysis of NHS Esters

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein to be conjugated

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Buffer Exchange: Prepare the protein in the Conjugation Buffer. If the protein solution contains any amine-containing buffers (like Tris), it must be exchanged into the Conjugation Buffer using a desalting column or dialysis. The recommended protein concentration is 1-5 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Calculate Reagent Amount: Determine the desired molar excess of this compound to the protein. A common starting point is a 10-20 fold molar excess.

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the retention of protein activity.

Protocol 2: Small-Scale Trial Reaction

Before proceeding with a large-scale conjugation, it is advisable to perform a small-scale trial to optimize the molar ratio of this compound to the target molecule.

Procedure:

  • Set up several small-scale reactions in parallel with varying molar ratios of this compound to the protein (e.g., 5:1, 10:1, 20:1, 40:1).

  • Follow the general conjugation protocol (Protocol 1) for each reaction.

  • After purification, analyze the degree of labeling for each reaction using appropriate analytical techniques (e.g., mass spectrometry, HPLC).

  • Select the molar ratio that provides the desired degree of labeling without causing significant protein aggregation or loss of activity.

Visualizations

G Workflow for this compound Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein in Amine-Free Buffer (pH 8.3) mix Add this compound to Protein Solution p_prep->mix linker_prep Dissolve this compound in DMSO/DMF linker_prep->mix incubate Incubate (1-2h @ RT or overnight @ 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Characterize Conjugate purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

G This compound Reaction with Primary Amine reagents This compound Protein-NH₂ reaction_conditions Reaction Conditions pH 7.2-9.0 4-25°C reagents->reaction_conditions + products SCo-PEG4-NH-Protein (Amide Bond) N-hydroxysuccinimide (Byproduct) reaction_conditions->products

Caption: Chemical reaction of this compound with a primary amine.

References

Calculating Molar Excess of SCo-PEG4-NHS for Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SCo-PEG4-NHS, a heterobifunctional crosslinker, in bioconjugation. Emphasis is placed on the precise calculation of molar excess to control the degree of labeling (DOL) for consistent and reproducible results.

Introduction to this compound

This compound is a versatile tool in bioconjugation, featuring two key functional groups: a cyclooctyne (SCo) and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer.

  • NHS Ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines (-NH2) on biomolecules such as proteins (e.g., lysine residues), peptides, and amine-modified oligonucleotides. The reaction forms a stable amide bond.

  • Cyclooctyne (SCo): This functional group is used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC). It reacts with azide-containing molecules with high efficiency and specificity under mild, aqueous conditions. This bioorthogonal reaction is ideal for applications involving sensitive biological samples.

  • PEG4 Spacer: The polyethylene glycol linker enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.

This dual functionality enables a two-step conjugation strategy, which is particularly useful for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

The Importance of Molar Excess Calculation

The "molar excess" refers to the molar ratio of the this compound reagent to the biomolecule being labeled. Optimizing this ratio is critical for controlling the degree of labeling (DOL), which is the average number of linker molecules conjugated to each biomolecule.

  • Low DOL: May result in insufficient signal in downstream applications (e.g., fluorescence imaging) or reduced efficacy of a therapeutic conjugate.

  • High DOL: Can lead to protein aggregation, loss of biological activity, or altered pharmacokinetics.

The optimal molar excess is empirical and depends on several factors, including the concentration of the biomolecule, the number of available primary amines, and the desired DOL.

Data Presentation: Recommended Molar Excess Ratios

The following tables provide general recommendations for starting molar excess ratios for the NHS ester reaction. These should be optimized for each specific application.

Table 1: Recommended Molar Excess of this compound for Protein/Antibody Labeling

Protein ConcentrationRecommended Molar Excess (this compound : Protein)Expected Degree of Labeling (DOL)
> 5 mg/mL5-10 fold1-3
1-5 mg/mL10-20 fold2-5
< 1 mg/mL20-50 foldVariable, requires optimization

Note: For labeling antibodies (IgG), a 20-fold molar excess typically results in 4-6 linkers per antibody molecule.[1]

Table 2: Key Properties of this compound

PropertyValue
Molecular Weight~512.56 g/mol
CAS Number2141976-26-1
ReactivityAmine-reactive (NHS ester), Azide-reactive (Cyclooctyne)
SolubilitySoluble in DMSO, DMF

Experimental Protocols

Protocol 1: One-Step Labeling of a Protein with this compound (Amine Reaction)

This protocol describes the attachment of the SCo-PEG4 linker to a protein via its primary amines. The resulting protein will be "activated" with a cyclooctyne group for subsequent reaction with an azide-containing molecule.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette (10K MWCO)

Procedure:

  • Preparation of Protein:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Calculation of this compound Amount:

    • Use the following formula to calculate the mass of this compound required:

      Where MW is Molecular Weight.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the calculated amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the cyclooctyne group).

Protocol 2: Two-Step Conjugation - Pre-targeting Workflow Example

This protocol outlines a two-step labeling strategy where an antibody is first functionalized with this compound, and then the resulting antibody-cyclooctyne conjugate is used to "pre-target" cells, followed by the introduction of an azide-labeled payload (e.g., a fluorescent dye or a drug).[2][3][4][5]

Step 1: Preparation of the Antibody-SCo Conjugate

  • Follow Protocol 1 to label your antibody of interest with this compound.

Step 2: Pre-targeting and Click Chemistry Reaction

Materials:

  • Antibody-SCo conjugate (from Step 1)

  • Target cells

  • Azide-modified payload (e.g., Azide-fluorophore)

  • Cell culture medium or appropriate buffer

Procedure:

  • Pre-targeting:

    • Incubate the target cells with the Antibody-SCo conjugate at a predetermined concentration for a sufficient time to allow for binding to the target antigen.

    • Wash the cells to remove any unbound Antibody-SCo conjugate.

  • Click Chemistry Reaction:

    • Add the azide-modified payload to the pre-targeted cells. A 1.5 to 3-fold molar excess of the azide payload relative to the estimated bound antibody is a good starting point.

    • Incubate for 1-2 hours at room temperature or 37°C. The reaction is typically complete within this timeframe due to the fast kinetics of SPAAC.

  • Washing and Analysis:

    • Wash the cells to remove the excess azide-modified payload.

    • Analyze the cells using the appropriate method (e.g., fluorescence microscopy, flow cytometry).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Copper-Free Click Chemistry antibody Antibody (with primary amines) reaction1 NHS Ester Reaction (pH 8.0-8.5) antibody->reaction1 sco_peg_nhs This compound sco_peg_nhs->reaction1 antibody_sco Antibody-SCo Conjugate reaction1->antibody_sco purification1 Purification (Desalting/Dialysis) antibody_sco->purification1 reaction2 SPAAC Reaction (Aqueous Buffer) purification1->reaction2 azide_payload Azide-Payload (e.g., Drug, Fluorophore) azide_payload->reaction2 final_conjugate Final Antibody-Payload Conjugate reaction2->final_conjugate

Caption: Two-step bioconjugation workflow using this compound.

pretargeting_workflow cluster_pretargeting Pre-targeting Strategy for Cancer Cell Imaging cluster_logic Logical Flow antibody_sco Antibody-SCo Conjugate cancer_cell Cancer Cell (with target antigen) antibody_sco->cancer_cell 1. Binding to Antigen azide_fluorophore Azide-Fluorophore cancer_cell->azide_fluorophore 2. Introduction of Azide-Fluorophore imaging Fluorescence Imaging azide_fluorophore->imaging 3. Click Reaction & Visualization step1 Step 1: Antibody targets and accumulates at the tumor site. step2 Step 2: Unbound antibody is cleared from circulation. step3 Step 3: Azide-fluorophore is administered. step4 Step 4: Rapid click reaction occurs at the tumor site, minimizing off-target effects.

Caption: Pre-targeting workflow for cancer cell imaging.

References

Dissolving SCo-PEG4-NHS in DMSO or DMF: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of SCo-PEG4-NHS (Succinimidyl-cyclooctyne-tetraethylene glycol-N-hydroxysuccinimide ester) in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are frequently employed to prepare stock solutions of NHS esters for subsequent bioconjugation reactions, such as the labeling of proteins, antibodies, and other amine-containing biomolecules.

Introduction

This compound is a bifunctional crosslinker containing a cyclooctyne moiety for copper-free click chemistry and an NHS ester for reaction with primary amines. Due to the hydrophobic nature of the cyclooctyne group, this compound has limited solubility in aqueous buffers. Therefore, organic solvents like DMSO and DMF are essential for its initial dissolution. The proper handling and dissolution of this compound are critical for maintaining its reactivity and ensuring successful conjugation.

The primary challenge in handling NHS esters is their susceptibility to hydrolysis, which deactivates the amine-reactive NHS group. The presence of water in the solvent can significantly accelerate this degradation. Therefore, the use of anhydrous (dry) solvents and proper storage techniques are paramount.

Data Presentation: Solubility and Recommended Conditions

The following tables summarize key quantitative data for dissolving and storing this compound in DMSO and DMF.

Table 1: Solubility of this compound

SolventReported SolubilityNotes
DMSO 10 mM[1]Anhydrous DMSO is highly recommended to prevent hydrolysis of the NHS ester.[2][3]
DMF SolubleAnhydrous, amine-free DMF is crucial as residual dimethylamine can react with the NHS ester.[4]

Table 2: Recommended Stock Solution and Storage Conditions

ParameterRecommendationRationale
Solvent Anhydrous DMSO or Anhydrous DMFMinimizes hydrolysis of the NHS ester.[2]
Stock Concentration 10 mM or 10 mg/mLA common starting concentration for subsequent dilutions into the reaction buffer.
Preparation Prepare fresh immediately before use.Ensures maximum reactivity of the NHS ester.
Short-term Storage Not recommended.NHS esters in solution are prone to degradation.
Long-term Storage (if necessary) Aliquot in anhydrous DMF and store at -20°C for up to 1-2 months. For DMSO, store at -20°C or -80°C.Aliquoting prevents multiple freeze-thaw cycles and moisture introduction.

Experimental Protocols

Materials
  • This compound ester (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Anhydrous Dimethylformamide (DMF), amine-free

  • Inert gas (e.g., argon or nitrogen)

  • Sealed vials with septa

  • Micropipettes and sterile, disposable tips

  • Vortex mixer

Protocol for Preparing a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for bioconjugation reactions.

  • Equilibrate Reagents: Allow the vial of this compound and the bottle of anhydrous solvent (DMSO or DMF) to come to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces, which can hydrolyze the NHS ester.

  • Weigh this compound: In a fume hood, carefully weigh the desired amount of this compound powder into a clean, dry vial. The molecular weight of this compound is 512.55 g/mol . For example, to prepare 1 mL of a 10 mM solution, weigh out 5.13 mg.

  • Add Anhydrous Solvent: Using a micropipette with a fresh tip, add the calculated volume of anhydrous DMSO or DMF to the vial containing the this compound powder.

  • Dissolve the Compound: Cap the vial tightly and vortex gently until the solid is completely dissolved. Pipetting the solution up and down can also aid in dissolution.

  • Inert Gas Purge (for storage): If the solution is to be stored, briefly purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly. This displaces air and moisture, further protecting the NHS ester from degradation.

  • Immediate Use: It is highly recommended to use the freshly prepared this compound solution immediately for the conjugation reaction.

Mandatory Visualizations

Experimental Workflow for this compound Dissolution

DissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_use Application cluster_storage Optional Storage Equilibrate Equilibrate this compound and Anhydrous Solvent to RT Weigh Weigh this compound Equilibrate->Weigh AddSolvent Add Anhydrous DMSO or DMF Weigh->AddSolvent Dissolve Vortex to Dissolve AddSolvent->Dissolve Use Immediate Use in Bioconjugation Reaction Dissolve->Use InertGas Purge with Inert Gas Dissolve->InertGas If storing Store Store at -20°C or -80°C InertGas->Store

Caption: Workflow for dissolving this compound in anhydrous solvent.

Signaling Pathway: NHS Ester Reaction with a Primary Amine

NHSEsterReaction SCO_PEG4_NHS This compound (Amine-Reactive) AmideBond Stable Amide Bond (Conjugate) SCO_PEG4_NHS->AmideBond pH 7.2-8.5 PrimaryAmine Primary Amine (e.g., on a protein) PrimaryAmine->AmideBond NHS_byproduct NHS Byproduct

Caption: Reaction of this compound with a primary amine.

Important Considerations and Best Practices

  • Solvent Quality: Always use high-quality, anhydrous grade DMSO or DMF. DMSO is particularly hygroscopic and should be handled accordingly.

  • Amine-Free DMF: If using DMF, ensure it is free of dimethylamine, which can react with the NHS ester and reduce its efficacy.

  • Avoid Aqueous Buffers for Dissolution: Never dissolve this compound directly in aqueous buffers, as this will lead to rapid hydrolysis.

  • Reaction Conditions: When adding the this compound stock solution to your reaction mixture, ensure the final concentration of the organic solvent is compatible with your biomolecule, typically not exceeding 10% (v/v).

  • Buffer Choice for Conjugation: The conjugation reaction should be performed in an amine-free buffer at a pH of 7.2-8.5, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with SCo-PEG4-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bioimaging. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and in vivo circulation time. SCo-PEG4-NHS is a heterobifunctional crosslinker that facilitates the covalent attachment of a short, discrete PEG chain (four ethylene glycol units) to the surface of nanoparticles.

This molecule features a cyclooctyne (SCo) group on one end and an N-hydroxysuccinimide (NHS) ester on the other. The NHS ester reacts efficiently with primary amines (-NH2) on the nanoparticle surface to form stable amide bonds. The SCo group can then be used for subsequent bioorthogonal "click" chemistry reactions, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules. This modular approach provides a versatile platform for creating multifunctional nanoparticles.

These application notes provide a comprehensive overview of the use of this compound for the surface modification of amine-functionalized nanoparticles, including detailed experimental protocols, expected characterization data, and potential applications.

Key Features and Applications of this compound Modification

Modifying nanoparticles with this compound offers several advantages:

  • Improved Hydrophilicity and Stability: The PEG spacer increases the hydrophilicity of the nanoparticles, which can prevent aggregation and improve their stability in biological media.[1][2]

  • Reduced Nonspecific Protein Binding: The PEG layer creates a hydrophilic shield that minimizes opsonization (the process of marking particles for phagocytosis), leading to reduced uptake by the mononuclear phagocyte system (MPS).[1]

  • Prolonged Circulation Time: By evading the immune system, PEGylated nanoparticles exhibit longer circulation half-lives, increasing the probability of reaching their target site.[1][3]

  • Bioorthogonal Functionalization: The terminal cyclooctyne group provides a reactive handle for highly specific and efficient copper-free click chemistry reactions with azide-containing molecules. This allows for the attachment of a wide range of functionalities without affecting the nanoparticle's core properties.

  • Controlled Surface Chemistry: The use of a discrete PEG linker ensures a defined spacer length and molecular weight, leading to more reproducible surface modifications.

Applications:

  • Targeted Drug Delivery: The SCo group can be used to attach targeting moieties such as antibodies, peptides, or small molecules to direct the nanoparticles to specific cells or tissues.

  • Advanced Bioimaging: Fluorophores or contrast agents can be conjugated to the SCo group for in vivo imaging applications.

  • Development of Biosensors: The specific nature of the click chemistry reaction can be exploited for the development of sensitive diagnostic assays.

Quantitative Data on Nanoparticle Characterization

Successful surface modification with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following table summarizes the expected quantitative data for a model 100 nm amine-functionalized nanoparticle before and after modification.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles100 ± 5< 0.2+30 ± 5
This compound Modified Nanoparticles110 ± 7< 0.2+15 ± 5
Functionalized Nanoparticles (Post-Click)115 ± 8< 0.25Variable (depends on conjugated molecule)

Note: The hydrodynamic diameter is expected to increase due to the addition of the PEG layer and any subsequently conjugated molecule. The zeta potential of the amine-functionalized nanoparticles is positive due to the primary amines on the surface. After reaction with the NHS ester, some of the positive charges are neutralized, leading to a decrease in the zeta potential. The final zeta potential after click chemistry will depend on the charge of the conjugated molecule.

Experimental Protocols

Materials
  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Centrifuge and centrifuge tubes (with appropriate molecular weight cut-off for nanoparticle size)

  • Deionized water

  • Azide-functionalized molecule of interest (for click chemistry)

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol details the covalent attachment of this compound to nanoparticles with primary amine groups on their surface.

1. Reagent Preparation: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 10 mg of this compound in 1 mL of solvent. The stock solution should be prepared fresh and any unused portion discarded.

2. Nanoparticle Preparation: a. Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL). b. Ensure the nanoparticles are well-sonicated to achieve a homogenous dispersion.

3. Conjugation Reaction: a. Add the this compound stock solution to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized for the specific application, but a 10 to 50-fold molar excess of the linker is a common starting point. b. Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing. The NHS ester hydrolysis is a competing reaction, and its rate increases with pH and temperature.

4. Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to a final concentration of 10-20 mM. b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

5. Purification of Modified Nanoparticles: a. Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles. b. Remove the supernatant containing unreacted linker and byproducts. c. Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water. d. Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the nanoparticles. e. Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further use.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification NP Amine-Functionalized Nanoparticles Mix Mix Nanoparticles and Linker NP->Mix Linker This compound Stock Solution Linker->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge & Wash (3x) Quench->Centrifuge Final_NP This compound Modified Nanoparticles Centrifuge->Final_NP

Figure 1. Workflow for nanoparticle surface modification.
Protocol 2: Bioorthogonal "Click" Chemistry with Azide-Functionalized Molecules

This protocol describes the reaction between the cyclooctyne-modified nanoparticles and an azide-functionalized molecule.

1. Reagent Preparation: a. Disperse the this compound modified nanoparticles in a suitable reaction buffer (e.g., PBS pH 7.4). b. Dissolve the azide-functionalized molecule of interest in a compatible solvent.

2. Click Reaction: a. Add the azide-functionalized molecule to the nanoparticle dispersion. A slight molar excess (1.5 to 5-fold) of the azide-molecule may be used to ensure complete reaction with the surface cyclooctyne groups. b. Incubate the reaction mixture for 1-12 hours at room temperature with gentle mixing. The reaction kinetics can vary depending on the specific cyclooctyne and azide derivatives.

3. Purification of Functionalized Nanoparticles: a. Purify the functionalized nanoparticles using centrifugation, following the same procedure as described in Protocol 1 (Step 5), to remove any unreacted azide-molecule. b. Resuspend the final functionalized nanoparticles in a suitable buffer for your downstream application.

G cluster_start Starting Materials cluster_click Click Reaction cluster_final Final Product Modified_NP This compound Modified Nanoparticles Combine Combine Reactants Modified_NP->Combine Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Combine React Incubate (1-12h RT) Combine->React Purify Purify by Centrifugation React->Purify Final_Product Fully Functionalized Nanoparticles Purify->Final_Product

Figure 2. Workflow for bioorthogonal click chemistry.

Logical Relationship of Surface Modification to Application

The surface modification of nanoparticles with this compound is a foundational step that enables a wide range of biomedical applications. The logical progression from a bare nanoparticle to a functional therapeutic or diagnostic agent is outlined below.

G cluster_modification Surface Modification cluster_functionalization Functionalization (Click Chemistry) cluster_application Application NP Amine-Functionalized Nanoparticle Core PEG_NP This compound Modified Nanoparticle NP->PEG_NP this compound Amine Coupling Targeted_NP Targeted Nanoparticle PEG_NP->Targeted_NP + Azide-Targeting Ligand Imaging_NP Imaging Agent PEG_NP->Imaging_NP + Azide-Fluorophore Therapeutic_NP Therapeutic Nanoparticle PEG_NP->Therapeutic_NP + Azide-Drug Cell-Specific Delivery Cell-Specific Delivery Targeted_NP->Cell-Specific Delivery In Vivo Imaging In Vivo Imaging Imaging_NP->In Vivo Imaging Disease Treatment Disease Treatment Therapeutic_NP->Disease Treatment

Figure 3. Logical flow from modification to application.

Conclusion

This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward method to introduce a hydrophilic PEG spacer and a bioorthogonal handle for further functionalization. The protocols and data presented here provide a guide for researchers to successfully modify their nanoparticles and tailor them for a variety of advanced biomedical applications. Optimization of reaction conditions for specific nanoparticle systems is recommended to achieve the desired level of surface modification and functionality.

References

Application Notes and Protocols for SCo-PEG4-NHS in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCo-PEG4-NHS is a versatile crosslinker that facilitates the covalent attachment of molecules to primary amines on proteins, such as antibodies, for a variety of biomedical research applications, including flow cytometry. This molecule features a short, hydrophilic tetra-polyethylene glycol (PEG4) spacer arm that enhances the solubility of the labeled antibody and can reduce non-specific binding, thereby improving the signal-to-noise ratio in flow cytometry experiments. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., on lysine residues) in a physiological to slightly basic pH range to form a stable amide bond.

The incorporation of a PEG linker in bioconjugation can offer several advantages. PEGylation is known to increase the hydrophilicity of proteins, which can help prevent aggregation.[1] In the context of flow cytometry, this can lead to more stable and reliable staining reagents. Furthermore, the PEG spacer can act as a shield, reducing non-specific hydrophobic and electrostatic interactions between the antibody and other cellular components, which is a common cause of background signal.[2][3]

This document provides detailed protocols and application notes for the use of this compound in labeling antibodies for flow cytometry.

Chemical Characteristics of this compound

PropertyValueReference
Molecular Formula C24H36N2O10[4]
Molecular Weight 512.56 g/mol [4]
Reactivity Amine-reactive (targets primary amines)
Solubility Soluble in organic solvents like DMSO and DMF

Key Experimental Parameters for Antibody Labeling

Successful and reproducible labeling of antibodies with this compound for flow cytometry is dependent on several critical parameters. The following table summarizes the recommended starting conditions, which may require optimization for specific antibodies and applications.

ParameterRecommended Range/ValueNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Reaction Buffer Amine-free buffer such as PBS or 0.1 M sodium bicarbonateBuffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for reaction with the NHS ester and must be avoided.
Reaction Buffer pH 7.2 - 9.0 (Optimal: 8.0 - 8.5)The reaction is pH-dependent; higher pH increases the reactivity of primary amines.
This compound to Antibody Molar Ratio 5:1 to 20:1 (Starting point: 10:1 to 20:1)The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling.
Reaction Time 30 - 60 minutes at room temperature or 2 hours on iceLonger incubation times or higher temperatures may increase the degree of labeling but also risk antibody denaturation.
Quenching Reagent 1 M Tris-HCl, pH 8.0 (final concentration ~50 mM) or glycineTo stop the labeling reaction by consuming unreacted this compound.

Experimental Protocols

Protocol 1: Antibody Preparation

For successful labeling, it is crucial to prepare the antibody in a suitable buffer free of any amine-containing substances.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA), it must be purified.

    • For sample volumes of 0.1 mL to 30 mL, use dialysis cassettes (e.g., Slide-A-Lyzer™ Dialysis Cassettes) against 1X PBS, pH 7.2-7.4.

    • For smaller volumes, use spin desalting columns.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer.

  • pH Adjustment: For the labeling reaction, adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer, pH 8.3.

Protocol 2: this compound Labeling of an Antibody

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled up or down as needed, maintaining the same molar ratios.

  • Prepare this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.

  • Calculate Molar Excess:

    • Calculate the moles of antibody to be labeled. (For IgG, molecular weight is ~150,000 g/mol ).

    • Determine the desired molar excess of this compound (e.g., 20-fold).

    • Calculate the volume of the 10 mg/mL this compound stock solution needed.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the prepared antibody solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.

  • Quench Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of approximately 50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Labeled Antibody

Purification is necessary to remove unconjugated this compound and any reaction byproducts.

  • Gel Filtration/Size Exclusion Chromatography:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with 1X PBS.

    • Apply the quenched reaction mixture to the top of the column.

    • Elute the labeled antibody with 1X PBS. The first colored or UV-absorbing peak to elute will be the labeled antibody.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette and dialyze against 1X PBS at 4°C with several buffer changes over 24-48 hours.

Protocol 4: Characterization and Storage of the Labeled Antibody
  • Determine Degree of Labeling (DOL) (if a fluorescent dye is attached to the this compound):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the fluorophore.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • DOL = (moles of dye) / (moles of antibody).

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

    • For freezing, consider adding a cryoprotectant like glycerol to a final concentration of 50%.

    • Protect fluorescently labeled antibodies from light.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes involved in using this compound for antibody labeling.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Ab_prep Antibody Purification (Buffer Exchange) Reaction Labeling Reaction (pH 8.0-8.5) Ab_prep->Reaction NHS_prep This compound Dissolution (in DMSO/DMF) NHS_prep->Reaction Quench Quenching (e.g., Tris buffer) Reaction->Quench Purify Purification (Gel Filtration/Dialysis) Quench->Purify Store Storage (4°C or -20°C) Purify->Store App Flow Cytometry Application Store->App Ready for Flow Cytometry

Caption: Workflow for antibody labeling using this compound.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Antibody Antibody-NH2 (Primary Amine) Conjugate Antibody-NH-CO-PEG4-SCo (Stable Amide Bond) Antibody->Conjugate + SCO_PEG4_NHS This compound SCO_PEG4_NHS->Conjugate NHS_byproduct NHS (Byproduct)

Caption: Reaction of this compound with a primary amine on an antibody.

Application in Flow Cytometry

Antibodies labeled with a fluorophore using this compound as a linker can be used in standard flow cytometry protocols. The hydrophilic PEG4 spacer is expected to reduce non-specific binding to cells, potentially leading to cleaner data with a better distinction between positive and negative populations. It is always recommended to titrate the labeled antibody to determine the optimal concentration for staining.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive this compound (hydrolyzed)Prepare fresh this compound solution in anhydrous solvent immediately before use.
Presence of primary amines in the antibody bufferPerform buffer exchange into an amine-free buffer.
Low antibody concentrationConcentrate the antibody to at least 1 mg/mL.
High Background Staining in Flow Cytometry Antibody aggregationCentrifuge the labeled antibody solution before use to remove aggregates.
Non-specific bindingThe PEG4 linker should minimize this, but consider including a blocking step with BSA or serum in your staining protocol.
Too much labeled antibody usedTitrate the antibody to find the optimal staining concentration.
Loss of Antibody Activity Harsh labeling conditionsReduce the molar excess of this compound, reaction time, or temperature.

References

Application Notes and Protocols for SCo-PEG4-NHS in ELISA Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sensitive and robust Enzyme-Linked Immunosorbent Assays (ELISAs) is crucial for a wide range of applications in research and drug development. The proper immobilization of capture antibodies or antigens onto the microplate surface is a critical step that significantly influences assay performance. SCo-PEG4-NHS ester is a heterobifunctional crosslinker that offers a superior method for covalent conjugation of proteins to amine-reactive surfaces, leading to enhanced stability, sensitivity, and reproducibility of ELISAs.

This compound (Succinimidyl-S-acetyl(PEG)4-N-hydroxysuccinimide ester) contains an NHS (N-hydroxysuccinimide) ester group that reacts efficiently with primary amines (e.g., lysine residues on antibodies or antigens) to form stable amide bonds.[1][2] The polyethylene glycol (PEG) spacer arm (PEG4) is a hydrophilic linker that increases the water solubility of the conjugated molecule and provides spatial separation from the surface, which can reduce steric hindrance and improve antigen-binding capacity.[3][4] This covalent immobilization strategy offers significant advantages over passive adsorption, which can lead to protein denaturation and inconsistent orientation.[5]

These application notes provide a detailed protocol for the use of this compound in the development of a sandwich ELISA, from antibody conjugation to assay execution.

Data Presentation

The use of a PEGylated linker for covalent immobilization of antibodies in an ELISA can significantly enhance assay sensitivity compared to passive adsorption methods.

Table 1: Comparison of ELISA Sensitivity with Different PEG Chain Lengths

PEG Chain Molecular WeightRelative ELISA Sensitivity
2 kDa1x
5 kDa~4x
20 kDa~8x

This data is illustrative and based on findings that demonstrate increased ELISA sensitivity with longer PEG chains.

Table 2: Comparison of Immobilization Methods on Assay Performance

Immobilization MethodLimit of Detection (LOD)Reference
Covalent Bonding (APTS-glutaraldehyde)0.42 µg/mL
Covalent Bonding (NaIO4)0.65 µg/mL
Passive AdsorptionHigher LOD (less sensitive)

This table highlights the improved sensitivity (lower LOD) achieved with covalent immobilization methods compared to passive adsorption.

Experimental Protocols

Part 1: Conjugation of Capture Antibody with this compound

This protocol describes the covalent attachment of the this compound linker to a capture antibody.

Materials:

  • Capture Antibody (specific to the target antigen)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Note: NHS esters are moisture-sensitive and will hydrolyze. Prepare this solution fresh and do not store it.

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve a 10-20 fold molar excess of the linker to the antibody.

    • Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugated Antibody:

    • Remove the excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the purified this compound-conjugated antibody.

  • Characterization (Optional):

    • Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.

    • The degree of labeling can be assessed if a quantifiable reporter is part of the linker.

Part 2: Immobilization of this compound-Antibody onto an Amine-Reactive Plate

This protocol describes the immobilization of the conjugated capture antibody onto an amine-reactive microplate for use in a sandwich ELISA.

Materials:

  • This compound-conjugated Capture Antibody (from Part 1)

  • Amine-reactive 96-well microplate

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Plate Coating:

    • Dilute the this compound-conjugated capture antibody to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antibody solution to each well of the amine-reactive microplate.

    • Incubate the plate overnight at 4°C or for 1-2 hours at 37°C.

  • Washing:

    • Discard the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining reactive sites on the plate surface.

    • Incubate for 1-2 hours at room temperature.

  • Final Wash:

    • Discard the blocking solution.

    • Wash the plate three times with Wash Buffer.

    • The plate is now ready for the sandwich ELISA protocol.

Part 3: Sandwich ELISA Protocol

Materials:

  • Coated and blocked 96-well plate (from Part 2)

  • Antigen standards and samples

  • Detection Antibody (specific to a different epitope on the target antigen)

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H2SO4 for TMB)

  • Assay Diluent (e.g., 1% BSA in PBST)

  • Microplate reader

Procedure:

  • Antigen Incubation:

    • Prepare serial dilutions of the antigen standard in Assay Diluent.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation:

    • Dilute the detection antibody in Assay Diluent to its optimal concentration.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Enzyme-Conjugated Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Assay Diluent.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the antigen standards.

    • Determine the concentration of the antigen in the samples by interpolating their absorbance values from the standard curve.

Visualizations

G cluster_reaction This compound Reaction with Primary Amine Antibody Antibody with Primary Amine (-NH2) Intermediate Reactive Intermediate Antibody->Intermediate pH 8.3-8.5 SCO_PEG4_NHS This compound Ester SCO_PEG4_NHS->Intermediate Conjugated_Antibody Stable Amide Bond Formation (Antibody-PEG4-SCo) Intermediate->Conjugated_Antibody NHS_leaving_group N-hydroxysuccinimide (leaving group) Intermediate->NHS_leaving_group

Caption: Reaction mechanism of this compound with a primary amine on an antibody.

G cluster_workflow ELISA Development Workflow using this compound start Start conjugation 1. Antibody Conjugation (Antibody + this compound) start->conjugation purification 2. Purification (Remove excess linker) conjugation->purification immobilization 3. Immobilization (Coat amine-reactive plate) purification->immobilization blocking 4. Blocking (Block unbound sites) immobilization->blocking elisa_assay 5. Sandwich ELISA (Antigen, Detection Ab, Enzyme-conjugate) blocking->elisa_assay detection 6. Signal Detection (Add substrate and read plate) elisa_assay->detection end End detection->end

Caption: Experimental workflow for ELISA development using this compound.

References

Application Note: Effective Quenching of SCo-PEG4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxysuccinimide (NHS) esters are widely used reagents in bioconjugation for covalently linking molecules to primary amines on proteins, antibodies, and other biomolecules.[1][2][3] The SCo-PEG4-NHS reagent is a heterobifunctional linker that contains an amine-reactive NHS ester and a cyclooctyne (SCo) moiety. This reagent allows for the straightforward labeling of biomolecules with a click-chemistry handle, which can then be used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

The NHS ester reaction is highly efficient at a physiological to slightly basic pH (7.2-8.5).[1][4] However, once the desired labeling of the target molecule is complete, any excess, unreacted this compound reagent must be neutralized or "quenched." This quenching step is critical to prevent nonspecific labeling of other amine-containing molecules in subsequent steps, ensuring the purity and specificity of the final conjugate. This document provides a detailed guide to effectively quenching this compound reactions.

Reaction and Quenching Mechanism

The this compound reagent reacts with primary amines (e.g., the ε-amino group of lysine) on a biomolecule to form a stable amide bond. After this labeling reaction, a quenching agent, which is a small molecule containing a primary amine, is added in excess. This agent rapidly reacts with and consumes any remaining this compound, preventing further labeling.

G cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Quenching Reaction Biomolecule Biomolecule-NH₂ Labeled_Product SCo-PEG4-Biomolecule (Stable Amide Bond) Biomolecule->Labeled_Product reacts with Reagent This compound Reagent->Labeled_Product NHS_byproduct NHS (byproduct) Labeled_Product->NHS_byproduct releases Excess_Reagent Excess this compound Quenched_Product Quenched SCo-PEG4 (Inactive) Excess_Reagent->Quenched_Product reacts with Quench Quenching Agent (e.g., Tris, Glycine) Quench->Quenched_Product G cluster_workflow Bioconjugation Workflow Start 1. Labeling Reaction (Biomolecule + this compound) Quench 2. Add Quenching Reagent (e.g., 50 mM Tris) Start->Quench Incubate 3. Incubate (15-30 min at RT) Quench->Incubate Purify 4. Purification (Desalting Column / Dialysis) Incubate->Purify End 5. Purified SCo-Labeled Biomolecule Purify->End

References

Application Notes and Protocols for SCo-PEG4-NHS Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCo-PEG4-NHS is a versatile amine-reactive reagent used for the covalent modification of proteins, peptides, and other biomolecules. This reagent features a cyclooctyne (SCo) moiety, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines (-NH2) to form stable amide bonds, while the SCo group enables copper-free click chemistry reactions with azide-tagged molecules. The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance. These application notes provide detailed guidelines for the proper storage, handling, and implementation of this compound in common laboratory procedures.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its reactivity and ensure experimental success. The NHS ester is highly susceptible to hydrolysis.

1.1. Storage Conditions

ConditionRecommendationRationale
Long-Term Storage Store at -20°C in a desiccated environment.[1][2]Prevents degradation and hydrolysis of the NHS ester.
Short-Term Storage Can be stored at 2-8°C for short periods, but desiccation is essential.Minimizes exposure to moisture.
In Solution Prepare solutions immediately before use.[1][2] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[1]The NHS ester moiety readily hydrolyzes in the presence of water.

1.2. Handling Procedures

  • Acclimatization: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere: For repeated use from the same vial, flushing with a dry, inert gas (e.g., argon or nitrogen) is recommended to minimize exposure to air and moisture.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the reagent.

  • Work Area: Handle the reagent in a clean, dry area, such as a chemical fume hood, to avoid contamination and inhalation.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to proteins and small molecules. Optimization may be necessary for specific applications.

2.1. Protocol for Protein Labeling

This protocol is designed for labeling proteins, such as antibodies, with this compound.

StepProcedureKey Considerations
1. Buffer Preparation Prepare an amine-free buffer with a pH of 7.2-8.5. Commonly used buffers include phosphate-buffered saline (PBS) or borate buffer.Buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with the NHS ester and must be avoided.
2. Protein Preparation Dissolve the protein in the prepared reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.Higher protein concentrations generally lead to more efficient labeling.
3. Reagent Preparation Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.The NHS ester is more stable in anhydrous organic solvents.
4. Conjugation Reaction Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.The optimal molar excess depends on the protein concentration and the desired degree of labeling and should be determined empirically.
5. Incubation Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.Lower temperatures can help to minimize protein degradation.
6. Quenching (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or lysine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.This step consumes any unreacted this compound.
7. Purification Remove excess, unreacted reagent and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.The choice of purification method depends on the scale of the reaction and the required purity of the conjugate.
8. Storage Store the purified conjugate under conditions that are optimal for the stability of the parent protein. For long-term storage, consider adding cryoprotectants and storing at -20°C or -80°C.

2.2. Protocol for Small Molecule Labeling

This protocol is for labeling small molecules containing a primary amine.

StepProcedureKey Considerations
1. Reagent Preparation Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DMSO, or DCM).The choice of solvent will depend on the solubility of the small molecule.
2. Reaction Setup Add this compound to the small molecule solution. A 1:1 to 1.2:1 molar ratio of this compound to the small molecule is a good starting point. If the reaction is slow, a slight excess of the NHS ester can be used.The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
3. Incubation Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
4. Purification Purify the conjugate using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC, to remove unreacted starting materials and byproducts.The choice of purification method will depend on the properties of the conjugate.

Visualization of Workflows and Mechanisms

3.1. Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.5) prep_protein Prepare Protein Solution (1-10 mg/mL) prep_buffer->prep_protein conjugation Mix Protein and Reagent (5-20x Molar Excess) prep_protein->conjugation prep_reagent Prepare this compound Solution (10 mM in DMSO) prep_reagent->conjugation incubation Incubate (30-60 min RT or 2h on ice) conjugation->incubation quenching Quench Reaction (Optional) incubation->quenching purify Purify Conjugate (Desalting, SEC, or Dialysis) quenching->purify storage Store Purified Conjugate purify->storage

A generalized workflow for the conjugation of this compound to a protein.

3.2. Reaction of this compound with a Primary Amine

The reaction between this compound and a primary amine to form a stable amide linkage.

3.3. Logical Relationship of Key Reaction Parameters

G ph pH conjugation_eff Conjugation Efficiency ph->conjugation_eff Influences hydrolysis NHS Ester Hydrolysis ph->hydrolysis Increases at high pH temp Temperature temp->conjugation_eff Increases rate temp->hydrolysis Increases rate protein_stability Protein Stability temp->protein_stability Can decrease concentration Reagent Concentration concentration->conjugation_eff Increases protein_conc Protein Concentration protein_conc->conjugation_eff Increases reaction_time Reaction Time reaction_time->conjugation_eff Increases reaction_time->hydrolysis Increases

Key parameters influencing the outcome of the this compound conjugation reaction.

References

Application Note: SCo-PEG4-NHS Conjugation to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of nucleic acid-based drugs.[1] PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of oligonucleotides by increasing their solubility, stability against nucleases, and circulation half-life, while reducing renal clearance and potential immunogenicity. This application note provides a detailed protocol for the conjugation of a sulfhydryl-reactive cyclooctyne-PEG4-N-hydroxysuccinimidyl (SCo-PEG4-NHS) ester to amine-modified oligonucleotides. The resulting conjugate can be utilized in various downstream applications, including targeted drug delivery and the development of antisense therapies.

The NHS ester moiety of this compound reacts efficiently with primary amines on modified oligonucleotides in a process called amine-acylation, forming a stable amide bond.[2] This reaction is typically carried out in a slightly basic buffer to ensure the primary amine is deprotonated and thus nucleophilic. The cyclooctyne group introduced by this conjugation can then be used for subsequent bioorthogonal "click" chemistry reactions, allowing for the attachment of other molecules, such as targeting ligands or imaging agents.

Materials and Methods

Materials
  • 5'-amine-modified oligonucleotide

  • This compound ester

  • N,N-Dimethylformamide (DMF), anhydrous

  • 0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.5

  • Nuclease-free water

  • Desalting columns (e.g., Glen Gel-Pak™ or equivalent)

  • HPLC system with a reverse-phase C18 column

  • Mass spectrometer (for conjugate characterization)

Experimental Protocols

1. Preparation of Reagents

  • Amine-Modified Oligonucleotide: Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMF to a final concentration of 10 mM. It is crucial to use anhydrous DMF and to prepare this solution fresh to prevent hydrolysis of the NHS ester.[3]

2. Conjugation Reaction

  • In a microcentrifuge tube, combine 50 µL of the 1 mM amine-modified oligonucleotide solution with 450 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Add 10-20 equivalents of the 10 mM this compound ester solution in DMF to the oligonucleotide solution. The use of molar excess of the NHS ester helps to drive the reaction to completion.[2]

  • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours with continuous gentle agitation. Protect the reaction from light if the oligonucleotide or any attached modifications are light-sensitive.

3. Purification of the PEGylated Oligonucleotide

The purification of the SCo-PEG4-oligonucleotide conjugate is essential to remove unreacted this compound and unconjugated oligonucleotide.

  • Size-Exclusion Chromatography (Desalting):

    • Equilibrate a desalting column according to the manufacturer's instructions with nuclease-free water.

    • Apply the reaction mixture to the column.

    • Elute the conjugate with nuclease-free water. The PEGylated oligonucleotide, being larger, will elute first, while the smaller, unreacted this compound and salts will be retained and elute later.[2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For higher purity, RP-HPLC is recommended.

    • The PEGylated oligonucleotide is more hydrophobic than the unconjugated amine-modified oligonucleotide and will thus have a longer retention time on a C18 column.

    • A typical gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer is used for elution.

    • Monitor the elution profile at 260 nm. Collect the fractions corresponding to the PEGylated oligonucleotide.

4. Characterization of the Conjugate

  • UV-Vis Spectroscopy: Determine the concentration and purity of the conjugate by measuring the absorbance at 260 nm.

  • Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the SCo-PEG4-oligonucleotide conjugate using electrospray ionization mass spectrometry (ESI-MS).

Data Presentation

The following tables provide representative quantitative data for the conjugation of a PEG-NHS ester to an amine-modified oligonucleotide. The exact values may vary depending on the specific oligonucleotide sequence, the reaction conditions, and the purification method.

Table 1: Conjugation Reaction Parameters

ParameterValue
Oligonucleotide Concentration0.1 mM
This compound Molar Excess20-fold
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.5
Reaction Time2 hours
Reaction TemperatureRoom Temperature (20-25°C)

Table 2: Representative Conjugation Efficiency and Yield

ParameterResultMethod of Determination
Conjugation Efficiency> 90%RP-HPLC
Isolated Yield60-80%UV-Vis Spectroscopy

Table 3: Characterization of the Conjugate

AnalysisExpected Result
RP-HPLC A new peak with a longer retention time compared to the unconjugated oligonucleotide.
Mass Spectrometry (ESI-MS) A mass peak corresponding to the molecular weight of the oligonucleotide + the molecular weight of the SCo-PEG4 moiety.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of SCo-PEG4-conjugated oligonucleotides.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Oligo Amine-Modified Oligonucleotide Reaction Reaction in Bicarbonate Buffer (pH 8.5) Oligo->Reaction PEG This compound PEG->Reaction Purify RP-HPLC or Size-Exclusion Chromatography Reaction->Purify Crude Product Analysis Mass Spectrometry and UV-Vis Purify->Analysis Purified Conjugate G cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation ASO PEGylated Antisense Oligonucleotide (anti-p65) p65mRNA p65 mRNA ASO->p65mRNA Binding & Degradation p65mRNA->NFkB Translation DNA DNA NFkB_nuc->DNA Binding Gene Inflammatory Gene Expression DNA->Gene Transcription

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SCo-PEG4-NHS Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their SCo-PEG4-NHS conjugation experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4][5] A pH of 8.3-8.5 is often recommended as a starting point. Within this range, the primary amine groups on biomolecules are sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation yields.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is critical to use amine-free buffers, as buffers containing primary amines will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate buffer

  • Carbonate-bicarbonate buffer

  • HEPES buffer

  • Borate buffer

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ammonium salts

If your biomolecule is in a buffer containing primary amines, it is recommended to perform a buffer exchange before starting the conjugation reaction.

Q3: How should I store and handle this compound ester reagents?

This compound esters are moisture-sensitive. They should be stored at -20°C in a desiccated environment. Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation. It is best to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

Q4: What is the primary competing reaction when using this compound esters?

The primary competing reaction is the hydrolysis of the NHS ester by water. This reaction cleaves the ester, rendering it inactive for conjugation. The rate of hydrolysis increases significantly with higher pH. Therefore, it is crucial to work with fresh reagents and in appropriate buffer conditions to minimize this side reaction.

Troubleshooting Guide

Problem: Low Conjugation Yield

Low conjugation yield is a common issue that can be caused by several factors.

Potential Cause Recommended Solution
NHS Ester Hydrolysis Prepare the this compound ester solution immediately before use. If using an organic solvent like DMSO or DMF, ensure it is anhydrous. Avoid repeated freeze-thaw cycles of the stock solution.
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point.
Incorrect Buffer Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate. If your sample is in a Tris or glycine-containing buffer, perform a buffer exchange.
Low Biomolecule Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your biomolecule to favor the conjugation reaction. A typical concentration is 1-10 mg/mL.
Insufficient Molar Excess of NHS Ester The optimal molar ratio of NHS ester to the biomolecule may need to be determined empirically. A starting point of a 10- to 20-fold molar excess of the NHS ester is common for proteins. For dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.
Presence of Interfering Substances Ensure your sample is free from substances containing primary amines (e.g., Tris, glycine), sodium azide (at high concentrations), and high concentrations of glycerol.

Problem: Reagent Precipitation

Q: My this compound ester precipitates when added to the aqueous reaction buffer. What should I do?

This is often due to the low aqueous solubility of the non-sulfonated NHS ester.

Potential Cause Recommended Solution
Low Aqueous Solubility Dissolve the this compound ester in a small amount of a dry, water-miscible organic solvent like anhydrous DMSO or DMF before adding it to the reaction buffer. The final volume of the organic solvent should typically not exceed 10% of the total reaction volume.
Reagent Quality The NHS ester may have hydrolyzed due to improper storage. Ensure the reagent is stored correctly at -20°C in a desiccated environment and brought to room temperature before opening.

Experimental Protocols

General Protocol for Protein Labeling with this compound Ester

This protocol provides a general procedure for conjugating an this compound ester to a protein.

Materials:

  • Protein solution (1-10 mg/mL in a compatible buffer)

  • This compound ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound ester stock solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound ester and the NHS byproduct from the labeled protein using a desalting column or dialysis.

Visualizations

G This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Add NHS Ester to Protein (10-20x Molar Excess) prep_protein->conjugation prep_nhs Prepare Fresh This compound Solution in Anhydrous DMSO/DMF prep_nhs->conjugation incubation Incubate (30-60 min @ RT or 2h @ 4°C) conjugation->incubation quenching Quench Reaction (e.g., Tris Buffer) incubation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification end End purification->end start Start start->prep_protein start->prep_nhs

Caption: A general experimental workflow for this compound conjugation.

G Troubleshooting Low Conjugation Yield start Low Yield? check_ph pH 7.2-8.5? start->check_ph check_buffer Amine-Free Buffer? check_ph->check_buffer Yes solution_ph Adjust pH to 7.2-8.5 check_ph->solution_ph No check_reagent NHS Ester Freshly Prepared? check_buffer->check_reagent Yes solution_buffer Buffer Exchange to Amine-Free Buffer check_buffer->solution_buffer No check_ratio Sufficient Molar Excess of NHS Ester? check_reagent->check_ratio Yes solution_reagent Prepare Fresh NHS Ester Solution check_reagent->solution_reagent No check_concentration Biomolecule Concentration >1mg/mL? check_ratio->check_concentration Yes solution_ratio Increase Molar Excess of NHS Ester check_ratio->solution_ratio No solution_concentration Increase Biomolecule Concentration check_concentration->solution_concentration No success Yield Improved check_concentration->success Yes solution_ph->success solution_buffer->success solution_reagent->success solution_ratio->success solution_concentration->success

Caption: A decision tree for troubleshooting low conjugation yield.

G This compound Reaction Pathway cluster_main Desired Reaction (pH 7.2-8.5) cluster_competing Competing Reaction (Hydrolysis) reagents This compound Ester + Biomolecule-NH2 product SCo-PEG4-Biomolecule (Stable Amide Bond) + N-hydroxysuccinimide reagents->product Aminolysis hydrolysis SCo-PEG4-Carboxylic Acid (Inactive) + N-hydroxysuccinimide reagents->hydrolysis Hydrolysis (H2O)

Caption: Competing reaction pathways for this compound ester.

References

troubleshooting low yield in SCo-PEG4-NHS reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly low reaction yield, encountered during experiments with SCo-PEG4-NHS.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

This compound is an amine-reactive compound. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This process releases N-hydroxysuccinimide (NHS) as a leaving group.[1][2][3] The "PEG4" component is a polyethylene glycol spacer that enhances the solubility of the molecule, particularly in aqueous solutions.[4][5]

Q2: What are the optimal reaction conditions for achieving high yields with this compound?

Achieving high conjugation efficiency is dependent on several key experimental parameters. The most critical factors are pH and the composition of the reaction buffer.

  • pH: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5. Within this range, primary amines are sufficiently deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is minimized. At a lower pH, the amine groups are protonated and less reactive. Conversely, at a higher pH, the hydrolysis of the NHS ester, an undesirable competing reaction, increases significantly.

  • Buffers: It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the this compound, leading to a significant reduction in yield. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.

Q3: How should this compound be stored and handled to ensure its reactivity?

Proper storage and handling are vital for maintaining the reactivity of this compound.

  • Storage: The reagent should be stored at -20°C and protected from moisture. It is advisable to store it with a desiccant.

  • Handling: Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis. For optimal results, dissolve the this compound in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide: Low Reaction Yield

Low yield is a common problem in bioconjugation reactions. The following guide provides a systematic approach to identifying and resolving the potential causes.

Problem: Low or No Conjugation Yield

This is often attributable to issues with reaction conditions, reagent stability, or the properties of the target molecule.

Potential Causes and Solutions

Potential CauseRecommended Action
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. For sensitive proteins, a slightly lower pH (around 7.2-7.5) with a longer incubation time may be beneficial.
Incompatible Buffer Ensure the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your target molecule into a compatible buffer like PBS.
This compound Hydrolysis Prepare the this compound solution immediately before use in anhydrous DMSO or DMF. Avoid storing the reagent in aqueous solutions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Low Reactant Concentration The competing hydrolysis reaction has a greater impact in dilute solutions. If possible, increase the concentration of your target molecule (a concentration of at least 2 mg/mL is recommended for proteins). You can also increase the molar excess of this compound.
Inaccessible Primary Amines The primary amines on your target molecule may be sterically hindered or buried within its structure. If the native conformation is not essential, consider using a denaturing agent. Alternatively, a linker with a longer spacer arm might be effective.
Presence of Competing Nucleophiles Ensure that your sample is free from other nucleophilic contaminants, such as sodium azide in high concentrations.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. The optimal conditions may require empirical determination.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If needed, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10%.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Visualizations

This compound Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Mix and Incubate Mix and Incubate Prepare Protein->Mix and Incubate Amine-free buffer pH 7.2-8.5 Prepare this compound Prepare this compound Prepare this compound->Mix and Incubate Freshly dissolved in anhydrous DMSO/DMF Quench Reaction Quench Reaction Mix and Incubate->Quench Reaction RT for 1-4h or 4°C overnight Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate e.g., Tris buffer Analyze Yield Analyze Yield Purify Conjugate->Analyze Yield Desalting column

Caption: A typical experimental workflow for this compound conjugation.

Troubleshooting Low Yield in this compound Reactions Start Start Low Yield Low Yield Start->Low Yield Check pH Check pH Low Yield->Check pH Is pH 7.2-8.5? Check Buffer Check Buffer Low Yield->Check Buffer Is buffer amine-free? Check Reagent Check Reagent Low Yield->Check Reagent Is reagent fresh? Check Concentration Check Concentration Low Yield->Check Concentration Are concentrations adequate? Check Amine Accessibility Check Amine Accessibility Low Yield->Check Amine Accessibility Are amines exposed? Adjust pH Adjust pH Check pH->Adjust pH No Buffer Exchange Buffer Exchange Check Buffer->Buffer Exchange No Use Fresh Reagent Use Fresh Reagent Check Reagent->Use Fresh Reagent No Increase Concentration Increase Concentration Check Concentration->Increase Concentration No Modify Conditions Modify Conditions Check Amine Accessibility->Modify Conditions No Re-run Reaction Re-run Reaction Adjust pH->Re-run Reaction Buffer Exchange->Re-run Reaction Use Fresh Reagent->Re-run Reaction Increase Concentration->Re-run Reaction Modify Conditions->Re-run Reaction

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: SCo-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of SCo-PEG4-NHS ester during their experiments, ensuring successful and reproducible bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester and what is its primary application?

This compound ester is a heterobifunctional crosslinker that contains a sulfhydryl-reactive maleimide group, a hydrophilic polyethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. It is commonly used in bioconjugation to link a molecule with a free sulfhydryl group (e.g., a cysteine residue in a protein or a thiol-modified oligonucleotide) to a molecule with a primary amine (e.g., a lysine residue in a protein or an amine-modified surface).

Q2: What is NHS ester hydrolysis and why is it a critical problem?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This results in the formation of an inactive carboxylic acid and N-hydroxysuccinimide.[1][2][3] This is a significant issue because the hydrolyzed this compound ester can no longer react with its target primary amine, which drastically reduces the efficiency and yield of the desired conjugation.[1]

Q3: What are the main factors that contribute to the hydrolysis of the this compound ester?

The rate of NHS ester hydrolysis is primarily influenced by three key factors:

  • pH: The hydrolysis of NHS esters is highly dependent on pH, with the rate increasing significantly at higher pH levels.[4]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of primary amines or other nucleophiles in the reaction buffer can compete with the target molecule, and certain buffer components can catalyze hydrolysis.

Q4: What is the optimal pH range for working with this compound ester to minimize hydrolysis?

The optimal pH range for reactions involving NHS esters is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the best compromise between efficient amine reaction and minimal hydrolysis. Below this range, the target primary amines are more likely to be protonated and less reactive. Above this range, the rate of hydrolysis increases dramatically.

Q5: How should I store and handle this compound ester to maintain its reactivity?

Proper storage and handling are crucial for preventing premature hydrolysis.

  • Storage of Solid Reagent: The solid this compound ester should be stored in a cool, dry place, ideally in a desiccator at -20°C. It is important to protect it from moisture.

  • Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation. It is best to use the reagent immediately after dissolving.

Troubleshooting Guide: Preventing Hydrolysis of this compound Ester

This guide addresses common issues related to this compound ester hydrolysis during conjugation experiments.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of this compound ester - Ensure the reaction pH is within the optimal range of 7.2-8.5. - Use freshly prepared buffers and verify the pH. - Perform the reaction at room temperature or 4°C to slow down hydrolysis. - Minimize the time the ester is in an aqueous solution before adding the target molecule.
Use of inappropriate buffer - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. - Use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.
Improper reagent preparation - Dissolve the this compound ester in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use. - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.
Inconsistent Results Variability in reagent activity - Store the solid this compound ester under desiccated conditions at -20°C. - Allow the vial to warm to room temperature before opening to prevent moisture condensation. - For critical applications, consider testing the reactivity of a new batch of the reagent.
Fluctuations in reaction conditions - Maintain consistent reaction parameters, including pH, temperature, and incubation time, across all experiments. - Ensure thorough mixing of the reaction components.
Precipitation of Protein after Labeling Over-labeling of the protein - Reduce the molar excess of the this compound ester in the reaction. - Optimize the stoichiometry of the reactants to achieve the desired degree of labeling without causing precipitation.

Quantitative Data Summary

The stability of the NHS ester is critical for successful conjugation. The following table summarizes the approximate half-life of a typical NHS ester at different pH values and temperatures. Note that these are general values and the specific half-life of this compound ester may vary.

pH Temperature Approximate Half-life of NHS Ester
7.04°C4-5 hours
8.04°C~1 hour
8.54°C~30 minutes
8.64°C10 minutes
7.5Room Temperature (20-25°C)~2-3 hours
8.5Room Temperature (20-25°C)< 10 minutes

Experimental Protocol: Conjugation of a Thiol-Containing Peptide to an Amine-Containing Protein using this compound Ester

This protocol provides a general guideline for the two-step conjugation of a sulfhydryl-containing peptide to a protein with available primary amines using this compound ester.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Thiol-containing peptide

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

Step 1: Reaction of this compound Ester with the Protein

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • This compound Ester Solution Preparation: Allow the vial of this compound ester to warm to room temperature before opening. Immediately before use, dissolve the ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound ester to the protein solution. Mix gently and immediately.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove the unreacted this compound ester using a desalting column equilibrated with PBS, pH 7.2.

Step 2: Reaction of the Maleimide-Activated Protein with the Thiol-Containing Peptide

  • Peptide Addition: Immediately add the thiol-containing peptide to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the peptide over the protein is recommended.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a quenching reagent like β-mercaptoethanol or cysteine to a final concentration of 1 mM and incubate for 15 minutes at room temperature.

  • Purification: Purify the final protein-peptide conjugate from excess peptide and byproducts using size-exclusion chromatography or dialysis.

Visualizations

Hydrolysis_Pathway cluster_main This compound Ester Reaction Pathways NHS_Ester This compound Ester (Active) Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Carboxylic Acid (Undesired Byproduct) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Amine Primary Amine (Target Molecule) Water Water (H₂O) Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is reaction pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 using appropriate buffer Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Buffer exchange to an amine-free buffer Check_Buffer->Change_Buffer No Check_Reagent Was NHS ester dissolved in anhydrous solvent immediately before use? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent Prepare_Fresh Prepare fresh NHS ester solution in anhydrous DMSO or DMF Check_Reagent->Prepare_Fresh No Optimize_Stoichiometry Optimize molar ratio of reactants Check_Reagent->Optimize_Stoichiometry Yes Prepare_Fresh->Optimize_Stoichiometry Success Improved Yield Optimize_Stoichiometry->Success

References

Technical Support Center: Minimizing Non-Specific Binding with SCo-PEG4-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize non-specific binding in experiments utilizing SCo-PEG4-NHS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical modification reagent used in bioconjugation. It consists of three key components:

  • SCo (Azabenzocycloheptynone): This is a strain-promoted alkyne that enables highly specific and efficient "click" chemistry reactions with azide-containing molecules. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.

  • PEG4 (Polyethylene Glycol, 4 units): This is a short, hydrophilic polyethylene glycol spacer. The PEG linker creates a hydration shell around the conjugated molecule, which helps to reduce non-specific binding to surfaces and other proteins.[1][2] It also enhances the solubility and stability of the resulting conjugate.[3][]

  • NHS (N-hydroxysuccinimide) Ester: This is an amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein).[5]

In essence, the NHS ester end of the molecule allows for covalent attachment to a protein of interest, while the SCo group provides a reactive handle for subsequent, highly specific conjugation to another molecule containing an azide group.

Q2: What is non-specific binding and why is it a problem?

Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other biomolecules that are not the intended target. This can be caused by hydrophobic interactions, electrostatic forces, or other non-covalent interactions. In experimental assays, non-specific binding leads to high background signals, reduced sensitivity, and inaccurate results.

Q3: How does the PEG4 linker in this compound help to minimize non-specific binding?

The polyethylene glycol (PEG) component of the linker is highly hydrophilic and creates a "shielding" effect. This hydrated layer of PEG sterically hinders the close approach of other proteins and macromolecules, thereby reducing non-specific adsorption onto surfaces. Studies have shown that modifying surfaces with PEG can significantly decrease non-specific protein binding, in some cases by as much as 10-fold.

Q4: What are the optimal reaction conditions for using this compound?

Optimal conditions for NHS ester conjugations are crucial to maximize efficiency and minimize side reactions. Key parameters to consider include:

  • pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5. A common starting point is a phosphate, bicarbonate, or borate buffer at pH 8.0-8.5.

  • Buffers: It is critical to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the NHS ester.

  • Reagent Preparation: this compound is moisture-sensitive. It should be stored at -20°C and warmed to room temperature before opening to prevent condensation. It is best to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound.

Problem Potential Cause Troubleshooting Solution
Low or No Conjugation Hydrolysis of NHS ester: The NHS ester has reacted with water instead of the primary amine on your protein. This is a common side reaction, especially at higher pH.- Prepare the this compound solution immediately before use. - Ensure the DMSO or DMF used to dissolve the reagent is anhydrous. - Avoid repeated freeze-thaw cycles of the reagent. - Work quickly and efficiently once the reagent is in an aqueous solution.
Suboptimal pH: The pH of the reaction buffer is too low (amines are protonated and less reactive) or too high (hydrolysis is accelerated).- Verify that the pH of your reaction buffer is between 7.2 and 8.5. A pH of 8.0-8.5 is often a good starting point.
Presence of competing primary amines: Your protein solution contains buffers like Tris or glycine.- Perform a buffer exchange into an amine-free buffer (e.g., PBS, borate buffer) before starting the conjugation.
Steric hindrance: The primary amines on your protein are not easily accessible to the this compound molecule.- Consider using a linker with a longer PEG chain if available to increase the distance from the protein surface.
High Non-Specific Binding or Background Signal Excess unreacted this compound: The unreacted reagent is binding non-specifically in downstream applications.- Quench the reaction by adding a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM after the desired incubation time. - Purify the conjugated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagent.
Protein aggregation: The conjugation process has caused the protein to aggregate, leading to non-specific precipitation.- Optimize the molar ratio of this compound to your protein. Start with a lower molar excess (e.g., 5-10 fold) and titrate up. - Ensure the protein concentration is within a suitable range for its stability.
Insufficient blocking in assays: Downstream assay surfaces (e.g., microplates) are not adequately blocked.- Use a blocking agent such as Bovine Serum Albumin (BSA) or a commercial blocking buffer to saturate non-specific binding sites on the assay surface.
Precipitation of Reagent Low aqueous solubility of this compound: The reagent precipitates when added to the aqueous reaction buffer.- First, dissolve the this compound in a small amount of high-quality, anhydrous DMSO or DMF. - Add this stock solution to your protein solution dropwise while gently vortexing. The final concentration of the organic solvent should ideally be below 10%.

Data on PEGylation and Non-Specific Binding

The inclusion of a PEG linker is a well-established method for reducing non-specific protein adsorption. The length of the PEG chain can influence the effectiveness of this shielding effect.

Parameter No PEG Modification With PEG Modification Reference
Non-Specific Binding (Fluorescence Signal) High10-fold decrease
Protein Adsorption HighSignificantly Reduced
PEG Chain Length Effect on Protein Adsorption Reference
Increasing Length Generally leads to a further decrease in protein adsorption.
Shorter (e.g., PEG4) Provides a good balance of reduced non-specific binding and accessibility for subsequent reactions.
Longer Can sometimes hinder the specific binding of the conjugated molecule to its target if the target is sterically demanding.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure your protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to your protein solution. The optimal ratio should be determined empirically for your specific protein and application.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional but Recommended):

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • The resulting SCo-modified protein is now ready for the subsequent "click" reaction with an azide-containing molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification Protein Protein in Amine-Free Buffer Mix Combine Protein and This compound Protein->Mix Reagent Dissolve this compound in DMSO/DMF Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Final_Product SCo-Modified Protein (Ready for Click Chemistry) Purify->Final_Product

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic Start Low Conjugation Yield? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Reagent Fresh Reagent? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Prepare_Fresh Use Freshly Prepared This compound Check_Reagent->Prepare_Fresh No Success Re-run Experiment Check_Reagent->Success Yes Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh->Success

Caption: Troubleshooting decision tree for low conjugation yield.

targeted_delivery cluster_conjugate ADC Construction cluster_delivery Targeted Delivery Antibody Targeting Antibody Linker This compound Antibody->Linker NHS reaction Drug Azide-Modified Drug Payload Linker->Drug Click Chemistry ADC Antibody-Drug Conjugate (ADC) Drug->ADC Circulation Systemic Circulation ADC->Circulation Target_Cell Target Cell (e.g., Cancer Cell) Circulation->Target_Cell Specific Binding Non_Target_Cell Non-Target Cell Circulation->Non_Target_Cell Minimal Non-Specific Binding (due to PEG) Internalization Internalization Target_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release

Caption: Signaling pathway for targeted drug delivery using an ADC with this compound.

References

impact of protein concentration on SCo-PEG4-NHS labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of protein concentration on SCo-PEG4-NHS labeling for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound labeling experiments, with a focus on the role of protein concentration.

Q1: I am observing very low labeling efficiency. What are the potential causes related to protein concentration?

A1: Low labeling efficiency is a common issue that can often be attributed to suboptimal protein concentration. The kinetics and success of the labeling reaction are highly dependent on the concentration of the protein.[1]

  • Protein Concentration is Too Low: Concentrations below 2 mg/mL can significantly decrease the efficiency of the labeling reaction.[1] At lower concentrations, the probability of a reactive this compound molecule encountering a primary amine on the protein is reduced, leading to a higher likelihood of hydrolysis of the NHS ester.[2][3] Hydrolysis is a competing reaction where the NHS ester reacts with water, rendering it inactive.[2]

  • Inaccurate Protein Concentration Measurement: An overestimation of the protein concentration will lead to the addition of an insufficient molar excess of the this compound reagent, resulting in incomplete labeling. It is crucial to accurately determine the protein concentration before starting the labeling reaction.

Q2: My protein is aggregating after the labeling reaction. Could protein concentration be the cause?

A2: Yes, protein concentration can contribute to aggregation during and after the labeling process.

  • High Protein Concentration: While higher protein concentrations can improve labeling efficiency, excessively high concentrations can sometimes lead to aggregation, especially for proteins prone to self-association.

  • PEGylation-Induced Changes: The addition of PEG chains can alter the surface properties of the protein, which in some cases might lead to increased viscosity or aggregation.

To mitigate aggregation, consider optimizing the protein concentration and the molar ratio of the PEG reagent. Performing the reaction at a lower temperature (e.g., 4°C) may also help reduce aggregation.

Q3: I am seeing inconsistent labeling results from batch to batch. How can I improve reproducibility?

A3: Inconsistent results are often due to slight variations in reaction conditions. To improve reproducibility, it is critical to precisely control all parameters, especially protein concentration.

  • Standardize Protein Concentration: Ensure that the protein concentration is consistent for every labeling reaction. Use a reliable method for protein quantification and prepare your protein solution to the same concentration for each experiment.

  • Control Molar Ratios: The degree of labeling is dependent on the molar ratio of the this compound reagent to the protein. Maintaining a consistent protein concentration allows for the precise addition of the labeling reagent.

  • Optimize Reaction Time: The reaction time can influence the degree of labeling. For a given protein concentration, it is important to establish and maintain a consistent reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protein concentration range for this compound labeling?

A1: The optimal protein concentration for NHS ester labeling reactions typically falls within the range of 1-20 mg/mL. For many standard proteins, a concentration of 2-10 mg/mL is a good starting point. The ideal concentration will depend on the specific protein and the desired degree of labeling.

Q2: How does protein concentration affect the efficiency of the this compound labeling reaction?

A2: Protein concentration has a direct impact on labeling efficiency. Higher protein concentrations generally lead to higher labeling efficiency. This is because a higher concentration increases the rate of the desired reaction between the protein's primary amines and the NHS ester, outcompeting the rate of the undesirable hydrolysis of the NHS ester. Conversely, at low protein concentrations, the labeling efficiency will be lower.

Q3: What are the consequences of using a protein concentration that is too low or too high?

A3: Using a protein concentration outside of the optimal range can lead to several issues.

  • Too Low Concentration (< 2 mg/mL): This will result in a decreased labeling efficiency due to the increased likelihood of NHS ester hydrolysis.

  • Too High Concentration: While this can improve labeling efficiency, it may lead to protein aggregation for some proteins. It can also make it more challenging to control the degree of labeling, potentially leading to over-labeling.

The following table summarizes the general impact of protein concentration on labeling efficiency:

Protein ConcentrationExpected Labeling EfficiencyPotential Issues
< 2 mg/mLLowIncreased hydrolysis of NHS ester
2 - 10 mg/mLModerate to HighGenerally optimal for many proteins
> 10 mg/mLHighPotential for protein aggregation

Q4: What is the chemical reaction behind this compound labeling?

A4: this compound is an amine-reactive compound. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the N-terminus of a protein and the side chain of lysine residues, to form a stable amide bond. This reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile.

Q5: Are there any side effects of PEGylation that I should be aware of?

A5: While PEGylation offers many advantages, such as increased in vivo retention time and reduced immunogenicity, there are potential side effects to consider. These can include a potential reduction in the biological activity of the protein due to steric hindrance, and in some cases, the formation of anti-PEG antibodies.

Experimental Protocols

General Protocol for this compound Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration between 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 1 hour or at 4°C overnight. Protect from light if the PEG linker is attached to a fluorescent dye.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) reaction Incubate (1 hr at RT or overnight at 4°C) protein_prep->reaction Add this compound (10-20x molar excess) reagent_prep Prepare this compound (10 mM in DMSO/DMF) reagent_prep->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Characterize Conjugate (Concentration, DOL) purify->analyze

Caption: Experimental workflow for this compound protein labeling.

troubleshooting_tree cluster_concentration Protein Concentration Issues cluster_other Other Potential Issues start Low Labeling Efficiency? check_conc Is Protein Concentration in 2-10 mg/mL range? start->check_conc Yes check_buffer Is buffer amine-free and pH 8.3-8.5? start->check_buffer No, labeling is fine too_low Increase Protein Concentration check_conc->too_low No verify_conc Verify Protein Concentration Measurement Accuracy check_conc->verify_conc Yes verify_conc->check_buffer check_reagent Is this compound reagent fresh? check_buffer->check_reagent Yes optimize_ratio Optimize Molar Ratio of Reagent to Protein check_reagent->optimize_ratio Yes

Caption: Troubleshooting decision tree for low labeling efficiency.

References

avoiding side reactions with SCo-PEG4-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCo-PEG4-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you avoid side reactions and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive targets?

This compound is a heterobifunctional crosslinker. It contains two distinct reactive groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts primarily with primary amines (-NH₂) found on molecules like proteins (e.g., the side chain of lysine residues) and amine-modified oligonucleotides. This reaction forms a stable amide bond.

  • Cyclooctyne (SCo): This is a strained alkyne that reacts with azide groups (-N₃) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction forms a stable triazole linkage.

The PEG4 (polyethylene glycol) spacer is hydrophilic and increases the solubility of the crosslinker and the resulting conjugate in aqueous solutions, while also reducing potential steric hindrance.

Q2: What is the most common side reaction when using the NHS ester functionality of this compound?

The most significant side reaction is the hydrolysis of the NHS ester . In the presence of water, the NHS ester can hydrolyze to form an unreactive carboxylic acid. This reaction competes with the desired reaction with the primary amine, and its rate increases significantly with increasing pH.[1][2]

Q3: Can the NHS ester react with other functional groups besides primary amines?

Yes, although the reactivity is lower, NHS esters can have side reactions with other nucleophilic groups, including:

  • Sulfhydryl groups (-SH) from cysteine residues, forming unstable thioesters.

  • Hydroxyl groups (-OH) from serine, threonine, and tyrosine residues, forming unstable ester linkages.[3][4]

  • Imidazole groups of histidine.

Optimizing the reaction pH can help to minimize these side reactions.

Q4: What are the potential side reactions involving the cyclooctyne (SCo) group?

The primary side reaction of the cyclooctyne moiety is with thiol (sulfhydryl) groups present in cysteine residues of proteins.[5] This can lead to non-specific labeling if your target protein for the NHS ester reaction also contains free cysteines that you do not intend to modify.

Q5: How can I prevent side reactions with the cyclooctyne group?

To minimize the reaction of the cyclooctyne with thiols, you can:

  • Add a low concentration of a reducing agent like β-mercaptoethanol (βME) to the reaction buffer. This can help to reduce the unwanted side reaction with cysteine residues.

  • Block the free thiols on your protein before adding the this compound. This can be achieved by using a thiol-blocking reagent like iodoacetamide (IAM).

Q6: Which buffers should I use for the NHS ester conjugation step?

It is crucial to use an amine-free buffer for the NHS ester reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for the NHS ester, significantly reducing conjugation efficiency.

Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate buffer

  • Carbonate/Bicarbonate buffer

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS ester: Reagent was exposed to moisture or the reaction pH is too high.Store this compound in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before use in an anhydrous solvent like DMSO or DMF. Optimize the reaction pH to be within the 7.2-8.5 range.
Competing primary amines in the buffer: Use of Tris, glycine, or other amine-containing buffers.Perform a buffer exchange of your sample into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column before starting the conjugation.
Inaccessible primary amines on the target molecule: The target amines are sterically hindered.Consider using a crosslinker with a longer PEG spacer if available. In some cases, partial denaturation of the protein (if it doesn't affect downstream applications) can expose more amines.
Non-Specific Labeling or Cross-Reactivity Reaction of cyclooctyne with thiols: The target protein for NHS ester conjugation contains free cysteine residues.If the thiol reactivity is undesirable, pre-treat your protein with a thiol-blocking agent like iodoacetamide. Alternatively, add a small amount of β-mercaptoethanol to the reaction to quench the thiol-reactivity of the cyclooctyne.
Side reactions of NHS ester with other nucleophiles: Reaction with hydroxyl or sulfhydryl groups.Lower the reaction pH towards 7.2-7.5 to favor the reaction with primary amines over other nucleophiles.
Precipitation of the Conjugate High degree of labeling: Too many this compound molecules have been conjugated to the protein, altering its solubility.Reduce the molar excess of this compound used in the reaction. Perform a titration experiment to find the optimal molar ratio that provides sufficient labeling without causing precipitation.
Hydrophobicity of the cyclooctyne: Although the PEG spacer enhances solubility, the cyclooctyne itself is hydrophobic.Ensure that the final concentration of the organic solvent (DMSO or DMF) used to dissolve the this compound is kept to a minimum in the final reaction mixture (typically <10%).

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the reactive groups of this compound. Note that the data for NHS ester hydrolysis is for general NHS esters and may vary slightly for this compound.

Table 1: NHS Ester Hydrolysis Half-life vs. pH

pHTemperatureHalf-life
7.04°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Data adapted from Thermo Fisher Scientific technical literature.

Table 2: Recommended Reaction Conditions for this compound

ParameterNHS Ester Reaction with Primary AminesCyclooctyne Reaction with Azides (SPAAC)
pH Range 7.2 - 8.54.0 - 8.5 (typically physiological pH ~7.4)
Recommended Buffers PBS, HEPES, Borate, Bicarbonate (Amine-free)PBS, HEPES, Tris-buffered saline (TBS)
Molar Excess of Reagent 10-50 fold molar excess over the target molecule1.5-10 fold molar excess over the azide-containing molecule
Reaction Time 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C1-4 hours at room temperature
Quenching Reagent 20-50 mM Tris or GlycineNot typically required due to high specificity

Experimental Protocols

Protocol 1: Two-Step Conjugation of two Proteins (Protein A and Protein B) using this compound

This protocol describes the labeling of Protein A (containing primary amines) with this compound, followed by the conjugation to Protein B (containing an azide group).

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein A in amine-free buffer (e.g., PBS, pH 7.5)

  • Protein B with an azide group in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Labeling of Protein A with this compound

  • Prepare Protein A: Ensure Protein A is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 20-fold molar excess of the this compound solution to the Protein A solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Quenching: Stop the NHS ester reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

Step 2: Conjugation of SCo-labeled Protein A to Azide-labeled Protein B

  • Combine Reactants: Mix the purified SCo-labeled Protein A with the azide-labeled Protein B in a 1:1.5 molar ratio.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) to separate the conjugated protein from any unreacted components.

Protocol 2: One-Pot, Two-Step Conjugation

This protocol is for situations where purification after the first step is not feasible or desired.

Materials:

  • Same as Protocol 1

Procedure:

  • Labeling of Protein A: Follow steps 1-4 of Protocol 1, Step 1.

  • Quenching: Add quenching buffer (50 mM final concentration) and incubate for 15 minutes.

  • Addition of Protein B: Add the azide-labeled Protein B directly to the quenched reaction mixture.

  • Incubation: Incubate for 2-4 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC).

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: SPAAC Reaction protein_a Protein-A (-NH2) reaction1 Incubate (pH 7.2-8.5, RT, 1h) protein_a->reaction1 sco_peg_nhs This compound sco_peg_nhs->reaction1 quench Quench (Tris or Glycine) reaction1->quench purify1 Purify (Desalting Column) quench->purify1 labeled_protein_a Protein-A-PEG4-SCo purify1->labeled_protein_a reaction2 Incubate (pH 7.4, RT, 2-4h) labeled_protein_a->reaction2 protein_b Protein-B (-N3) protein_b->reaction2 purify2 Purify (SEC) reaction2->purify2 conjugate Protein-A-Conjugate-Protein-B purify2->conjugate

Caption: Experimental workflow for a two-step bioconjugation using this compound.

troubleshooting_low_yield start Low Conjugation Yield check_reagent Is this compound fresh and stored correctly? start->check_reagent check_buffer Is the buffer amine-free (e.g., PBS, HEPES)? check_reagent->check_buffer Yes solution_reagent Use fresh reagent, store at -20°C in a desiccator, and warm to RT before opening. check_reagent->solution_reagent No check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Perform buffer exchange into an amine-free buffer. check_buffer->solution_buffer No check_amines Does the target protein have accessible primary amines? check_ph->check_amines Yes solution_ph Adjust pH to the optimal range. check_ph->solution_ph No solution_amines Consider a longer spacer arm or protein characterization. check_amines->solution_amines No end Yield Improved check_amines->end Yes

Caption: Troubleshooting decision tree for low conjugation yield.

reaction_pathways cluster_nhs NHS Ester Reactions cluster_sco Cyclooctyne Reactions reagent This compound amine Primary Amine (Desired Reaction) reagent->amine Forms stable amide bond hydrolysis Water (Hydrolysis) (Side Reaction) reagent->hydrolysis Forms inactive carboxylic acid other_nucleophiles Other Nucleophiles (e.g., -SH, -OH) (Side Reaction) reagent->other_nucleophiles Forms unstable linkages azide Azide (Desired Reaction) reagent->azide Forms stable triazole (SPAAC) thiol Thiol (Side Reaction) reagent->thiol Forms thioether

Caption: Reaction pathways for the functional groups of this compound.

References

Technical Support Center: SCo-PEG4-NHS Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCo-PEG4-NHS bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional crosslinker. It contains an N-Hydroxysuccinimide (NHS) ester and a cyclooctyne (SCo) group, connected by a 4-unit polyethylene glycol (PEG4) spacer. The NHS ester reacts with primary amines (like those on lysine residues of proteins) to form a stable amide bond.[1][2][3] The SCo group is used for copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, where it reacts with an azide-functionalized molecule.[4][5] This two-step process allows for the precise and efficient labeling of biomolecules.

Q2: What is the optimal pH for reacting this compound with a protein?

The optimal pH for the reaction between the NHS ester of this compound and primary amines on a protein is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point for efficient labeling. At lower pH, the primary amines are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation yield.

Q3: Which buffers are compatible with the this compound reaction?

Amine-free buffers are essential for the NHS ester conjugation step. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.

Q4: How should I store and handle this compound?

This compound is sensitive to moisture and should be stored in a dry, cool, and dark place, typically at -20°C. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. It is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and to avoid preparing stock solutions for long-term storage.

Q5: What is the purpose of the PEG4 spacer in this compound?

The polyethylene glycol (PEG4) spacer offers several advantages in bioconjugation:

  • Increased Hydrophilicity: The PEG spacer increases the water solubility of the crosslinker and the resulting bioconjugate, which can help to prevent aggregation.

  • Reduced Steric Hindrance: The flexible PEG linker provides spatial separation between the biomolecule and the cyclooctyne group, which can improve the efficiency of the subsequent SPAAC reaction. Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the in vivo half-life of a bioconjugate.

Troubleshooting Guide

This guide addresses common pitfalls encountered during this compound bioconjugation, covering both the initial NHS ester reaction and the subsequent SPAAC click chemistry step.

Part 1: this compound Labeling (Amine Reaction)

Issue: Low or No Conjugation of this compound to the Biomolecule

Possible Cause Troubleshooting Steps
Hydrolysis of this compound Ensure the reagent is stored properly under dry conditions. Allow the vial to warm to room temperature before opening. Prepare the solution in anhydrous DMSO or DMF immediately before use.
Suboptimal pH of the reaction buffer Verify that the pH of the reaction buffer is between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal.
Incompatible buffer Ensure the buffer is amine-free (e.g., PBS, HEPES, Borate). If the biomolecule is in a Tris or glycine-containing buffer, perform a buffer exchange prior to conjugation.
Insufficient molar excess of this compound Increase the molar ratio of this compound to the biomolecule. A 10- to 20-fold molar excess is a common starting point.
Low biomolecule concentration Increase the concentration of the biomolecule in the reaction mixture to favor the bimolecular conjugation reaction over the hydrolysis of the NHS ester.
Inaccessible primary amines on the biomolecule The primary amines on the target molecule may be sterically hindered. Consider using a crosslinker with a longer PEG spacer if available. For proteins, partial denaturation (if it doesn't compromise activity) might expose more reactive sites.

Issue: Precipitation of the Biomolecule During Conjugation

Possible Cause Troubleshooting Steps
High degree of labeling A high number of attached hydrophobic SCo groups can lead to aggregation. Reduce the molar excess of this compound in the reaction.
Instability of the biomolecule in the reaction buffer Ensure the chosen buffer and pH are compatible with the stability of your biomolecule. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
High concentration of organic solvent If dissolving this compound in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

Issue: Low Yield or Slow Rate of the SPAAC Reaction

Possible Cause Troubleshooting Steps
Suboptimal buffer conditions for SPAAC The choice of buffer can influence SPAAC kinetics. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.
Suboptimal pH for SPAAC Higher pH values (around 8-9) can sometimes increase SPAAC reaction rates, though this can be buffer-dependent. Ensure the pH is compatible with your biomolecule's stability.
Low concentration of reactants Increase the concentration of the SCo-labeled biomolecule and the azide-containing molecule to accelerate the reaction.
Steric hindrance The PEG4 spacer in this compound helps to minimize this, but if the azide is on a bulky molecule, steric hindrance can still be a factor.
Degradation of the azide or cyclooctyne Ensure the azide-containing molecule is stable under the reaction conditions. While cyclooctynes are generally stable, prolonged exposure to certain conditions could lead to degradation.

Issue: Non-specific Binding or Side Reactions in SPAAC

Possible Cause Troubleshooting Steps
Presence of sodium azide in buffers If your buffers contain sodium azide as a preservative, it will compete with your azide-functionalized molecule for the SCo group, significantly reducing the efficiency of the desired reaction. Use azide-free buffers for all steps of the SPAAC reaction and purification.
Reaction of cyclooctyne with other functional groups While SPAAC is highly bioorthogonal, some cyclooctynes have been reported to react with thiols (cysteine residues) under certain conditions. This is generally less of a concern with SCo but should be considered if unexpected products are observed.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers or stabilizers, perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: General Procedure for SPAAC Reaction
  • Reactant Preparation:

    • Prepare the SCo-labeled biomolecule (from Protocol 1) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

    • Dissolve the azide-functionalized molecule in a compatible solvent.

  • SPAAC Reaction:

    • Combine the SCo-labeled biomolecule and the azide-functionalized molecule in a reaction tube. A slight molar excess (1.5 to 2-fold) of one component can be used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction time will depend on the specific reactants and their concentrations.

  • Purification of the Final Conjugate:

    • Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted components.

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Different pH Values

pHHalf-life at 4°CHalf-life at 25°C
7.04-5 hours~1 hour
8.01 hour~30 minutes
8.610 minutes< 10 minutes

Note: This data is for general NHS esters and the specific half-life of this compound may vary.

Table 2: Influence of Buffer on SPAAC Reaction Rates

Buffer (pH 7)Relative Reaction Rate
PBSLower
HEPESHigher
DMEMHigher than RPMI

Note: The optimal buffer should be determined empirically for each specific reaction.

Visualizations

experimental_workflow cluster_nhs_labeling Part 1: this compound Labeling cluster_spaac Part 2: SPAAC Reaction protein Protein in Amine-Free Buffer add_linker Add this compound (in DMSO/DMF) protein->add_linker pH 7.2-8.5 react_nhs Incubate (RT or 4°C) add_linker->react_nhs quench Quench Reaction (Optional, e.g., Tris) react_nhs->quench purify1 Purify Conjugate (SEC or Dialysis) quench->purify1 sco_protein SCo-Labeled Protein purify1->sco_protein mix_reactants Mix SCo-Protein and Azide-Molecule sco_protein->mix_reactants azide_molecule Azide-Functionalized Molecule azide_molecule->mix_reactants react_spaac Incubate (RT or 37°C) mix_reactants->react_spaac purify2 Purify Final Conjugate react_spaac->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate

Caption: Experimental workflow for this compound bioconjugation.

troubleshooting_logic cluster_nhs_issues NHS Ester Reaction Issues cluster_spaac_issues SPAAC Reaction Issues cluster_solutions Solutions start Low Conjugation Yield? check_reagent Is this compound hydrolyzed? start->check_reagent Yes check_ph Is pH optimal (7.2-8.5)? check_reagent->check_ph No sol_reagent Use fresh reagent, store properly. check_reagent->sol_reagent Yes check_buffer Is buffer amine-free? check_ph->check_buffer No sol_ph Adjust pH. check_ph->sol_ph Yes check_ratio Is molar ratio sufficient? check_buffer->check_ratio No sol_buffer Buffer exchange. check_buffer->sol_buffer Yes check_spaac_buffer Is buffer optimal for SPAAC? (e.g., HEPES) check_ratio->check_spaac_buffer No, NHS step seems fine sol_ratio Increase molar excess. check_ratio->sol_ratio Yes check_azide_competitor Is sodium azide present in buffers? check_spaac_buffer->check_azide_competitor No sol_spaac_buffer Optimize buffer/pH. check_spaac_buffer->sol_spaac_buffer Yes check_reactants_conc Are reactant concentrations adequate? check_azide_competitor->check_reactants_conc No sol_azide Use azide-free buffers. check_azide_competitor->sol_azide Yes sol_conc Increase concentrations. check_reactants_conc->sol_conc Yes

Caption: Troubleshooting decision tree for low bioconjugation yield.

References

Technical Support Center: Improving the Reproducibility of SCo-PEG4-NHS Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the reproducibility of their SCo-PEG4-NHS labeling experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, along with detailed experimental protocols and data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an amine-reactive compound used for bioconjugation.[1][2][3] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond. The molecule also features a PEG4 spacer, which is a hydrophilic polyethylene glycol linker that can improve the solubility and reduce steric hindrance of the conjugated molecule.[4][5]

Q2: What is the optimal pH for this compound labeling?

The optimal pH for NHS ester labeling reactions is between 7.2 and 8.5. A commonly recommended pH is 8.3-8.5. At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.

Q3: What buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer. Buffers containing Tris or glycine should be avoided as they will compete with the target molecule for reaction with the NHS ester.

Q4: How should I store this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. It is recommended to prepare solutions of the reagent immediately before use, as the NHS ester can hydrolyze in aqueous solutions.

Q5: What is the competing reaction to the labeling reaction?

The main competing reaction is the hydrolysis of the NHS ester by water. This reaction becomes more significant at higher pH values and can reduce the efficiency of the labeling reaction by consuming the this compound reagent.

Troubleshooting Guide

Problem 1: Low Labeling Efficiency

Potential Cause Troubleshooting Steps
Suboptimal pH Ensure the reaction buffer pH is between 7.2 and 8.5. Verify the pH of your buffer with a calibrated pH meter.
Hydrolysis of this compound Prepare the this compound solution immediately before use. Avoid prolonged exposure to aqueous environments before adding to the protein solution. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis.
Presence of Amine-Containing Buffers Ensure your protein sample is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using dialysis or a desalting column before the labeling reaction.
Insufficient Molar Excess of this compound Increase the molar ratio of this compound to your protein. A 10- to 20-fold molar excess is a common starting point.
Low Protein Concentration Increase the concentration of your protein. A concentration of 1-10 mg/mL is generally recommended.
Inaccessible Primary Amines on the Protein The primary amines on your protein may be sterically hindered. This is an inherent property of the protein and may be difficult to overcome.

Problem 2: High Background or Non-Specific Binding

Potential Cause Troubleshooting Steps
Excess Unreacted this compound Ensure the purification step after the labeling reaction is efficient in removing all unreacted this compound. Use a desalting column or dialysis.
Over-labeling of the Protein Reduce the molar excess of this compound used in the reaction. Over-labeling can sometimes lead to aggregation and non-specific binding.
Hydrolyzed this compound The hydrolyzed NHS ester results in a free carboxyl group which can contribute to non-specific binding. Ensure optimal reaction conditions to minimize hydrolysis.

Quantitative Data

The following tables provide a summary of typical reaction parameters and their effects on labeling efficiency for NHS-PEG esters, which can be used as a guideline for this compound labeling.

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
9.0Room Temperature< 9 minutes

Table 2: Recommended Molar Excess of NHS-PEG Ester for Antibody Labeling

Protein ConcentrationMolar Excess of NHS-PEG EsterTypical Degree of Labeling (linkers/antibody)
1-10 mg/mL20-fold4-6

Experimental Protocols

Detailed Methodology for this compound Labeling of a Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

    • If the buffer contains primary amines, perform a buffer exchange into the Reaction Buffer.

  • This compound Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Visualizations

SCo_PEG4_NHS_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and This compound Solution Protein->Mix Reagent This compound Solvent Anhydrous DMSO/DMF Reagent->Solvent Dissolve Solvent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Labeled Protein (Desalting/Dialysis) Quench->Purify Product Labeled Protein Purify->Product

Caption: Experimental workflow for this compound labeling.

Caption: Chemical reaction of this compound with a primary amine.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Fresh this compound? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Molar_Ratio Sufficient Molar Excess? Check_Reagent->Check_Molar_Ratio Yes Use_Fresh_Reagent Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent No Check_Concentration Protein Conc. >1mg/mL? Check_Molar_Ratio->Check_Concentration Yes Increase_Molar_Ratio Increase Molar Ratio Check_Molar_Ratio->Increase_Molar_Ratio No Increase_Concentration Increase Protein Conc. Check_Concentration->Increase_Concentration No Success Labeling Improved Check_Concentration->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Use_Fresh_Reagent->Check_Molar_Ratio Increase_Molar_Ratio->Check_Concentration Increase_Concentration->Success

References

Validation & Comparative

A Researcher's Guide to Validating SCo-PEG4-NHS Conjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. The use of polyethylene glycol (PEG) linkers, such as SCo-PEG4-NHS, is a widely adopted strategy to improve the solubility, stability, and pharmacokinetic properties of biomolecules. However, robust validation of this conjugation is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of key analytical techniques for validating this compound conjugation, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Validation Methods

The choice of validation method for this compound conjugation depends on several factors, including the nature of the molecule being conjugated (e.g., protein, antibody, small molecule), the information required (e.g., confirmation of conjugation, determination of conjugation efficiency, identification of conjugation sites), and the available instrumentation. The following table summarizes the most common techniques with their respective advantages and disadvantages.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the conjugate.Confirms covalent attachment of the PEG linker, determines the degree of PEGylation (number of PEG chains per molecule), and can identify conjugation sites (with tandem MS).High specificity and sensitivity, provides detailed molecular information.Can be complex to operate and interpret data, may require specialized equipment (e.g., MALDI-TOF, ESI-MS).
SDS-PAGE Separates molecules based on their molecular weight. PEGylation increases the hydrodynamic radius, causing a shift in the apparent molecular weight.Qualitative confirmation of conjugation, estimation of conjugation efficiency and purity.Simple, widely available, and cost-effective.Low resolution, provides an apparent molecular weight that can be influenced by the PEG chain's conformation, not quantitative.
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume. PEGylated molecules are larger and elute earlier than their unconjugated counterparts.Confirms conjugation, separates conjugated from unconjugated species, and can be used to quantify conjugation efficiency and aggregation.[1][2]High resolution for separating species of different sizes, non-denaturing conditions preserve the native structure.May not resolve species with similar hydrodynamic radii, potential for non-specific interactions with the column matrix.[3]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, leading to a change in retention time.Confirms conjugation, can separate different PEGylated species (e.g., mono- vs. di-PEGylated), and offers high resolution.High resolving power, compatible with mass spectrometry.Can be denaturing, optimization of separation conditions may be required.
UV-Vis Spectroscopy Measures the absorbance of light by a sample. Can be used to determine the concentration of the protein and, in some cases, the degree of PEGylation if the PEG reagent has a chromophore or by using specific assays.Estimation of the degree of substitution (DOS) or degree of labeling (DOL).Simple, rapid, and readily available.Indirect method, can be prone to interference from other absorbing species, may require specific chromophores on the PEG linker.

Experimental Protocols

Mass Spectrometry (MALDI-TOF)

Objective: To confirm the covalent attachment of this compound to a protein and determine the degree of PEGylation.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the unconjugated protein in a suitable buffer (e.g., 100 mM ammonium bicarbonate).

    • Prepare a 1 mg/mL solution of the this compound conjugated protein in the same buffer.

    • Desalt the samples using a C4 ZipTip or a similar desalting column to remove non-volatile salts.

  • Matrix Preparation:

    • Prepare a saturated solution of sinapinic acid in a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

  • Spotting:

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the desalted sample (unconjugated or conjugated) to the matrix spot and mix gently by pipetting up and down.

    • Allow the spot to air dry completely.

  • Data Acquisition:

    • Analyze the samples using a MALDI-TOF mass spectrometer in linear positive ion mode.

    • Calibrate the instrument using a protein standard of a similar molecular weight range.

Expected Results: The mass spectrum of the conjugated protein will show a mass increase corresponding to the molecular weight of the this compound linker (approximately 512.56 Da) for each successful conjugation. Multiple peaks may be observed, representing different degrees of PEGylation (e.g., +512 Da, +1024 Da, etc.).

SDS-PAGE

Objective: To qualitatively confirm the conjugation of this compound to a protein.

Methodology:

  • Sample Preparation:

    • Prepare samples of the unconjugated protein and the this compound conjugated protein at a concentration of 1 mg/mL.

    • Mix 10 µL of each sample with 10 µL of 2x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load 10-15 µL of each sample onto a precast polyacrylamide gel (e.g., 4-20% gradient gel).

    • Include a molecular weight marker in one lane.

    • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.

Expected Results: The this compound conjugated protein will migrate slower than the unconjugated protein, resulting in a band with a higher apparent molecular weight. The extent of the band shift will depend on the degree of PEGylation.

Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate the this compound conjugated protein from the unconjugated protein and determine the conjugation efficiency.

Methodology:

  • System Preparation:

    • Equilibrate a size exclusion column (e.g., a column with a suitable pore size for the protein of interest) with a mobile phase such as 150 mM sodium phosphate, pH 7.0.[4]

  • Sample Preparation:

    • Prepare solutions of the unconjugated protein and the this compound conjugation reaction mixture at a concentration of 1-2 mg/mL in the mobile phase.

    • Filter the samples through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject 20-50 µL of each sample onto the column.

    • Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm.

Expected Results: The chromatogram of the conjugation reaction mixture will show a peak for the PEGylated protein that elutes earlier (at a lower retention volume) than the peak for the unconjugated protein. The peak areas can be used to calculate the percentage of conjugated protein.

Alternative Conjugation Chemistries

While this compound is a versatile reagent for targeting primary amines, several alternative site-specific PEGylation strategies exist, each with its own set of advantages and limitations.

Alternative ChemistryTarget Residue/GroupAdvantagesDisadvantages
Maleimide Chemistry Cysteine (thiol groups)Highly specific for thiols, stable thioether bond formation.Requires the presence of a free cysteine, which may not be available or may require protein engineering.
Aldehyde/Ketone Chemistry (Reductive Amination) N-terminus, LysineCan be site-selective for the N-terminus at controlled pH.[5]Requires a reducing agent (e.g., sodium cyanoborohydride), which can be toxic.
Click Chemistry (e.g., Azide-Alkyne) Azide or Alkyne groupsBioorthogonal (highly specific and does not interfere with biological processes), high reaction efficiency.Requires the introduction of an azide or alkyne group into the protein, often through genetic engineering or chemical modification.
Enzymatic Ligation Specific peptide sequencesHighly site-specific, occurs under mild conditions.Requires a specific enzyme and recognition sequence, which may not be universally applicable.

Experimental Workflow and Logic

The validation of this compound conjugation typically follows a logical workflow, starting with simple, qualitative methods and progressing to more detailed, quantitative analyses as required.

G cluster_0 Conjugation Reaction cluster_1 Initial Validation (Qualitative) cluster_2 Quantitative Analysis cluster_3 Detailed Characterization A This compound + Protein B Incubation (Controlled pH, Temp, Time) A->B C Quenching & Purification B->C D SDS-PAGE Analysis C->D J UV-Vis (Degree of Substitution) C->J DOS/DOL Estimation E Band Shift Observed? D->E E->A No, Optimize Reaction F SEC-HPLC E->F Yes G RP-HPLC E->G Yes H Mass Spectrometry E->H Yes I Tandem MS (Peptide Mapping) F->I Further Analysis H->I Site Identification

Caption: Workflow for this compound conjugation and validation.

This guide provides a foundational understanding of the methods available for validating this compound conjugation. The selection of the most appropriate technique or combination of techniques will ultimately be dictated by the specific research question and the desired level of characterization. By employing these robust validation strategies, researchers can ensure the quality and reliability of their PEGylated biomolecules, paving the way for successful downstream applications.

References

Characterizing SCo-PEG4-NHS Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy, safety, and reproducibility. The use of functionalized linkers like SCo-PEG4-NHS (Cyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester) for modifying proteins, antibodies, and other biomolecules necessitates robust analytical methodologies to confirm successful conjugation, determine the degree of labeling, and assess the overall homogeneity of the product. Mass spectrometry (MS) stands as the gold standard for this purpose, providing direct and precise molecular weight information.

This guide offers an objective comparison of the primary mass spectrometry techniques used for characterizing this compound conjugates—Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)—supported by experimental protocols and data. Furthermore, it explores alternative analytical methods that can provide complementary information.

Mass Spectrometry: The Definitive Characterization Tool

Mass spectrometry unequivocally confirms the covalent attachment of the this compound linker by measuring the precise mass increase in the target biomolecule. The expected monoisotopic mass of the SCo-PEG4 moiety added after reaction with an amine is 397.22 g/mol (this compound MW: 512.56 g/mol - NHS MW: 115.09 g/mol ).

Performance Comparison of Key Mass Spectrometry Techniques

The two most common MS techniques for analyzing bioconjugates are LC-ESI-MS and MALDI-TOF MS, each with distinct advantages and applications.

FeatureLC-ESI-MSMALDI-TOF MS
Principle Soft ionization of analytes in solution coupled with chromatographic separation.Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization.
Resolution High to very high; capable of resolving isotopic distributions of large molecules.Moderate to high; resolution can decrease with increasing mass.
Mass Accuracy Excellent (<5 ppm with high-resolution instruments).Good (typically 10-100 ppm).
Information Provided Distribution of conjugated species (e.g., drug-to-antibody ratio), accurate mass of intact and reduced subunits, impurity profiling.Rapid confirmation of conjugation, average mass of the conjugate, assessment of heterogeneity.
Sample Throughput Lower, due to the chromatography step (typically 15-30 min per sample).Higher, as multiple samples can be spotted on a single target plate and analyzed quickly.
Sample Complexity Well-suited for complex mixtures due to online separation.Can be sensitive to complex mixtures and salts, though it has a higher tolerance than ESI.
Instrumentation Typically coupled with Q-TOF, Orbitrap, or FT-ICR analyzers.TOF analyzers are most common.

Experimental Protocols for Mass Spectrometry Analysis

The following are detailed protocols for the characterization of a hypothetical this compound conjugated monoclonal antibody (mAb).

LC-ESI-MS Protocol for Intact and Reduced mAb Conjugate Analysis

This method is ideal for determining the drug-to-antibody ratio (DAR) and confirming the mass of the conjugated light and heavy chains.

1. Sample Preparation:

  • Buffer Exchange: Exchange the purified mAb conjugate into a volatile buffer, such as 10 mM ammonium acetate, using a desalting column to remove non-volatile salts. The typical final concentration is 1 mg/mL.

  • (Optional) Deglycosylation: To reduce heterogeneity and simplify the mass spectrum, the conjugate can be deglycosylated using PNGase F according to the manufacturer's protocol.[1]

  • (Optional) Reduction: For reduced chain analysis, treat the conjugate with a reducing agent like dithiothreitol (DTT) at a final concentration of 10 mM and incubate at 37°C for 30 minutes.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from 20% to 80% Mobile Phase B over 15-20 minutes is typical for separating the different conjugated forms.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 60-80°C.

3. Mass Spectrometry Conditions (Q-TOF or Orbitrap):

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 350-500°C.

  • Mass Range: 500-4000 m/z.

  • Data Analysis: The resulting multiply charged spectrum is deconvoluted using software such as ProMass HR or similar algorithms to obtain the zero-charge mass spectrum of the intact or reduced conjugate species.[1]

MALDI-TOF MS Protocol for Rapid Conjugation Confirmation

This protocol is suitable for a quick verification of successful conjugation.

1. Sample Preparation:

  • Sample Dilution: Dilute the purified conjugate in a compatible solvent (e.g., water with 0.1% TFA) to a concentration of approximately 1-10 pmol/µL.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA). For photolabile conjugates, sinapinic acid is often preferred as it provides better protection from laser-induced degradation.[2]

2. Sample Spotting:

  • Mix the conjugate solution and the matrix solution in a 1:1 ratio directly on the MALDI target plate.

  • Allow the mixture to air-dry completely to form a crystalline matrix-analyte spot.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode.

  • Laser: Nitrogen laser (337 nm).

  • Mass Range: Calibrate the instrument in the mass range of interest (e.g., 10 kDa to 200 kDa for an antibody).

  • Data Analysis: Identify the molecular ion peaks corresponding to the unconjugated biomolecule and the this compound conjugate(s). The mass difference should correspond to the mass of the added linker(s).

Alternative and Complementary Characterization Methods

While mass spectrometry is the most definitive technique, other methods can provide valuable, albeit less direct, evidence of successful conjugation and product quality.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Purity, detection of aggregates or fragments.Simple, non-denaturing, good for assessing stability.Does not confirm conjugation or provide mass information.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Distribution of species with different DARs.Provides an orthogonal measure of DAR distribution.Indirect measurement; requires method development.
SDS-PAGE Separation based on molecular weight under denaturing conditions.Visual confirmation of a mass increase.Widely available, simple, and cost-effective.Low resolution, not quantitative, provides only an apparent mass.
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei.Unambiguous structural confirmation of the linker and its attachment site.Provides detailed structural information.Low sensitivity, requires high sample concentration, complex for large biomolecules.[3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the characterization of this compound conjugates.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 This compound Conjugate p2 Buffer Exchange (e.g., Ammonium Acetate) p1->p2 p3 (Optional) Deglycosylation (PNGase F) p2->p3 a1 Reversed-Phase HPLC p3->a1 a2 ESI-Q-TOF/Orbitrap MS a1->a2 d1 Multiply Charged Spectrum a2->d1 d2 Deconvolution d1->d2 d3 Zero-Charge Mass Spectrum (DAR Profile) d2->d3

LC-ESI-MS Experimental Workflow

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation p1 This compound Conjugate p2 Dilution & Mixing with Matrix (e.g., Sinapinic Acid) p1->p2 a1 Spotting on MALDI Target p2->a1 a2 Laser Desorption/ Ionization a1->a2 a3 Time-of-Flight Mass Analysis a2->a3 d1 Mass Spectrum a3->d1 d2 Confirmation of Mass Shift d1->d2

MALDI-TOF MS Experimental Workflow

Logical_Relationship cluster_char Comprehensive Characterization cluster_info Information Obtained MS Mass Spectrometry (LC-MS & MALDI-TOF) Mass Accurate Mass & DAR MS->Mass HPLC HPLC (SEC & HIC) Purity Purity & Aggregation HPLC->Purity PAGE SDS-PAGE Qualitative Qualitative Mass Shift PAGE->Qualitative NMR NMR Spectroscopy Structure Detailed Structure NMR->Structure

References

A Comparative Guide to Determining the Degree of Labeling with SCo-PEG4-NHS and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Amine-Reactive Labeling Reagents

In the realm of bioconjugation, the precise and efficient labeling of proteins and other biomolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. The degree of labeling (DOL), or the average number of label molecules conjugated to a single protein molecule, is a critical quality attribute that directly influences the functionality, efficacy, and safety of the final product. This guide provides an in-depth, objective comparison of SCo-PEG4-NHS, a popular amine-reactive labeling reagent, with its common alternatives: DBCO-PEG4-NHS and Azido-PEG4-NHS. We present a comprehensive overview of their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data and detailed protocols to assist you in selecting the most suitable reagent for your specific application.

At a Glance: Key Differences in Amine-Reactive Labeling Reagents

The choice of a labeling reagent is dictated by the specific requirements of the downstream application, including the desired level of control over the conjugation site, the reaction efficiency, and the stability of the resulting linkage. This compound, DBCO-PEG4-NHS, and Azido-PEG4-NHS all feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminus, to form a stable amide bond.[1][2][3] However, they differ in the functional group at the other end of the PEG4 spacer, which opens up different avenues for subsequent conjugation reactions.

FeatureThis compoundDBCO-PEG4-NHSAzido-PEG4-NHS
Reactive Group (Primary) N-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) Ester
Reactive Toward (Primary) Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)
Secondary Functional Group Strain-promoted Cyclooctyne (SCo)Dibenzocyclooctyne (DBCO)Azide
Secondary Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Staudinger Ligation
Reaction Speed (Secondary) FastVery FastFast (with cyclooctynes)
Biocompatibility High (Copper-free)High (Copper-free)High (Copper-free with cyclooctynes)
Control over DOL Moderate to DifficultModerate to Difficult (two-step process offers more control)Moderate to Difficult (two-step process offers more control)
Linkage Stability Stable Amide BondStable Amide and Triazole BondsStable Amide and Triazole/Phosphine-Ylide Bonds

Performance Comparison: Efficiency, Kinetics, and Stability

A critical aspect of selecting a labeling reagent is its performance in terms of reaction efficiency, kinetics, and the stability of the resulting conjugate. While direct head-to-head quantitative comparisons for these specific PEGylated reagents are not always available in a single study, we can infer their performance based on the underlying chemistries.

ParameterThis compoundDBCO-PEG4-NHSAzido-PEG4-NHS
Typical Labeling Efficiency Dependent on protein and reaction conditionsHigh to near-quantitative for the click reaction step.[3]High for the click reaction step; overall efficiency for two-step labeling can be high.
Reaction Kinetics (Secondary Reaction) FastVery Fast (k₂ ≈ 2.1 L·mol⁻¹·s⁻¹)[4]Fast with strained alkynes
Hydrolysis Half-life of NHS Ester Hours at pH 7, minutes at pH 8.6Hours at pH 7, minutes at pH 8.6Hours at pH 7, minutes at pH 8.6
Conjugate Stability Stable amide bondStable amide and highly stable triazole ringStable amide and highly stable triazole ring

Note: The reaction kinetics and efficiency of the primary NHS ester reaction are influenced by factors such as pH, temperature, and protein concentration. The secondary reaction kinetics refer to the subsequent "click" reaction.

Experimental Protocols for Determining the Degree of Labeling

Accurate determination of the DOL is crucial for ensuring the quality and consistency of your bioconjugates. Below are detailed protocols for common methods used to quantify the degree of labeling.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the DOL by directly measuring the mass increase of the protein after labeling.

Protocol:

  • Sample Preparation:

    • Desalt the labeled protein sample to remove unreacted labeling reagent and other small molecules.

    • Prepare a matrix solution appropriate for the protein's molecular weight (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).

    • Mix the desalted protein solution with the matrix solution in a 1:1 ratio.

  • Target Spotting:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature.

  • Data Acquisition:

    • Acquire the mass spectrum in the linear positive ion mode.

    • Calibrate the instrument using protein standards of known molecular weights that bracket the expected mass of the labeled protein.

  • Data Analysis:

    • Determine the average molecular weight of the unlabeled and labeled protein from the respective mass spectra.

    • Calculate the DOL using the following formula: DOL = (MWlabeled - MWunlabeled) / MWlabel Where:

      • MWlabeled is the molecular weight of the labeled protein.

      • MWunlabeled is the molecular weight of the unlabeled protein.

      • MWlabel is the molecular weight of the labeling reagent (e.g., this compound).

UV-Vis Spectroscopy

For labeling reagents that contain a chromophore or when labeling with a dye, UV-Vis spectroscopy provides a convenient method for estimating the DOL. This method requires knowledge of the molar extinction coefficients of the protein and the label.

Protocol:

  • Sample Preparation:

    • Purify the labeled protein to remove any unreacted labeling reagent that might interfere with absorbance measurements.

  • Absorbance Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).

  • Calculation of Protein Concentration:

    • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein Where:

      • CF is the correction factor (A280 of the free label / Amax of the free label).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculation of DOL:

    • Calculate the DOL using the following formula: DOL = Amax / (εlabel × Protein Concentration (M)) Where:

      • εlabel is the molar extinction coefficient of the labeling reagent at its λmax.

Visualizing the Labeling Process

To better understand the workflows and chemical reactions involved, the following diagrams are provided.

G cluster_0 NHS Ester Labeling Workflow Protein Protein with Primary Amines Labeled_Protein Labeled Protein Protein->Labeled_Protein Amine Reaction (pH 7-9) Reagent This compound (or DBCO/Azido-PEG4-NHS) Reagent->Labeled_Protein Purification Purification (e.g., Desalting Column) Labeled_Protein->Purification DOL_Analysis DOL Determination (MALDI-TOF or UV-Vis) Purification->DOL_Analysis

NHS Ester Labeling Workflow

G cluster_1 Two-Step Click Chemistry Workflow Protein_N3 Azide-Modified Protein Click_Reaction Click Chemistry (SPAAC) Protein_N3->Click_Reaction DBCO_Reagent DBCO-PEG4-NHS Labeled_Protein_N3 DBCO-Labeled Protein DBCO_Reagent->Labeled_Protein_N3 Amine Reaction Labeled_Protein_N3->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Two-Step Click Chemistry Workflow

Conclusion

The selection of an appropriate amine-reactive labeling reagent is a critical decision in the design of bioconjugates. This compound and its alternatives, DBCO-PEG4-NHS and Azido-PEG4-NHS, each offer distinct advantages. NHS ester chemistry provides a straightforward method for labeling primary amines, while the incorporation of bioorthogonal handles like DBCO and azides allows for highly specific and efficient subsequent "click" reactions. For applications requiring precise control over the degree of labeling and high conjugation efficiency, a two-step approach involving an azide or DBCO-modified protein followed by a click reaction is often the superior strategy. Conversely, for direct labeling where simplicity is key, this compound can be a suitable choice. By carefully considering the performance characteristics and employing rigorous methods for determining the degree of labeling, researchers can ensure the development of robust and reliable bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

A Head-to-Head Comparison of SCo-PEG4-NHS and Other NHS-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of a linker is a critical decision that can significantly impact the stability, efficacy, and overall performance of the resulting conjugate. Among the plethora of available options, polyethylene glycol (PEG) linkers activated with N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to react with primary amines on biomolecules, such as the lysine residues of proteins and antibodies. This guide provides an objective, data-driven comparison of SCo-PEG4-NHS, a succinimidyl carbonate-based linker, with other common NHS-PEG linkers, offering insights into their respective performance characteristics.

Chemical Structures and Reaction Mechanism

NHS-PEG linkers are characterized by a PEG spacer of varying length and a terminal NHS ester reactive group. The fundamental difference between this compound and other NHS-PEG linkers lies in the chemistry of the active ester. This compound features a succinimidyl carbonate (SC) ester, whereas other common variants include succinimidyl succinate (SS) and succinimidyl glutarate (SG) esters.

All these linkers react with primary amines via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[] This reaction is most efficient at a pH range of 7.2 to 8.5.[2][3]

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Conjugate Protein-NH-CO-PEG-X Protein->Conjugate Nucleophilic Attack NHS_PEG NHS-O-CO-PEG-X NHS_PEG->Conjugate NHS N-hydroxysuccinimide NHS_PEG->NHS Leaving Group

Figure 1: General reaction scheme for the conjugation of an NHS-PEG linker to a protein.

Performance Comparison: Stability and Reactivity

A key differentiator among NHS-PEG linkers is their stability in aqueous solutions, which directly impacts conjugation efficiency. The primary competing reaction is the hydrolysis of the NHS ester, which deactivates the linker.[2] The rate of hydrolysis is pH-dependent and increases with higher pH.[3]

Succinimidyl carbonate (SC) esters, as found in this compound, have been shown to be more stable against hydrolysis compared to other common NHS esters. This enhanced stability provides a wider experimental window for the conjugation reaction and can lead to higher yields of the desired bioconjugate.

Table 1: Comparative Stability of NHS Esters in Aqueous Solution

NHS Ester TypeAbbreviationHydrolysis Half-life (minutes) at pH 8.0, 25°C
Succinimidyl CarbonateSC20.4
Succinimidyl GlutarateSG17.6
Succinimidyl SuccinateSS9.8
Succinimidyl CarboxymethylatedSCM0.75

The longer half-life of the succinimidyl carbonate ester suggests that this compound maintains its reactivity for a longer duration in the aqueous reaction buffer, potentially leading to a more efficient conjugation compared to linkers with less stable NHS esters.

Impact on Bioconjugate Performance

The choice of linker can influence the therapeutic efficacy and pharmacokinetic properties of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs). While the PEG spacer itself plays a significant role in improving solubility and stability, the specific chemistry of the NHS ester can also have an effect.

The increased stability of the SCo-PEG linker can contribute to a more homogenous product with a well-defined drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs. While direct comparative studies on the in vitro and in vivo performance of ADCs synthesized with this compound versus other NHS-PEG4 linkers are limited, the enhanced stability of the SC ester is a desirable feature for robust and reproducible manufacturing of bioconjugates.

Experimental Protocols

Below are detailed methodologies for key experiments related to the use and comparison of NHS-PEG linkers.

Protocol 1: General Procedure for Protein Conjugation with an NHS-PEG Linker

This protocol can be adapted for this compound and other NHS-PEG linkers.

Materials:

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG linker (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • NHS-PEG Linker Solution Preparation: Immediately before use, dissolve the NHS-PEG linker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG linker to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted NHS-PEG linker and byproducts using a desalting column or dialysis.

start Start protein_prep Protein Preparation (1-10 mg/mL in amine-free buffer) start->protein_prep conjugation Conjugation Reaction (10-50x molar excess of linker) protein_prep->conjugation linker_prep NHS-PEG Linker Preparation (10 mM in DMSO/DMF) linker_prep->conjugation incubation Incubation (RT for 30-60 min or 4°C for 2h) conjugation->incubation quenching Quenching (Optional) (Tris-HCl) incubation->quenching purification Purification (Desalting/Dialysis) quenching->purification end End purification->end

Figure 2: Experimental workflow for protein conjugation with an NHS-PEG linker.

Protocol 2: Comparative Analysis of Hydrolysis Rate of NHS Esters

This protocol allows for the comparison of the stability of different NHS-PEG linkers in aqueous solution.

Materials:

  • NHS-PEG linkers to be tested (e.g., this compound, SS-PEG4-NHS)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of each NHS-PEG linker in anhydrous DMSO.

  • Initiate the hydrolysis reaction by diluting the stock solution into the reaction buffer at a final concentration that gives a measurable absorbance change.

  • Immediately place the sample in the UV-Vis spectrophotometer and monitor the increase in absorbance at 260 nm over time. The release of the NHS leaving group results in an increase in absorbance at this wavelength.

  • The pseudo-first-order rate constant (k) for hydrolysis can be determined by fitting the absorbance data to a first-order rate equation.

  • The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Conclusion

The selection of an appropriate NHS-PEG linker is a critical step in the development of bioconjugates. This compound, with its succinimidyl carbonate ester, offers enhanced stability against hydrolysis in aqueous solutions compared to other common NHS-PEG linkers such as those based on succinimidyl succinate or glutarate. This increased stability can translate to a more controlled and efficient conjugation process, potentially leading to higher yields and a more homogenous product. For researchers and drug developers seeking to optimize their bioconjugation strategies, this compound represents a valuable tool that can contribute to the development of more robust and effective biotherapeutics.

References

SCo-PEG4-NHS: A Superior Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a crosslinker is paramount to the efficacy, stability, and safety of the resulting conjugate. For researchers, scientists, and drug development professionals, the emergence of SCo-PEG4-NHS offers a significant advancement over traditional crosslinkers. This guide provides an objective comparison of this compound and conventional crosslinkers, supported by experimental data and detailed methodologies, to illuminate its advantages in creating next-generation bioconjugates such as antibody-drug conjugates (ADCs).

This compound is a heterobifunctional crosslinker that incorporates a sulfhydryl-reactive group (SCo), a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique architecture confers several key advantages over traditional crosslinkers like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and homobifunctional NHS esters.

Key Advantages of this compound

The primary benefits of this compound stem from its integrated PEG4 spacer and its heterobifunctional nature, leading to improved solubility, enhanced stability, reduced aggregation, and more precise control over the conjugation process.

  • Increased Solubility and Reduced Aggregation: The hydrophilic PEG4 spacer in this compound imparts greater water solubility to the crosslinker and, more importantly, to the final bioconjugate.[1] This is a critical advantage when working with hydrophobic drugs or proteins that are prone to aggregation. Traditional crosslinkers, often being more hydrophobic, can contribute to the aggregation of the final product, leading to decreased efficacy and potential immunogenicity.[2]

  • Enhanced Stability: The PEG linker can shield the protein from enzymatic degradation, thereby increasing its stability in biological fluids.[3] Furthermore, the specific chemistry of the SCo group, often a maleimide derivative, forms a stable covalent bond with sulfhydryl groups. While the stability of the resulting thioether bond can be a concern with traditional maleimide linkers due to retro-Michael reactions, newer generation maleimides incorporated into linkers like this compound often feature chemical modifications to enhance the stability of the linkage.[4][5]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which in turn can extend their circulation half-life by reducing renal clearance. This is particularly beneficial for therapeutic proteins and ADCs, allowing for less frequent dosing.

  • Precise Control over Conjugation: As a heterobifunctional crosslinker, this compound allows for a controlled, sequential conjugation process. First, the NHS ester can be reacted with primary amines (e.g., lysine residues on an antibody), followed by the reaction of the sulfhydryl-reactive SCo group with a thiol-containing molecule (e.g., a cysteine residue on a peptide or a thiol-containing drug). This two-step process minimizes the formation of unwanted homodimers and other side products that can occur with homobifunctional crosslinkers.

Performance Comparison: this compound vs. Traditional Crosslinkers

The following tables summarize the key performance differences between this compound and traditional crosslinkers based on available data for structurally similar compounds.

Table 1: Physicochemical and Performance Properties

FeatureThis compoundTraditional Crosslinkers (e.g., SMCC, NHS esters)
Solubility High in aqueous buffersLower, often requires organic co-solvents
Tendency to Induce Aggregation LowHigher, especially with hydrophobic payloads
Conjugate Stability High, with stable amide and thioether bondsVariable; maleimide-thiol linkage can be susceptible to retro-Michael reaction
Control over Conjugation High (sequential conjugation)Lower with homobifunctional linkers
Pharmacokinetics of Conjugate Improved (longer half-life)Generally shorter half-life

Table 2: Quantitative Comparison of Conjugation Outcomes

ParameterThis compound (Expected)Traditional Crosslinkers (Typical)
Conjugation Efficiency High, due to favorable kinetics and solubilityCan be lower due to solubility issues and side reactions
Drug-to-Antibody Ratio (DAR) Control More precise, leading to a more homogeneous productBroader DAR distribution, especially with homobifunctional linkers
Recovery of Monomeric Conjugate High, due to reduced aggregationLower, with potential for significant loss to aggregation
In Vivo Stability (% Intact ADC after 7 days) >80% (with stabilized maleimide chemistry)35-67% (with traditional N-alkyl maleimides)

Experimental Protocols

Detailed methodologies are essential for accurately comparing the performance of different crosslinkers. Below are key experimental protocols for evaluating conjugation efficiency, stability, and aggregation.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.

Objective: To determine the average DAR and the distribution of different drug-loaded species.

Methodology:

  • Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL in a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).

  • Chromatography System: Use a HIC column (e.g., TSKgel Butyl-NPR) on a HPLC or UPLC system.

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different DAR species. More hydrophobic species (higher DAR) will elute later.

  • Data Analysis: Integrate the peaks corresponding to different DAR species (DAR 0, 2, 4, 6, 8). The average DAR is calculated as the weighted average of the peak areas.

Protocol 2: In Vitro Stability Assay in Plasma

This assay assesses the stability of the linker in a biologically relevant matrix.

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., 100 µg/mL) in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Processing: At each time point, capture the ADC from the plasma using Protein A/G magnetic beads.

  • Analysis: Analyze the captured ADC by LC-MS to determine the amount of intact ADC remaining. The amount of deconjugated drug in the supernatant can also be quantified.

Protocol 3: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)

SEC is a powerful technique to separate and quantify protein monomers, dimers, and higher-order aggregates.

Objective: To quantify the percentage of monomeric protein after conjugation.

Methodology:

  • Sample Preparation: Dilute the conjugated and unconjugated protein samples to a suitable concentration (e.g., 1 mg/mL) in the SEC mobile phase.

  • Chromatography System: Use an SEC column (e.g., TSKgel G3000SWxl) on an HPLC or UPLC system.

  • Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.

  • Isocratic Elution: Run the samples under isocratic conditions.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and high molecular weight aggregates. The percentage of monomer is calculated as (Monomer Peak Area / Total Peak Area) * 100.

Visualizing the Advantage: Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental workflows.

G cluster_0 This compound Conjugation Workflow A Antibody (with Lysine residues) C Antibody-PEG4-SCo Intermediate A->C Step 1: NHS ester reaction (pH 7.2-8.5) B This compound B->C E Final Antibody-Drug Conjugate C->E Step 2: SCo (maleimide) reaction (pH 6.5-7.5) D Thiol-containing Payload D->E

Caption: Sequential conjugation workflow using this compound.

G cluster_1 Traditional Homobifunctional NHS Ester Crosslinking F Protein Mixture H Desired Conjugate F->H One-step reaction I Unwanted Side Products (Homodimers, Polymers) F->I G Homobifunctional NHS Ester G->H G->I

Caption: Potential outcomes of traditional homobifunctional crosslinking.

G cluster_2 Signaling Pathway of an ADC J ADC Binding to Receptor K Internalization J->K L Lysosomal Trafficking K->L M Linker Cleavage L->M N Payload Release M->N O Target Interaction (e.g., DNA damage) N->O P Apoptosis O->P

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound represents a significant step forward in bioconjugation technology. Its integrated PEG spacer provides enhanced solubility, stability, and pharmacokinetic properties to the resulting conjugates, while its heterobifunctional nature allows for precise and controlled conjugation. For researchers and drug developers aiming to create highly effective and safe biotherapeutics, this compound offers a superior alternative to traditional crosslinkers, paving the way for the next generation of advanced biological drugs.

References

A Comparative Guide to the Stability of SCo-PEG4-NHS Conjugates for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the stability of reactive intermediates is paramount to achieving high-yield, reproducible, and effective labeling of biomolecules. N-hydroxysuccinimide (NHS) esters are a cornerstone of amine-reactive chemistry, prized for their ability to form stable amide bonds with primary amines on proteins, peptides, and other biological targets. Among these, SCo-PEG4-NHS, a PEGylated NHS ester, offers the benefit of a hydrophilic spacer arm, enhancing the solubility of the resulting conjugate. However, the inherent susceptibility of the NHS ester to hydrolysis presents a significant challenge, directly competing with the desired aminolysis reaction.

This guide provides an objective evaluation of the stability of this compound conjugates, comparing their performance with common alternative amine-reactive crosslinkers. Supported by experimental data from various sources, this document aims to equip researchers with the necessary information to select the most appropriate reagent and optimize their bioconjugation strategies.

At a Glance: Comparative Stability of Amine-Reactive Crosslinkers

The stability of an amine-reactive reagent in aqueous solution is a critical factor influencing the efficiency of a conjugation reaction. The primary competing reaction for NHS esters is hydrolysis, which leads to the formation of an inactive carboxylic acid. The rate of this hydrolysis is highly dependent on pH and temperature.

Reagent ClassExample Reagent(s)General Stability CharacteristicsResulting Linkage
PEGylated NHS Ester This compoundSusceptible to hydrolysis, especially at neutral to alkaline pH. Stability decreases significantly as pH increases.Stable Amide Bond
Sulfonated NHS Ester Sulfo-SMCCIncreased water solubility compared to standard NHS esters. Generally considered slightly more stable than their non-sulfonated counterparts.Stable Amide Bond
Maleimide SMCC (contains NHS ester)The maleimide group is generally more stable towards hydrolysis than the NHS ester group, particularly at neutral pH.[1][2] However, at pH > 7.5, maleimides can also hydrolyze or react with amines.[3]Stable Thioether Bond (with thiols)
Isothiocyanate Fluorescein isothiocyanate (FITC)Generally less stable than NHS esters, particularly in aqueous solutions, and their reactivity is also pH-dependent.[4]Thiourea Bond
Carbodiimide EDC (in conjunction with NHS)The active O-acylisourea intermediate formed by EDC is highly unstable in water. The addition of NHS creates a more stable NHS ester intermediate, but this is still subject to hydrolysis.[5]Stable Amide Bond

Quantitative Stability Data: A Comparative Overview

Table 1: Hydrolysis Half-life of Various PEG-NHS Esters at pH 8 and 25°C

PEG NHS Ester DerivativeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75
Data sourced from Laysan Bio, Inc. and represents the hydrolysis half-lives of various mPEG-NHS ester derivatives. This data can be used to infer the relative stability of different linker structures attached to the NHS ester.

Table 2: General Hydrolysis Half-life of NHS Esters at Various pH Conditions

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.025Varies by linker (see Table 1)
8.6410 minutes
9.0Not specifiedMinutes
This table provides a general overview of NHS ester stability. The actual half-life of this compound will depend on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the chemical processes involved in the use of this compound and the experimental approach to evaluating its stability, the following diagrams are provided.

cluster_reaction Aminolysis vs. Hydrolysis of this compound SCo_PEG4_NHS This compound (Active Ester) Conjugate SCo-PEG4-Amide Conjugate (Stable) SCo_PEG4_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Product SCo-PEG4-Carboxylate (Inactive) SCo_PEG4_NHS->Hydrolyzed_Product Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Conjugate Water Water (Aqueous Buffer) Water->Hydrolyzed_Product NHS NHS (Leaving Group) Conjugate->NHS Hydrolyzed_Product->NHS

Caption: Competing reaction pathways for this compound in an aqueous environment.

cluster_workflow Workflow for Stability Assessment Start Prepare this compound solution in aqueous buffer at defined pH Incubate Incubate at a constant temperature (e.g., 25°C) Start->Incubate Aliquots Withdraw aliquots at various time points Incubate->Aliquots Analysis Analyze aliquots to determine the concentration of remaining active this compound Aliquots->Analysis Data Plot concentration vs. time and calculate the hydrolysis half-life Analysis->Data End Comparative Stability Data Data->End

Caption: Experimental workflow for determining the hydrolytic stability of this compound.

Experimental Protocols

To facilitate a direct and objective comparison of this compound with alternative crosslinkers, the following detailed experimental protocols are provided.

Protocol 1: Determination of Hydrolytic Stability by UV-Vis Spectrophotometry

This protocol allows for the determination of the hydrolysis rate of an NHS ester by monitoring the release of the N-hydroxysuccinimide (NHS) leaving group, which absorbs light at approximately 260 nm.

Materials:

  • This compound conjugate

  • Alternative amine-reactive crosslinker(s) (e.g., Sulfo-SMCC, FITC)

  • Amine-free buffer of desired pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 or 8.5)

  • Anhydrous, amine-free DMSO or DMF

  • UV-Vis spectrophotometer and quartz cuvettes

  • Constant temperature water bath or incubator

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound and alternative crosslinker(s) to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of each crosslinker (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Reaction Setup:

    • Pre-warm the amine-free buffer to the desired experimental temperature (e.g., 25°C).

    • To a quartz cuvette, add the appropriate volume of pre-warmed buffer.

    • Initiate the hydrolysis reaction by adding a small volume of the crosslinker stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix quickly by gentle inversion.

  • Data Acquisition:

    • Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 260 nm over time.

    • Record absorbance readings at regular intervals (e.g., every 30 seconds for fast-hydrolyzing compounds, every 5-10 minutes for more stable compounds) for a period sufficient to observe a significant portion of the hydrolysis reaction.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time.

    • The half-life (t₁/₂) of the NHS ester hydrolysis can be determined from the kinetic trace. For a pseudo-first-order reaction, the half-life is the time it takes for the absorbance to reach half of its maximum value.

Protocol 2: Comparative Conjugation Efficiency Assay

This protocol provides a method to compare the practical performance of this compound and its alternatives by measuring their efficiency in labeling a model protein.

Materials:

  • This compound conjugate and alternative crosslinker(s)

  • Model protein with primary amines (e.g., Bovine Serum Albumin - BSA) at a known concentration (e.g., 10 mg/mL)

  • Amine-free conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassettes for purification

  • Protein concentration assay (e.g., BCA assay)

  • Method for quantifying the attached label (e.g., if the crosslinker contains a fluorescent tag, use a fluorometer)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and alternative crosslinkers in anhydrous DMSO or DMF as described in Protocol 1.

    • Prepare the model protein in the conjugation buffer.

  • Conjugation Reaction:

    • To separate aliquots of the protein solution, add a defined molar excess (e.g., 10-fold, 20-fold) of each crosslinker stock solution.

    • Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).

  • Analysis:

    • Determine the protein concentration of the purified conjugate using a standard protein assay.

    • Quantify the amount of conjugated label. For fluorescently tagged crosslinkers, this can be done by measuring the fluorescence intensity and comparing it to a standard curve.

    • Calculate the degree of labeling (DOL), which is the average number of crosslinker molecules conjugated per protein molecule.

    • Compare the DOL achieved with this compound and the alternative crosslinkers under identical reaction conditions to assess their relative conjugation efficiencies.

By following these protocols, researchers can generate direct, quantitative comparisons of the stability and performance of this compound conjugates and their alternatives, enabling a more informed selection of reagents for their specific bioconjugation needs.

References

A Researcher's Guide to Functional Assays for SCo-PEG4-NHS Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of SCo-PEG4-NHS labeling with alternative methods, focusing on the impact of conjugation on protein function. We present supporting experimental data, detailed protocols for key functional assays, and workflow diagrams to guide researchers in drug development and proteomics.

Introduction to this compound Labeling

This compound is a heterobifunctional crosslinker used in a two-step bioconjugation process. The N-Hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues) on the surface of a protein. This reaction attaches a cyclooctyne group (SCo, commonly a dibenzocyclooctyne or DBCO) via a flexible polyethylene glycol (PEG4) spacer.[1] The DBCO-labeled protein can then be specifically and covalently bonded to an azide-modified molecule through a copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

This method is widely used for attaching payloads such as small molecule drugs, detection tags (fluorophores), or oligonucleotides to proteins, particularly antibodies.[2][3] However, because lysine residues are typically numerous and distributed across the protein surface, NHS-ester chemistry results in random conjugation. This can lead to a heterogeneous product and potentially impact the protein's functional integrity if labeling occurs within or near an active site or antigen-binding region.[4]

Comparison of Labeling Strategies: Random vs. Site-Specific

The primary alternative to random lysine conjugation is site-specific labeling, which offers greater control over the location and stoichiometry of conjugation. This leads to a more homogeneous product with a potentially higher retention of biological activity.

Conceptual Comparison

FeatureThis compound (Random Lysine Labeling)Site-Specific Labeling Alternatives
Principle Reacts with primary amines (lysines) distributed across the protein surface.Utilizes engineered cysteines, unnatural amino acids, or enzymatic modification of specific sites (e.g., glycans).
Pros Fast, broadly compatible with most proteins without requiring genetic engineering, and operationally simple.Produces a homogeneous conjugate with a defined drug-to-antibody ratio (DAR); minimizes risk of inactivating the protein by avoiding binding sites; improves batch-to-batch consistency.
Cons Results in a heterogeneous mixture of species with varying degrees of labeling (DoL) and conjugation sites; risk of modifying functionally sensitive regions, potentially reducing activity.Requires protein engineering or enzymatic steps, adding complexity and cost; may require case-by-case optimization.
Typical Use Case Rapid labeling for proof-of-concept studies, applications where high homogeneity is not critical, or when engineering is not feasible.Development of therapeutic antibody-drug conjugates (ADCs), radioconjugates, and other biotherapeutics where safety, efficacy, and reproducibility are paramount.

Quantitative Performance Comparison

The choice of conjugation method can significantly influence the functional properties of the final product, such as binding affinity and cytotoxic potency. The following table summarizes experimental findings from a study comparing a random (NHS-ester based) versus a site-specific method for creating an antibody-radioisotope conjugate.

Functional ParameterRandom ConjugationSite-Specific ConjugationOutcome
Binding Affinity (Kd) 13.8 nM11.8 nMThe site-specific conjugate showed slightly higher binding affinity (lower Kd), though the difference was not statistically significant in this study.
In Vitro Cytotoxicity Less effective cell killing observed.More effective cell killing observed.The site-specific method resulted in a conjugate with higher potency in a cell-based functional assay.
In Vivo Tumor Uptake No statistical difference.No statistical difference.Both methods produced conjugates capable of effectively targeting tumors in vivo.
Product Homogeneity Heterogeneous mixture.Homogeneous product.Site-specific methods yield a more defined and consistent product, simplifying manufacturing and quality control.

Diagrams: Workflows and Pathways

Visualizing the experimental process and underlying biological mechanisms is crucial for understanding the application of labeled proteins.

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Functional Validation Protein Native Protein (e.g., Antibody) NHS_Reaction React with This compound Protein->NHS_Reaction Purify1 Purification (Size Exclusion) NHS_Reaction->Purify1 DBCO_Protein DBCO-Labeled Protein Purify1->DBCO_Protein Click_Reaction Copper-Free Click Chemistry (SPAAC) DBCO_Protein->Click_Reaction Azide_Payload Azide-Modified Payload (e.g., Drug) Azide_Payload->Click_Reaction Purify2 Purification (e.g., SEC, Protein A) Click_Reaction->Purify2 Final_Conjugate Final Labeled Protein Conjugate Purify2->Final_Conjugate Binding_Assay Binding Assay (e.g., SPR, ELISA) Final_Conjugate->Binding_Assay Cell_Assay Cell-Based Assay (e.g., Cytotoxicity) Final_Conjugate->Cell_Assay G cluster_0 Random Labeling (e.g., this compound) cluster_1 Site-Specific Labeling (e.g., Enzymatic) rand_start Antibody with Multiple Lysines rand_result Heterogeneous Product (Variable Sites & DoL) rand_start->rand_result NHS Ester Reaction site_start Antibody with Specific Tag/Site site_result Homogeneous Product (Defined Site & DoL) site_start->site_result Enzymatic or Chemical Ligation G ADC Labeled Antibody (ADC) Binding Binding ADC->Binding Receptor Cell Surface Receptor (e.g., HER2) Receptor->Binding Internalization Endocytosis & Internalization Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Cytotoxicity & Apoptosis Target->Apoptosis

References

The Impact of PEG Spacer Length on Bioconjugate Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the diverse linker technologies available, polyethylene glycol (PEG) spacers have become a cornerstone in the design of sophisticated biomolecules, including antibody-drug conjugates (ADCs), protein therapeutics, and diagnostic agents. The length of the PEG spacer is not a trivial consideration; it is a crucial parameter that can be fine-tuned to optimize the therapeutic and diagnostic potential of a bioconjugate.

This guide provides an objective comparison of the efficiency of different length PEG spacers, supported by experimental data from peer-reviewed studies. We will delve into the quantitative impact of PEG length on key performance indicators such as pharmacokinetic profiles, binding affinities, and cellular uptake, while also providing detailed methodologies for the key experiments cited.

The Balancing Act: How PEG Spacer Length Influences Bioconjugate Properties

The incorporation of PEG spacers into bioconjugates offers a multitude of advantages, primarily stemming from their hydrophilicity, biocompatibility, and flexible nature.[1] The length of the PEG chain, however, dictates the extent of these benefits and can have a profound impact on the overall performance of the bioconjugate.[2]

Key properties influenced by PEG spacer length include:

  • Pharmacokinetics: Longer PEG chains generally increase the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and prolong circulation half-life.[3][4] This extended exposure can lead to enhanced therapeutic efficacy.

  • Solubility and Aggregation: Hydrophobic payloads, a common feature of ADCs, can lead to aggregation and rapid clearance. Hydrophilic PEG linkers can counteract this, with longer chains providing a greater solubilizing effect, thereby enabling higher drug-to-antibody ratios (DARs).[2]

  • Binding Affinity and Steric Hindrance: The PEG spacer provides spatial separation between the biomolecule (e.g., an antibody) and the conjugated payload. An optimal spacer length can prevent the payload from interfering with the binding of the biomolecule to its target. However, excessively long chains could potentially mask the biologically active site, leading to reduced binding affinity.

  • Immunogenicity: PEGylation can shield immunogenic epitopes on a protein's surface, thereby reducing the likelihood of an immune response.

  • Stability: PEG linkers can protect biomolecules from enzymatic degradation, enhancing their stability in biological environments.

Quantitative Comparison of Different Length PEG Spacers

The optimal PEG spacer length is often a compromise between these competing factors and is highly dependent on the specific antibody, payload, and target. The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators.

Impact on Antibody-Drug Conjugate (ADC) Clearance

In the development of ADCs, minimizing plasma clearance is crucial for maximizing drug exposure to the tumor. The following table, synthesized from a study on non-binding IgG conjugated to monomethylauristatin E (MMAE) with a drug-to-antibody ratio (DAR) of 8, demonstrates the effect of PEG linker length on ADC clearance.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8 ~2.5 0.29
PEG12~2.50.29
PEG24~2.50.29

Data adapted from a study on homogeneous DAR 8 ADCs.

As the data clearly indicates, increasing the PEG spacer length from no PEG to PEG8 results in a significant decrease in the clearance rate. Interestingly, a threshold is reached at PEG8, beyond which further increases in PEG length to PEG12 and PEG24 do not lead to a further reduction in clearance. This suggests that a PEG8 spacer is sufficient to achieve the maximal effect on minimizing plasma clearance for this particular ADC construct.

Impact on Receptor Binding Affinity

The length of the PEG spacer can also influence the binding affinity of a ligand to its receptor. The following table presents data from a study on a natGa-labeled bombesin antagonist analog (RM26) binding to the Gastrin-Releasing Peptide Receptor (GRPR).

PEG Spacer LengthIC50 (nM)
PEG23.1 ± 0.2
PEG3 3.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3

Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR.

In this particular study, shorter "mini-PEG" linkers resulted in lower IC50 values, indicating a higher binding affinity. This finding highlights that for some receptor-ligand interactions, a shorter, more constrained linker may be advantageous. It is hypothesized that longer, more flexible PEG chains might lead to a conformation that is less optimal for receptor binding.

Visualizing the Workflow: A Generalized Approach to Comparing PEG Spacer Efficiency

The systematic evaluation of different PEG spacer lengths is a critical step in the optimization of a bioconjugate. The following diagram illustrates a general experimental workflow for comparing the efficiency of different length PEG spacers.

G cluster_synthesis Bioconjugate Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization s1 Synthesize Bioconjugates with Different PEG Spacers (e.g., PEG4, PEG8, PEG12) s2 Purification (e.g., SEC, Dialysis) s1->s2 s3 Characterization (e.g., UV-Vis for DAR, HIC) s2->s3 iv1 Binding Affinity Assay (e.g., ELISA, SPR) s3->iv1 iv2 Cellular Uptake Studies iv1->iv2 iv3 In Vitro Cytotoxicity Assay iv2->iv3 ivv1 Pharmacokinetic Studies (Animal Model) iv3->ivv1 ivv2 Biodistribution Studies ivv1->ivv2 ivv3 Efficacy Studies (Xenograft Models) ivv2->ivv3 a1 Compare Performance Metrics ivv3->a1 a2 Select Optimal PEG Spacer Length a1->a2

A generalized workflow for comparing PEG spacer efficiency.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the validation and extension of research findings. The following sections provide representative protocols for the key experiments cited in the comparison of different length PEG spacers.

Protocol 1: ADC Synthesis and Characterization

This protocol describes the general steps for synthesizing an ADC with a PEGylated linker and subsequently characterizing the drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • PEGylated drug-linker with a maleimide functional group

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Reduction: Partially reduce the antibody by adding a molar excess of TCEP and incubating at 37°C for 1-2 hours to expose free sulfhydryl groups.

  • Conjugation: Add the PEGylated drug-linker (dissolved in a compatible solvent like DMSO) to the reduced antibody solution at a specific molar ratio. Incubate at room temperature for 1-4 hours.

  • Quenching: Stop the reaction by adding an excess of a quenching agent like N-acetylcysteine.

  • Purification: Remove unreacted drug-linker and other small molecules by SEC or dialysis against a suitable buffer.

  • DAR Determination by UV-Vis Spectroscopy:

    • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug-linker.

    • Calculate the concentrations of the antibody and the drug-linker using their respective extinction coefficients.

    • The DAR is the molar ratio of the drug-linker to the antibody.

  • DAR Determination by HIC:

    • Inject the ADC sample onto an HIC column equilibrated with a high-salt mobile phase.

    • Elute the different ADC species using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.

    • Calculate the average DAR from the weighted average of the peak areas corresponding to the different DAR species.

Protocol 2: In Vivo Pharmacokinetic Study

This protocol outlines the determination of the pharmacokinetic profile of a bioconjugate in an animal model.

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • Method for quantifying the bioconjugate in plasma (e.g., ELISA)

Procedure:

  • Administration: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the plasma concentration of the bioconjugate versus time.

    • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate key parameters such as clearance, volume of distribution, and elimination half-life.

Protocol 3: Competitive Binding Assay

This protocol is used to determine the binding affinity (IC50) of a PEGylated ligand to its target receptor.

Materials:

  • Cells or cell membranes expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled PEGylated ligands of different PEG lengths

  • Assay buffer

  • Filtration apparatus or plate reader

Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the labeled ligand with varying concentrations of the unlabeled PEGylated ligands in the presence of the receptor-expressing cells or membranes.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound ligand from the unbound ligand. For cell-based assays, this can be achieved by washing the cells. For membrane-based assays, filtration is commonly used.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radiolabeled ligands or fluorescence measurement for fluorescently labeled ligands).

  • Data Analysis:

    • Plot the percentage of specific binding of the labeled ligand as a function of the concentration of the unlabeled competitor ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand.

Conclusion: A Strategic Choice for Optimal Performance

The length of the PEG spacer is a critical design parameter in the development of bioconjugates, with a significant impact on their therapeutic index. The experimental data clearly demonstrates that there is no "one-size-fits-all" solution. While longer PEG linkers generally enhance pharmacokinetic properties, particularly for hydrophobic payloads, shorter linkers may be advantageous for optimizing receptor binding in certain contexts.

The optimal PEG spacer length must be determined empirically for each specific bioconjugate, taking into account the unique properties of the antibody, payload, and target. By systematically evaluating a range of PEG spacer lengths using the robust experimental workflows outlined in this guide, researchers can rationally design and develop safer and more effective bioconjugates for a wide range of therapeutic and diagnostic applications.

References

SCo-PEG4-NHS in Biological Samples: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the covalent modification of biomolecules is a cornerstone for the development of advanced therapeutics, diagnostics, and research tools. For scientists and drug development professionals, the choice of linker is critical to the success of their conjugates. This guide provides an objective comparison of SCo-PEG4-NHS, an amine-reactive crosslinker, with alternative conjugation chemistries, focusing on their performance and stability in relevant biological matrices such as plasma, serum, and cell lysates.

This compound is a polyethylene glycol (PEG)-based crosslinker featuring a succinimidyl carbonate (SCo) ester, a type of N-hydroxysuccinimide (NHS) ester. This functional group readily reacts with primary amines on proteins and other biomolecules to form stable carbamate linkages. The integrated PEG4 spacer enhances solubility and reduces steric hindrance. While direct quantitative performance data for this compound in biological samples is not extensively published in head-to-head comparisons, its performance can be inferred from the well-documented behavior of NHS esters.

Performance Comparison in Biological Fluids

The stability of the linker is paramount to ensure that the conjugate remains intact until it reaches its target. In biological fluids like plasma and serum, which are rich in nucleophiles and enzymes, linker stability can be a significant challenge.

Linker ChemistryTarget ResidueBond FormedRelative Stability in Plasma/SerumKey Considerations
This compound LysineCarbamateModerate to HighSusceptible to hydrolysis, especially at higher pH. The carbamate bond is generally stable.
Maleimide-PEG4 CysteineThioetherLow to ModerateProne to retro-Michael addition, leading to deconjugation in the presence of competing thiols like albumin.[1]
"Bridging" Disulfide CysteineDisulfideHighDemonstrates significantly improved plasma stability over traditional maleimides.[1]
Click Chemistry (e.g., TCO-Tetrazine) Bioorthogonal handleTriazoleHighReaction is highly specific and bioorthogonal, leading to very stable conjugates in complex biological media.[]

Table 1: Comparison of Linker Performance in Biological Samples. Data is compiled from various studies to offer a consolidated overview.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for evaluating linker stability and conjugation efficiency in biological samples.

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of a bioconjugate in plasma.

Objective: To determine the rate of drug or label deconjugation from a biomolecule in plasma.

Methodology:

  • Incubation: Incubate the bioconjugate (e.g., an antibody-drug conjugate) at a final concentration of 100 µg/mL in plasma (human, mouse, or rat) at 37°C.[3]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[3]

  • Sample Processing: Immediately process the aliquots to stop any further reaction and separate the components. This may involve protein precipitation or affinity capture of the biomolecule.

  • Analysis: Quantify the amount of intact conjugate, free payload/label, and total biomolecule using techniques such as ELISA, LC-MS, or HPLC.

Protocol 2: Conjugation Efficiency in Cell Lysate

This protocol provides a framework for assessing the efficiency of a bioconjugation reaction in a complex protein mixture like cell lysate.

Objective: To compare the labeling efficiency of different crosslinkers in a competitive biological environment.

Methodology:

  • Lysate Preparation: Prepare a clarified cell lysate from a relevant cell line. Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Reaction Setup: In separate reactions, add the this compound and alternative linkers (e.g., a maleimide-PEG4-label or a click chemistry reagent) to the cell lysate at a defined molar excess relative to the target protein (if known) or total protein.

  • Incubation: Incubate the reactions at room temperature or 4°C for a specified time (e.g., 1-2 hours).

  • Analysis: Analyze the reaction products by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent label is used) or by Western blot to detect the labeled protein of interest. Quantify the band intensity to determine the relative conjugation efficiency.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the processes involved in bioconjugation and its evaluation.

cluster_0 This compound Conjugation Pathway Protein Protein Conjugated_Protein Stable Conjugate Protein->Conjugated_Protein Amine Reaction (pH 7.2-8.5) SCo_PEG4_NHS This compound SCo_PEG4_NHS->Conjugated_Protein Hydrolysis Hydrolyzed NHS Ester (Inactive) SCo_PEG4_NHS->Hydrolysis Competing Reaction (Increases with pH) cluster_1 Comparative Linker Stability Workflow ADC Antibody-Drug Conjugate (ADC) Plasma_Incubation Incubate in Plasma at 37°C ADC->Plasma_Incubation Time_Points Collect Aliquots (0-168h) Plasma_Incubation->Time_Points Analysis LC-MS / ELISA Analysis Time_Points->Analysis Deconjugated_Drug Measure Free Drug Analysis->Deconjugated_Drug Intact_ADC Measure Intact ADC Analysis->Intact_ADC

References

SCo-PEG4-NHS in Bioconjugation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). SCo-PEG4-NHS is an amine-reactive crosslinker that incorporates a polyethylene glycol (PEG) spacer, offering a balance of reactivity, hydrophilicity, and defined length. This guide provides a comparative analysis of this compound, supported by data from studies on similar PEGylated linkers, to inform its application in research.

Performance Comparison of PEG Linkers in ADCs

The performance of an ADC is significantly influenced by the linker connecting the antibody to the cytotoxic payload. Key parameters for evaluating linker performance include conjugation efficiency, drug-to-antibody ratio (DAR), stability, and ultimately, in vitro and in vivo efficacy. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, we can infer its likely performance based on studies of other NHS-activated PEG4 linkers and comparative analyses of different linker types.

The inclusion of a hydrophilic PEG spacer, such as the tetraethylene glycol unit in this compound, is a widely adopted strategy to improve the solubility and pharmacokinetic properties of ADCs, particularly those carrying hydrophobic payloads. The length of the PEG chain can impact the ADC's biological activity. For instance, while longer PEG chains can enhance serum half-life, they may also lead to reduced cytotoxicity in some contexts.[1][2]

Below is a comparative summary of different linker characteristics based on published research.

FeatureThis compound (Inferred)Short-Chain PEG Linkers (e.g., PEG2, PEG8)Non-PEG Linkers (e.g., SMCC)Click Chemistry Linkers (e.g., DBCO, TCO)
Reactivity Amine-reactive (NHS ester)Amine or Thiol-reactiveThiol-reactive (maleimide)Bioorthogonal (azide/alkyne)
Specificity Moderate (targets available lysines)Moderate to HighHigh (targets cysteines)Very High (bioorthogonal)
Solubility GoodModerate to GoodLowerGood
Conjugation Efficiency VariableVariableHigh with accessible cysteinesHigh (>99% conversion possible)
DAR Control Heterogeneous mixtureHeterogeneous or HomogeneousMore Homogeneous (site-specific)Homogeneous (site-specific)
In Vitro Potency Payload-dependentGenerally maintainedPayload-dependentGenerally maintained
In Vivo Efficacy Potentially enhanced PKGenerally improved PKEstablished efficacyEnhanced stability and efficacy
Stability Stable amide bondStable amide/thioether bondThioether bond can be less stableVery stable triazole/dihydropyridazine linkage

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol is a general guideline for the conjugation of a payload containing a reactive amine to an antibody using this compound. Optimization may be required for specific antibodies and payloads.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess linker and unconjugated payload by size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Visualizing ADC Mechanisms and Workflows

Antibody-Drug Conjugate Mechanism of Action

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Death

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker This compound Linker-Payload Linker->Conjugation Purification Purification (SEC) Conjugation->Purification DAR DAR Determination (UV-Vis, MS) Purification->DAR Purity Purity Analysis (HPLC) Purification->Purity Activity In Vitro Cytotoxicity Assay Purification->Activity

Caption: General workflow for ADC synthesis and characterization.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Sco-peg4-nhs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide to the proper disposal procedures for Sco-peg4-nhs, an amine-reactive compound commonly used in bioconjugation and other research applications.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and potential hazards. As with any N-hydroxysuccinimide (NHS) ester, this compound is moisture-sensitive.[1] Hydrolysis of the NHS ester will render the compound inactive for its intended amine-coupling reactions. Therefore, it is recommended to store this compound in a cool, dry, and dark place.[2]

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.

Disposal Procedures

The primary principle for the disposal of this compound, as with most laboratory chemicals, is to avoid direct release into the environment.[3][4][5] Disposal procedures should always be in accordance with local, regional, and national regulations. It is highly recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step-by-Step Disposal Guide:

  • Chemical Inactivation (Hydrolysis): Due to the reactivity of the NHS ester with water, a recommended first step for disposal is to intentionally hydrolyze the compound. This will convert the reactive NHS ester into a less hazardous carboxylic acid and N-hydroxysuccinimide. This can be achieved by dissolving the this compound waste in an aqueous solution. To accelerate hydrolysis, a slightly basic solution (e.g., pH 8-9) can be used. However, be aware that the reaction will be rapid at a higher pH.

  • Collection of Waste:

    • Solid Waste: Collect any solid this compound waste, including empty containers and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Collect all solutions containing this compound, including the hydrolysis mixture, in a compatible, leak-proof container. The container must be clearly labeled with the contents, including the name of the chemical and any solvents used.

  • Hazardous Waste Disposal: Treat all this compound waste as hazardous chemical waste. This waste must be disposed of through a licensed and certified hazardous waste disposal service. Under no circumstances should this compound or its solutions be poured down the drain.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC24H36N2O10SiChem GmbH
Molecular Weight512.56 g/mol SiChem GmbH
CAS Number2141976-26-1SiChem GmbH
Storage Temperature-20°CBroadPharm
SolubilityDMSO, DMAC, DCMBroadPharm

Experimental Protocol: Hydrolysis for Inactivation

This protocol outlines a general procedure for the hydrolysis of this compound prior to disposal.

Materials:

  • This compound waste

  • Water (deionized or distilled)

  • Sodium bicarbonate solution (0.1 M) or another mild base

  • pH indicator strips or a pH meter

  • Appropriate waste container

Procedure:

  • Carefully transfer the this compound waste into a suitable beaker or flask within a fume hood.

  • Slowly add water to dissolve the compound.

  • Gradually add the 0.1 M sodium bicarbonate solution while stirring.

  • Monitor the pH of the solution, aiming for a pH between 8 and 9 to facilitate hydrolysis without causing a vigorous reaction.

  • Allow the solution to stir at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.

  • Once the reaction is complete, transfer the resulting solution to a properly labeled hazardous waste container.

Disposal Workflow

DisposalWorkflow cluster_0 Preparation cluster_1 Inactivation cluster_2 Collection & Disposal A Wear Appropriate PPE B Dissolve this compound in Aqueous Solution A->B Start Disposal C Adjust pH to 8-9 (Optional, for faster hydrolysis) B->C D Allow for Complete Hydrolysis C->D E Collect Waste in Labeled Container D->E Transfer Hydrolyzed Waste F Arrange for Hazardous Waste Pickup E->F Final Disposal Step

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.